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  • Product: 4-Bromo-3-phenyl-1H-pyrazol-5-amine
  • CAS: 2845-78-5

Core Science & Biosynthesis

Foundational

A Technical Guide to the Physicochemical Characteristics of 4-Bromo-3-phenyl-1H-pyrazol-5-amine

Abstract This technical guide provides a comprehensive overview of the essential physicochemical properties of 4-Bromo-3-phenyl-1H-pyrazol-5-amine (CAS No. 2845-78-5).

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the essential physicochemical properties of 4-Bromo-3-phenyl-1H-pyrazol-5-amine (CAS No. 2845-78-5). Designed for researchers, medicinal chemists, and drug development scientists, this document delves into the structural, thermal, spectroscopic, and solubility characteristics of this important heterocyclic building block. By integrating established analytical methodologies with insights into the causal relationships between molecular structure and physical properties, this guide serves as a practical resource for the effective utilization of this compound in synthetic chemistry and pharmaceutical research. All protocols are presented as self-validating systems, emphasizing the rationale behind experimental choices to ensure reproducibility and accuracy.

Introduction & Strategic Importance

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Pyrazole derivatives are known to exhibit a wide spectrum of biological activities, finding applications in oncology, and the treatment of infectious diseases and central nervous system disorders.[2] 4-Bromo-3-phenyl-1H-pyrazol-5-amine emerges as a particularly valuable intermediate within this class. Its unique trifunctional architecture—a reactive bromine atom, a nucleophilic amine, and a phenyl group on the pyrazole core—offers multiple handles for synthetic diversification.

The bromine atom at the C4 position is a key reactive site, ideal for introducing molecular diversity through transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations.[2][3] The 5-amino group provides a nucleophilic center for amide bond formation, sulfonylation, or construction of fused heterocyclic systems. Understanding the fundamental physicochemical characteristics of this molecule is therefore paramount for designing robust synthetic routes, ensuring analytical control, and predicting its behavior in various experimental and physiological environments.

Molecular Identity and Core Properties

A precise understanding of a compound's identity is the foundation of all subsequent research. The key identifiers and estimated physical properties for 4-Bromo-3-phenyl-1H-pyrazol-5-amine are summarized below.

Chemical Structure

Caption: Chemical structure of 4-Bromo-3-phenyl-1H-pyrazol-5-amine.

Key Identifiers and Physicochemical Data Summary

The following table summarizes the key identification parameters and available physicochemical data for the title compound. It is critical to note that many physical properties are estimates or are not yet reported in peer-reviewed literature, underscoring the importance of the experimental protocols detailed in subsequent sections.

PropertyValueSource / Comment
CAS Number 2845-78-5[4][5]
Molecular Formula C₉H₈BrN₃[5]
Molecular Weight 238.08 g/mol [5]
Physical Form Solid, powder to crystalInferred from related compounds[6]
Solubility Soluble in Methanol[4]
High solubility expected in DMSOInferred from related compounds[7]
Density 1.6399 (Rough Estimate)[4]
Refractive Index 1.6900 (Estimate)[4]
Melting Point Data not availableRequires experimental determination
Boiling Point Data not availableRequires experimental determination
pKa Data not availableRequires experimental determination
Storage 2-8°C, Sealed in dry, Keep in dark place[4][5]

Experimental Determination of Core Physicochemical Properties

The practical application of 4-Bromo-3-phenyl-1H-pyrazol-5-amine requires experimentally validated data. The following sections provide detailed, best-practice protocols for determining its key properties.

Protocol for Melting Point Determination

Causality: The melting point is a fundamental thermal property that serves as a primary indicator of a compound's purity. A sharp, well-defined melting range (typically < 1°C) is characteristic of a pure crystalline solid. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting range.

Methodology:

  • Sample Preparation: Ensure the sample is thoroughly dried to remove any residual solvent, which can artificially depress the melting point. Gently crush a small amount of the crystalline solid into a fine powder.

  • Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm height) of the sample into the closed end.

  • Apparatus Setup: Place the loaded capillary into a calibrated digital melting point apparatus.

  • Measurement:

    • Set a rapid heating ramp (10-15 °C/min) to approximate the melting point.

    • Allow the apparatus to cool.

    • Perform a second measurement with a new capillary, using a slow ramp rate (1-2 °C/min) starting from ~15 °C below the approximate melting point.

  • Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The melting "point" is reported as this range.

Protocol for Solubility Profile Assessment

Causality: A compound's solubility dictates its utility in different reaction conditions, formulation strategies, and biological assays. The interplay between the hydrophobic phenyl and bromo substituents and the hydrogen-bonding capable amine and pyrazole nitrogens will govern its solubility profile.

Methodology:

  • Solvent Selection: Choose a representative panel of solvents ranging from non-polar (e.g., Hexanes), to polar aprotic (e.g., Dichloromethane, Ethyl Acetate, DMSO), to polar protic (e.g., Methanol, Ethanol, Water).

  • Sample Preparation: Weigh 10 mg of the compound into separate, labeled glass vials.

  • Titration and Observation:

    • Add the selected solvent to each vial in 100 µL increments.

    • After each addition, vortex the vial for 30-60 seconds and visually inspect for dissolution.

    • Continue adding solvent up to a total volume of 1 mL.

  • Classification:

    • Very Soluble: Dissolves in < 100 µL.

    • Soluble: Dissolves in 100 µL - 500 µL.

    • Slightly Soluble: Dissolves in 500 µL - 1 mL.

    • Insoluble: Does not fully dissolve in 1 mL.

    • Record the approximate solubility in mg/mL for each solvent.

Protocol for pKa Determination via Potentiometric Titration

Causality: The pKa values quantify the acidity and basicity of the ionizable functional groups—specifically the pyrazole N-H proton (acidic) and the 5-amino group and pyrazole ring nitrogen (basic). These values are critical for predicting ionization state at physiological pH, designing salt-formulation strategies, and selecting appropriate reaction conditions (e.g., acid/base catalysts).

Methodology:

  • Solution Preparation: Accurately prepare a ~0.01 M solution of the compound in a suitable solvent system (e.g., 50:50 Methanol:Water).

  • Titrator Calibration: Calibrate a pH meter/potentiometric titrator using standard pH 4, 7, and 10 buffers.

  • Titration (Base): Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl), adding the titrant in small, precise increments. Record the pH after each addition.

  • Titration (Acid): In a separate experiment, titrate a fresh solution of the compound with a standardized solution of a strong base (e.g., 0.1 M NaOH). Record the pH after each addition.

  • Data Analysis:

    • Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate titration curves.

    • Calculate the first derivative of the curve (ΔpH/ΔV). The equivalence points are the maxima on the derivative curve.

    • The pKa is equal to the pH at the half-equivalence point.

Spectroscopic & Spectrometric Characterization Workflow

Structural elucidation and confirmation rely on a combination of spectroscopic techniques. The following workflow provides a robust method for verifying the identity and structure of 4-Bromo-3-phenyl-1H-pyrazol-5-amine.

Caption: Standard analytical workflow for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR provides the most detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR reveals the number of different types of protons and their neighboring environments, while ¹³C NMR shows the number of unique carbon atoms.

  • Expected ¹H NMR (in DMSO-d₆):

    • Aromatic Protons: A multiplet integrating to 5 protons in the ~7.2-7.8 ppm range, corresponding to the phenyl group.

    • Amine Protons (NH₂): A broad singlet integrating to 2 protons. Its chemical shift can vary significantly depending on concentration and temperature but is expected in the 5.0-6.0 ppm range.

    • Pyrazole N-H Proton: A broad singlet integrating to 1 proton, likely in the 11.0-13.0 ppm region.

  • Expected ¹³C NMR (in DMSO-d₆):

    • A total of 9 distinct carbon signals are expected.

    • Phenyl Carbons: 4 signals (due to symmetry) in the ~125-140 ppm range.

    • Pyrazole Carbons: 3 signals corresponding to C3, C4, and C5. The C-Br carbon (C4) will be significantly shifted.

Protocol:

  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer. Standard acquisition parameters should be used.

  • Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra (e.g., to the residual DMSO signal at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy

Causality: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

  • Expected Characteristic Absorption Bands (cm⁻¹):

    • ~3450-3300 cm⁻¹: Two sharp to medium bands corresponding to the N-H asymmetric and symmetric stretching of the primary amine (-NH₂).

    • ~3300-3100 cm⁻¹: A broad band from the pyrazole N-H stretch.

    • ~1650-1600 cm⁻¹: N-H bending (scissoring) vibration.

    • ~1600, ~1480 cm⁻¹: C=C and C=N stretching vibrations from the aromatic and pyrazole rings.

    • ~700-550 cm⁻¹: C-Br stretching vibration.

Protocol:

  • Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory for solid samples. Place a small amount of the powder directly onto the ATR crystal.

  • Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify and label the key absorption bands corresponding to the expected functional groups.

Mass Spectrometry (MS)

Causality: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the exact molecular weight of the compound and information about its isotopic composition.

  • Expected Results (Electrospray Ionization, ESI+):

    • Molecular Ion Peak ([M+H]⁺): A prominent signal at m/z ~238.0 and ~240.0.

    • Isotopic Pattern: The key diagnostic feature will be the presence of two peaks of nearly equal intensity separated by 2 m/z units. This is the characteristic isotopic signature of bromine (⁷⁹Br and ⁸¹Br occur in an ~1:1 natural abundance).[8][9]

Protocol:

  • Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the mass spectrometer source or via an LC system.

  • Data Acquisition: Acquire data in positive ion mode (ESI+) over a mass range of m/z 50-500.

  • Data Analysis: Identify the [M+H]⁺ ion and confirm the presence of the characteristic bromine isotopic pattern.

Proposed Synthetic Pathway & Reactivity

While various methods exist for pyrazole synthesis, a common and reliable approach involves the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[10] For 4-Bromo-3-phenyl-1H-pyrazol-5-amine, a plausible synthetic route is outlined below.

Caption: A plausible synthetic pathway via bromination and cyclocondensation.

This pathway leverages readily available starting materials. The reactivity of the final product is centered on the bromine atom, which can be displaced or used in cross-coupling reactions, and the amino group, which can be acylated, alkylated, or used as a nucleophile in further ring-forming reactions. This versatility makes it a cornerstone intermediate for building complex molecular architectures.[2]

Conclusion

4-Bromo-3-phenyl-1H-pyrazol-5-amine is a high-value chemical intermediate with significant potential in drug discovery and materials science. This guide has established a framework for its comprehensive physicochemical characterization. While some properties are estimated based on related structures, the detailed experimental protocols provided herein offer a clear path for researchers to generate validated, high-quality data. A thorough understanding of its solubility, thermal behavior, spectroscopic signatures, and purity is essential for its effective and reproducible application in the laboratory, ultimately accelerating the pace of scientific innovation.

References

  • 4-BROMO-3-PHENYL-1H-PYRAZOL-5-AMINE | 2845-78-5 - ChemicalBook.

  • CAS 69464-98-8: 4-bromo-3-methyl-1-phenyl-1H-pyrazol-5-amine - CymitQuimica.

  • 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole - MDPI.

  • The Expanding Role of 4-Bromo-1H-Pyrazole in Pharmaceutical Discovery.

  • 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine - PMC - PubMed Central.

  • 4-Bromo-5-m-tolyl-1H-pyrazol-3-amine | Sigma-Aldrich.

  • (PDF) 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate - ResearchGate.

  • (PDF) 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole - ResearchGate.

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies - MDPI.

  • Scheme 1 Synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (5)... - ResearchGate.

  • 4-Bromo-1H-pyrazol-3-amine | Biochemical Reagent - MedchemExpress.com.

  • 4-Bromo-3-phenyl-1H-pyrazol-5-amine - Lead Sciences.

  • Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation - PMC - NIH.

  • Synthesis and Characterization of Some New Pyrazole Derivatives - ResearchGate.

  • Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity.

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PubMed Central.

  • (PDF) Crystallographic, spectroscopic and thermal studies of 1-(4-bromophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole - ResearchGate.

  • Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions) - Der Pharma Chemica.

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI.

  • 1H-Pyrazol-5-ol, 3-methyl-1-phenyl- | C10H10N2O - PubChem.

  • 4-Bromo-5-methyl-1H-pyrazol-3-amine | 1780-72-9 - ChemicalBook.

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-3-phenyl-1H-pyrazol-5-amine

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction to the Pyrazole Scaffold The pyrazole ring is a five-membered aromatic heterocycle containing two a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction to the Pyrazole Scaffold

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structural motif is of significant interest in medicinal chemistry and drug development due to its diverse biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The physicochemical properties of substituted pyrazoles, such as melting and boiling points, are critical parameters that influence their synthesis, purification, formulation, and ultimately, their pharmacokinetic and pharmacodynamic profiles. Understanding these properties is a foundational step in the journey of a potential drug candidate from the laboratory to the clinic.

Physicochemical Properties of 4-Bromo-3-phenyl-1H-pyrazol-5-amine and Structural Analogs

Direct experimental data for the melting and boiling points of 4-Bromo-3-phenyl-1H-pyrazol-5-amine are not currently reported in publicly accessible databases. However, by examining closely related structural analogs, we can establish a reliable estimation and understand the impact of specific functional groups on these properties.

CompoundStructureMelting Point (°C)Boiling Point (°C)
4-Bromo-3-phenyl-1H-pyrazol-5-amine Not Reported (Estimated) Not Reported (Estimated)
3-Phenyl-1H-pyrazol-5-amine124-127[1][2]442.3 ± 33.0 at 760 mmHg[1]
4-Bromo-3-methyl-1H-pyrazole77-79[3]Not Reported
4-Bromo-5-methyl-1H-pyrazol-3-amine118-122[4][5]337.9 ± 37.0 (Predicted)[4][5]

Analysis of Structural Influences:

  • Phenyl Group: The presence of a phenyl group at the 3-position, as seen in 3-phenyl-1H-pyrazol-5-amine, contributes to a higher melting point compared to smaller alkyl-substituted pyrazoles. This is due to increased molecular weight and greater van der Waals forces, as well as potential for pi-stacking interactions in the crystal lattice.

  • Amino Group: The amino group at the 5-position is capable of forming intermolecular hydrogen bonds. This significantly increases both the melting and boiling points. The ability to form these strong non-covalent interactions requires more energy to break the crystal lattice (melting) or to allow molecules to enter the vapor phase (boiling).

  • Bromo Group: The introduction of a bromine atom at the 4-position is expected to have a notable effect. Bromine is a large, polarizable atom that will increase the molecular weight and enhance intermolecular dipole-dipole interactions and London dispersion forces. This will almost certainly lead to an increase in both the melting and boiling points compared to the non-brominated analog, 3-phenyl-1H-pyrazol-5-amine.

Estimation for 4-Bromo-3-phenyl-1H-pyrazol-5-amine:

Based on the data for 3-phenyl-1H-pyrazol-5-amine, it is reasonable to predict that the melting point of 4-Bromo-3-phenyl-1H-pyrazol-5-amine will be higher than 127 °C . Similarly, its boiling point is expected to be above 442 °C under atmospheric pressure. It is important to note that without experimental verification, these remain educated estimates.

Experimental Determination of Melting and Boiling Points

Accurate determination of the melting and boiling points is crucial for compound characterization and purity assessment. The following are standard, reliable methods employed in a research setting.

Melting Point Determination: The Capillary Method

This is the most common and reliable method for determining the melting point of a solid organic compound.

Workflow for Melting Point Determination:

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep1 Dry the sample thoroughly prep2 Finely powder the crystalline solid prep1->prep2 prep3 Pack into a capillary tube (2-3 mm height) prep2->prep3 prep4 Seal one end of the capillary tube prep3->prep4 meas1 Place capillary in melting point apparatus prep4->meas1 Insert Sample meas2 Heat rapidly to ~15-20°C below expected MP meas1->meas2 meas3 Decrease heating rate to 1-2°C per minute meas2->meas3 meas4 Record temperature at which first liquid appears (T1) meas3->meas4 meas5 Record temperature at which all solid melts (T2) meas4->meas5 analysis1 Report melting point as a range (T1 - T2) meas5->analysis1 Obtain Data analysis2 A sharp range (0.5-2°C) indicates high purity analysis1->analysis2 analysis3 A broad range suggests impurities analysis1->analysis3

Caption: Workflow for determining the melting point of a solid organic compound using the capillary method.

Step-by-Step Protocol:

  • Sample Preparation:

    • Ensure the sample of 4-Bromo-3-phenyl-1H-pyrazol-5-amine is completely dry, as residual solvent will depress the melting point.

    • Finely powder a small amount of the crystalline solid. This ensures uniform heat distribution.

    • Introduce the powdered sample into a capillary tube, tapping gently to pack the solid to a height of 2-3 mm.

  • Measurement:

    • Place the capillary tube into a calibrated melting point apparatus.

    • Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.

    • Reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample, the heating block, and the thermometer.

    • Carefully observe the sample. Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Continue heating slowly and record the temperature at which the last crystal melts (the end of the melting range).

  • Interpretation:

    • The melting point is reported as a range. A narrow range (0.5-2 °C) is indicative of a pure compound. Impurities will typically cause a depression and broadening of the melting point range.

Boiling Point Determination: The Micro-Boiling Point Method

For small quantities of a liquid, the micro-boiling point method is a convenient and accurate technique. Given that 4-Bromo-3-phenyl-1H-pyrazol-5-amine is a solid at room temperature, this method would be applicable if the compound were to be melted and its boiling point determined, or if it were in a liquid state under different conditions.

Workflow for Micro-Boiling Point Determination:

G cluster_setup Apparatus Setup cluster_heating Heating and Observation cluster_result Result setup1 Place a small amount of liquid in a small test tube setup2 Invert a sealed capillary tube into the liquid setup1->setup2 setup3 Attach the test tube to a thermometer setup2->setup3 setup4 Immerse in a heating bath (e.g., oil bath) setup3->setup4 heat1 Heat the bath gently setup4->heat1 Begin Heating heat2 Observe a steady stream of bubbles from the capillary heat1->heat2 heat3 Remove the heat source heat2->heat3 heat4 Observe the point at which bubbles cease and liquid enters the capillary heat3->heat4 result1 The temperature at which liquid enters the capillary is the boiling point heat4->result1 Record Temperature

Caption: Workflow for determining the micro-boiling point of a liquid.

Step-by-Step Protocol:

  • Apparatus Setup:

    • Place a small amount of the liquid sample into a small test tube or a melting point capillary tube that is sealed at one end.

    • Take a smaller capillary tube and seal one end. Place this smaller, sealed capillary, open end down, into the larger tube containing the sample.

    • Attach this assembly to a thermometer.

    • Immerse the setup in a heating bath (e.g., a Thiele tube or a beaker of mineral oil).

  • Measurement:

    • Heat the bath gently. As the temperature rises, air trapped in the inverted capillary will expand and exit as bubbles.

    • Continue heating until a steady and rapid stream of bubbles emerges from the inverted capillary. This indicates that the vapor pressure of the liquid is equal to the external pressure.

    • Remove the heat source and allow the apparatus to cool slowly.

    • The point at which the bubbling stops and the liquid is drawn into the inverted capillary is the boiling point of the substance. Record this temperature.

Conclusion

While the precise melting and boiling points of 4-Bromo-3-phenyl-1H-pyrazol-5-amine await experimental determination, a strong predictive framework can be established through the analysis of its structural components and comparison with known analogs. The presence of the phenyl, amino, and bromo groups all contribute to what are expected to be relatively high melting and boiling points due to a combination of increased molecular weight, hydrogen bonding, and dipole-dipole interactions. The experimental protocols detailed in this guide provide a clear and reliable pathway for the empirical determination of these crucial physicochemical parameters, which are indispensable for the continued research and development of this and other promising pyrazole-based compounds.

References

Sources

Exploratory

infrared spectroscopy of 4-Bromo-3-phenyl-1H-pyrazol-5-amine

An In-Depth Technical Guide to the Infrared Spectroscopy of 4-Bromo-3-phenyl-1H-pyrazol-5-amine Authored by: A Senior Application Scientist Introduction: The Structural Elucidation of a Privileged Scaffold In the landsca...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Infrared Spectroscopy of 4-Bromo-3-phenyl-1H-pyrazol-5-amine

Authored by: A Senior Application Scientist

Introduction: The Structural Elucidation of a Privileged Scaffold

In the landscape of medicinal chemistry and drug development, pyrazole derivatives represent a "privileged scaffold"—a molecular framework that has repeatedly been found to bind to a diverse range of biological targets. The compound 4-Bromo-3-phenyl-1H-pyrazol-5-amine is a key exemplar, incorporating a highly functionalized heterocyclic core. Its structure, featuring a pyrazole ring, a primary amine, a phenyl group, and a bromine substituent, offers multiple points for synthetic modification and biological interaction.

Accurate structural confirmation is the bedrock of chemical research and development. Among the suite of analytical techniques available, Fourier-Transform Infrared (FTIR) spectroscopy provides an invaluable, non-destructive method for identifying the functional groups present within a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations, FTIR spectroscopy generates a unique spectral "fingerprint." This guide provides a comprehensive exploration of the theoretical and practical aspects of acquiring and interpreting the infrared spectrum of 4-Bromo-3-phenyl-1H-pyrazol-5-amine, tailored for researchers, scientists, and professionals in drug development.

Chapter 1: The Theoretical Underpinnings of Molecular Vibrations

At its core, infrared spectroscopy is the study of the interaction of infrared light with matter. The covalent bonds within a molecule are not rigid; instead, they behave like springs, capable of various vibrational motions, primarily stretching and bending.[1] For a vibration to be "IR active," it must cause a change in the molecule's dipole moment.[1]

The energy required for these vibrations corresponds to the infrared portion of the electromagnetic spectrum. This energy is typically expressed in wavenumbers (cm⁻¹), which are proportional to frequency. The IR spectrum is broadly divided into two principal regions:

  • Group Frequency Region (4000 cm⁻¹ to 1450 cm⁻¹): Absorptions in this region are characteristic of specific functional groups. For instance, the stretching vibrations of diatomic units like N-H, C-H, and C=N appear here and are relatively independent of the rest of the molecule's structure.[1][2]

  • Fingerprint Region (1450 cm⁻¹ to 600 cm⁻¹): This region contains a complex array of absorptions arising from bending vibrations and skeletal stretches of the entire molecule. The unique pattern of peaks in this region serves as a molecular fingerprint, highly specific to the compound's exact structure.[1][2]

The precise wavenumber of a vibration is determined by the strength of the bond (stronger bonds vibrate at higher frequencies) and the mass of the atoms involved (lighter atoms vibrate at higher frequencies).

Chapter 2: Spectral Prediction for 4-Bromo-3-phenyl-1H-pyrazol-5-amine

A systematic analysis of the molecule's structure allows for a detailed prediction of its infrared spectrum. We can dissect the molecule into its constituent functional groups to anticipate the key absorption bands.

Amine and Pyrazole N-H Vibrations
  • Primary Amine (-NH₂): Primary amines are characterized by two distinct N-H stretching bands due to asymmetric and symmetric vibrations.[3][4][5] These are typically found between 3500 and 3300 cm⁻¹. Additionally, a key N-H bending (scissoring) vibration appears in the 1650-1580 cm⁻¹ range.[4][6]

  • Pyrazole Ring (N-H): The N-H bond on the pyrazole ring itself will also exhibit a stretching vibration. In the solid state, this group is highly likely to participate in intermolecular hydrogen bonding. This interaction broadens the absorption band and shifts it to a lower frequency, often appearing as a broad signal in the 3300-2500 cm⁻¹ region.[7][8]

Phenyl and Pyrazole C-H and C=C/C=N Vibrations
  • Aromatic C-H Stretch (Phenyl Ring): The stretching of C-H bonds on the phenyl ring consistently appears at wavenumbers just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[2]

  • Ring Stretching Vibrations (Phenyl & Pyrazole): The stretching of C=C bonds within the phenyl ring gives rise to a series of sharp absorptions, often of variable intensity, around 1600, 1585, 1500, and 1450 cm⁻¹.[2] The C=C and C=N stretching vibrations of the pyrazole ring also occur in this region, contributing to the complex pattern observed.[9][10] For pyrazole derivatives, C=N stretching is often reported around 1550 cm⁻¹.[9]

The Fingerprint Region: Key Skeletal and Substituent Bands
  • C-N Stretching: The stretching vibration of the C-N bond of the primary amine is expected in the 1335-1250 cm⁻¹ range for aromatic amines.[4]

  • C-H Bending (Phenyl Ring): Out-of-plane (oop) C-H bending vibrations for monosubstituted benzene rings are strong and appear in the 770-730 cm⁻¹ and 720-680 cm⁻¹ regions.[11] These are highly diagnostic for the substitution pattern.

  • C-Br Stretching: The vibration of the carbon-bromine bond involves a heavy atom and is therefore found at low frequencies, typically in the 690-515 cm⁻¹ range.[12][13] Its identification can sometimes be challenging due to overlap with other absorptions in the lower fingerprint region.

Data Summary Table

The predicted vibrational frequencies for 4-Bromo-3-phenyl-1H-pyrazol-5-amine are summarized below.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Expected Intensity
Primary Amine (-NH₂)Asymmetric & Symmetric N-H Stretch3500 - 3300 (two bands)Medium, Sharp
Primary Amine (-NH₂)N-H Bend (Scissoring)1650 - 1580Medium to Strong
Pyrazole RingN-H Stretch (H-bonded)3300 - 2500Medium, Broad
Phenyl RingAromatic C-H Stretch3100 - 3000Medium to Weak
Phenyl & Pyrazole RingsC=C and C=N Ring Stretches1620 - 1430Medium to Strong, Sharp
Aromatic AmineC-N Stretch1335 - 1250Medium
Phenyl RingC-H Out-of-Plane Bend770 - 680Strong, Sharp
BromoalkaneC-Br Stretch690 - 515Medium to Strong

Chapter 3: Experimental Protocol for Spectrum Acquisition

The following protocol details the Potassium Bromide (KBr) pellet method, a gold-standard technique for obtaining high-quality transmission FTIR spectra of solid samples.[14][15] This method ensures excellent spectral resolution by minimizing scattering effects.

Self-Validating Protocol: KBr Pellet Preparation and Analysis

Objective: To prepare a transparent KBr pellet containing a homogenous dispersion of the analyte for FTIR analysis.

Materials:

  • 4-Bromo-3-phenyl-1H-pyrazol-5-amine (1-2 mg)

  • FTIR-grade Potassium Bromide (KBr), desiccated (150-200 mg)

  • Agate mortar and pestle

  • Pellet press die set

  • Hydraulic press

  • FTIR Spectrometer

Methodology:

  • Drying: Gently heat the KBr under a vacuum or in an oven at ~110°C for 2-4 hours to remove any adsorbed water, which shows a strong, broad absorption in the IR spectrum. Store in a desiccator. Causality: This step is critical to prevent O-H bands from obscuring the N-H stretching region of the analyte spectrum.

  • Grinding: Weigh approximately 1-2 mg of the sample and 150-200 mg of the dried KBr. Place them in the agate mortar. Grind the mixture thoroughly with the pestle for 3-5 minutes until the mixture is a fine, homogenous powder with a flour-like consistency. Causality: The particle size of the analyte must be smaller than the wavelength of the infrared radiation to prevent significant light scattering (the Christiansen effect), which can distort spectral baselines and peak shapes.

  • Pellet Assembly: Carefully transfer the powdered mixture into the collar of the pellet press die. Ensure the powder is evenly distributed across the anvil surface.

  • Pressing: Place the die set into the hydraulic press. Apply a pressure of 7-10 metric tons (approximately 80-100 MPa) for 2-3 minutes. Causality: This pressure causes the KBr to flow and encapsulate the sample, forming a solid, transparent, or translucent disc.

  • Pellet Inspection: Carefully release the pressure and disassemble the die. The resulting pellet should be clear or translucent. An opaque or cloudy pellet indicates insufficient grinding, moisture contamination, or inadequate pressure.

  • Background Spectrum: Place the empty sample holder into the FTIR spectrometer and run a background scan. Trustworthiness: This step is a self-validating measure that accounts for atmospheric CO₂ and water vapor, as well as any instrumental artifacts, ensuring they are subtracted from the final sample spectrum.

  • Sample Spectrum: Mount the KBr pellet onto the sample holder and place it in the spectrometer. Acquire the sample spectrum. A typical acquisition involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

Alternative Workflow: Attenuated Total Reflectance (ATR)

For rapid analysis, ATR-FTIR is a powerful alternative that requires minimal sample preparation.[16][17]

  • Background Collection: With a clean ATR crystal (typically diamond or germanium), acquire a background spectrum.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Use the built-in press to ensure firm contact between the sample and the crystal.

  • Spectrum Acquisition: Collect the spectrum. Note: ATR spectra may show slight shifts in peak positions and differences in relative intensities compared to transmission spectra due to the physics of the measurement.

Chapter 4: Visualizing the Workflow and Structure-Spectra Relationships

Visual aids are essential for clarifying complex processes and relationships. The following diagrams, rendered in DOT language, illustrate the experimental workflow and the correlation between the molecular structure and its IR spectrum.

G Figure 1: KBr Pellet Preparation Workflow cluster_prep Sample Preparation cluster_press Pellet Formation cluster_analysis Spectral Acquisition A Weigh 1-2 mg Sample & 150-200 mg KBr B Grind in Agate Mortar (3-5 mins) A->B C Transfer to Pellet Die B->C D Apply Pressure (7-10 Tons, 2-3 mins) C->D E Inspect Pellet (Clarity Check) D->E G Acquire Sample Spectrum E->G F Acquire Background Spectrum (Empty) F->G Correction H Process & Analyze Data G->H

Caption: KBr Pellet Preparation Workflow.

G Figure 2: Structure-Spectra Correlation Diagram mol 4-Bromo-3-phenyl-1H-pyrazol-5-amine -NH₂ (Amine) N-H (Pyrazole) C₆H₅ (Phenyl) C-Br nh2_stretch N-H Stretches (3500-3300 cm⁻¹) mol:f0->nh2_stretch nh_stretch Broad N-H Stretch (3300-2500 cm⁻¹) mol:f1->nh_stretch ch_stretch Aromatic C-H Stretch (>3000 cm⁻¹) mol:f2->ch_stretch ring_stretch C=C / C=N Stretches (1620-1430 cm⁻¹) mol:f2->ring_stretch nh_bend N-H Bend (1650-1580 cm⁻¹) mol:f0->nh_bend ch_bend C-H Bends (770-680 cm⁻¹) mol:f2->ch_bend cbr_stretch C-Br Stretch (<700 cm⁻¹) mol:f3->cbr_stretch stretch_region Group Frequency Region (4000-1500 cm⁻¹) fingerprint_region Fingerprint Region (1500-600 cm⁻¹)

Caption: Structure-Spectra Correlation Diagram.

Conclusion

Infrared spectroscopy is an indispensable tool for the structural verification of complex organic molecules like 4-Bromo-3-phenyl-1H-pyrazol-5-amine. A thorough understanding of group frequencies, coupled with a meticulous experimental technique, allows for the confident identification of the key functional groups that define the molecule's chemical identity. By correlating the predicted absorption bands with the experimentally obtained spectrum, researchers can confirm the presence of the primary amine, the substituted pyrazole and phenyl rings, and the carbon-bromine bond. This guide provides the theoretical framework and practical protocols necessary for scientists to leverage the full power of FTIR spectroscopy in their research and development endeavors, ensuring the integrity and accuracy of their chemical syntheses.

References

  • Krishnakumar, V., & Ramasamy, R. (2011). Vibrational analysis of some pyrazole derivatives. ResearchGate. [Link]

  • Dhonnar, S. L., et al. (2016). Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimet. Der Pharma Chemica, 8(17), 119-128. [Link]

  • Reusch, W. (n.d.). Infrared Spectroscopy. Michigan State University Department of Chemistry. [Link]

  • Illinois State University Department of Chemistry. (2015). Infrared Spectroscopy. Course Handout. [Link]

  • Madeja, F., & Havenith, M. (2002). Dimerization of Pyrazole in Slit Jet Expansions. ResearchGate. [Link]

  • Abood, N. A., et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781. [Link]

  • LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • Abood, N. A. (2012). Theoretical study of structure and vibrational frequencies of pyrazole and its derivatives, and x-ray structure determination. Iraqi National Journal of Chemistry. [Link]

  • Zecchina, A., et al. (1967). The first assignments of the fundamental vibrational modes to their infrared frequencies. The Journal of Physical Chemistry A. [Link]

  • Takazawa, K., et al. (2007). NH Stretching Vibrations of Pyrrole Clusters Studied by Infrared Cavity Ringdown Spectroscopy. PubMed. [Link]

  • Kleizienė, N., et al. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, 2009(4), M639. [Link]

  • Dass, B. K. (2015). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education. [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Amines. Organic Chemistry at CU Boulder. [Link]

  • University of Colorado Boulder. (n.d.). IR: alkyl halides. Organic Chemistry at CU Boulder. [Link]

  • Choi, S., et al. (1995). Resonance Raman enhancement of phenyl ring vibrational modes in phenyl iron complex of myoglobin. PubMed Central. [Link]

  • Shimadzu. (n.d.). KBr Pellet Method. Shimadzu Scientific Instruments. [Link]

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  • LibreTexts. (2021). Infrared Spectroscopy Absorption Table. Chemistry LibreTexts. [Link]

  • Michalska, A., et al. (2022). Use of FTIR spectroscopy coupled with ATR for the determination of atmospheric compounds. PubMed Central. [Link]

  • Defense Technical Information Center. (1961). THE INFRARED SPECTRA OF THE PHENYL COMPOUNDS OF GROUP IVB, VB, AND VIIB ELEMENTS. DTIC. [Link]

  • Kleizienė, N., et al. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. MDPI. [Link]

  • Bruker. (2023). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. YouTube. [Link]

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Foundational

An In-Depth Technical Guide to the Crystal Structure Analysis of 4-Bromo-3-phenyl-1H-pyrazol-5-amine Derivatives

Distribution: For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the methodologies and considerations involved in the crystal structure anal...

Author: BenchChem Technical Support Team. Date: February 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and considerations involved in the crystal structure analysis of 4-bromo-3-phenyl-1H-pyrazol-5-amine derivatives. These compounds represent a class of heterocyclic molecules with significant potential in medicinal chemistry, particularly as kinase inhibitors. A profound understanding of their three-dimensional structure at the atomic level is paramount for rational drug design and the elucidation of structure-activity relationships (SAR). This document details a robust synthetic protocol, methods for obtaining high-quality single crystals, a step-by-step workflow for single-crystal X-ray diffraction (SCXRD) analysis, and an in-depth interpretation of the resulting structural data with a focus on intermolecular interactions. The causality behind experimental choices is emphasized throughout, providing a self-validating framework for researchers in the field.

Introduction: The Significance of Pyrazoles in Drug Discovery

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs.[1] Its five-membered heterocyclic structure, with two adjacent nitrogen atoms, allows for diverse functionalization, leading to a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][3] The introduction of a bromine atom and phenyl and amine substituents, as in the case of 4-bromo-3-phenyl-1H-pyrazol-5-amine derivatives, can significantly influence their physicochemical properties and biological target interactions.[4]

Crystal structure analysis via single-crystal X-ray diffraction (SCXRD) is the definitive method for unambiguously determining the three-dimensional arrangement of atoms in a molecule.[5][6] This information is invaluable for:

  • Confirming molecular identity and stereochemistry.

  • Understanding conformational preferences.

  • Elucidating intermolecular interactions that govern crystal packing.

  • Informing the design of more potent and selective drug candidates.

This guide will walk you through the complete process, from synthesizing the molecule of interest to interpreting its intricate crystal structure.

Synthesis and Crystallization: From Powder to Diffraction-Quality Crystals

A logical and efficient synthetic route is the foundation of any structural study. While numerous methods exist for pyrazole synthesis,[7][8] a direct and reliable approach for the target compounds is paramount.

Proposed Synthesis of 4-Bromo-3-phenyl-1H-pyrazol-5-amine

Based on established methodologies for the halogenation of 3-aryl-1H-pyrazol-5-amines, a direct C-H bromination using N-bromosuccinimide (NBS) is a highly effective and scalable approach.[4]

Experimental Protocol:

  • Starting Material: Begin with commercially available or synthesized 3-phenyl-1H-pyrazol-5-amine.

  • Reaction Setup: In a round-bottom flask, dissolve 3-phenyl-1H-pyrazol-5-amine (1 equivalent) in a suitable solvent such as dimethyl sulfoxide (DMSO).

  • Bromination: Add N-bromosuccinimide (NBS) (1.2 equivalents) portion-wise to the solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for approximately 6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate. Extract the product with a suitable organic solvent like dichloromethane or ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol to yield the desired 4-bromo-3-phenyl-1H-pyrazol-5-amine.[4]

The Art and Science of Crystallization

Obtaining single crystals of sufficient size and quality is often the most challenging step in a structural analysis.[9] The following methods are recommended for 4-bromo-3-phenyl-1H-pyrazol-5-amine derivatives. A minimum purity of 90% is advised before attempting crystallization.[10]

Key Principles for High-Quality Crystal Growth: [5]

  • Purity: The higher the purity of the compound, the greater the chance of obtaining well-ordered crystals.

  • Solvent Selection: The ideal solvent is one in which the compound is moderately soluble.

  • Slow Process: Crystal growth is a thermodynamic process; slow changes in conditions (temperature or concentration) are crucial.

  • Minimize Nucleation Sites: Fewer nucleation sites lead to the growth of larger, more perfect crystals.

Recommended Crystallization Techniques:

  • Slow Evaporation: This is often the simplest and most effective method.[11]

    • Dissolve the purified compound in a suitable solvent (e.g., ethanol, acetone, or a mixture) to near saturation in a clean vial.

    • Cover the vial with a cap that has a small hole or with parafilm punctured with a needle to allow for slow evaporation of the solvent.

    • Leave the vial undisturbed in a vibration-free environment.

  • Slow Cooling:

    • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.[12]

    • Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C). An insulated container can be used to slow the cooling process.[12]

  • Vapor Diffusion:

    • Dissolve the compound in a small amount of a relatively non-volatile solvent in which it is highly soluble.

    • Place this vial inside a larger, sealed container that contains a more volatile solvent in which the compound is poorly soluble (the "anti-solvent").

    • The anti-solvent will slowly diffuse into the solution of the compound, reducing its solubility and promoting crystallization.

Single-Crystal X-ray Diffraction (SCXRD): The Definitive Structural Tool

SCXRD provides precise information about bond lengths, bond angles, and the three-dimensional arrangement of molecules in the crystal lattice.[2][13]

Experimental Workflow

The following diagram outlines the major steps in a single-crystal X-ray diffraction experiment.

SCXRD_Workflow cluster_experiment Experimental Setup cluster_analysis Data Analysis A Crystal Mounting B Data Collection A->B On Diffractometer C Structure Solution B->C Raw Data D Structure Refinement C->D Initial Model E Structural Validation D->E Refined Structure

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Step-by-Step Methodology:

  • Crystal Mounting: A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head, typically using a cryoloop and cryoprotectant oil.[2]

  • Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (commonly 100 K) to minimize thermal vibrations. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect a complete sphere of diffraction data.[2]

  • Structure Solution: The collected diffraction intensities are used to determine the unit cell parameters and space group. The initial positions of the atoms in the asymmetric unit are determined using methods like the Patterson function or direct methods.

  • Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares algorithm. This process optimizes the atomic coordinates, thermal parameters, and occupancies to achieve the best possible fit between the calculated and observed diffraction patterns.

  • Structural Validation: The final refined structure is validated using various crystallographic metrics to ensure its quality and accuracy. The data is then typically deposited in a crystallographic database such as the Cambridge Crystallographic Data Centre (CCDC).

Interpreting the Crystal Structure: A Case Study Approach

While specific data for 4-bromo-3-phenyl-1H-pyrazol-5-amine is not yet published, we can infer key structural features from closely related, published structures. For instance, the crystal structure of 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde provides valuable insights.

Table 1: Example Crystallographic Data for a Related Pyrazole Derivative

ParameterValue (for 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde)
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)17.7233 (4)
b (Å)3.8630 (1)
c (Å)20.4224 (5)
β (°)110.137 (3)
Volume (ų)1312.75 (6)
Z4
Data sourced from a study on 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.[12]

The planarity and orientation of the aromatic rings are critical for understanding potential π-π stacking interactions. In the aforementioned example, the 4-bromobenzene ring and the phenyl ring exhibit significant dihedral angles with respect to the central pyrazole ring, indicating a twisted conformation.[14]

The Crucial Role of Intermolecular Interactions

The way molecules pack in a crystal is dictated by a hierarchy of intermolecular forces.[15] For 4-bromo-3-phenyl-1H-pyrazol-5-amine derivatives, the following interactions are expected to be significant:

  • Hydrogen Bonding: The amine (-NH₂) and pyrazole N-H groups are strong hydrogen bond donors, while the pyrazole nitrogen atoms are acceptors. These interactions are likely to be primary drivers of the crystal packing.

  • Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with Lewis basic atoms like oxygen or nitrogen. This directional interaction is a powerful tool in crystal engineering.[14][16][17]

  • π-π Stacking: The phenyl rings can engage in π-π stacking interactions, further stabilizing the crystal lattice.

  • C-H···π Interactions: Hydrogen atoms attached to carbon can interact with the electron-rich π systems of the aromatic rings.[18]

Visualizing Interactions with Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions in a crystal.[1][8] The surface is generated by partitioning the crystal space into regions where the electron density of a molecule dominates.

Hirshfeld_Analysis A Crystallographic Information File (CIF) B CrystalExplorer Software A->B C Generate Hirshfeld Surface B->C D Map Properties (d_norm) C->D E Generate 2D Fingerprint Plots D->E F Quantify Intermolecular Contacts E->F

Caption: Workflow for Hirshfeld Surface Analysis.

By mapping properties like dnorm (a normalized contact distance) onto the Hirshfeld surface, one can visualize regions of close intermolecular contact. The corresponding 2D fingerprint plots provide a quantitative summary of the different types of interactions and their relative contributions to the overall crystal packing.[7]

Application in Drug Design: Targeting Cyclin-Dependent Kinases (CDKs)

Many pyrazole derivatives have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[19][20] Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

The crystal structure of a 4-bromo-3-phenyl-1H-pyrazol-5-amine derivative can provide crucial insights for designing effective CDK inhibitors. By understanding the precise three-dimensional arrangement of the pharmacophoric groups (the amine, the phenyl ring, the bromine atom), researchers can optimize the molecule's fit within the ATP-binding pocket of a target CDK, such as CDK2.

The CDK Signaling Pathway

The following diagram illustrates a simplified CDK signaling pathway, highlighting the role of CDK2 in the G1/S phase transition of the cell cycle.

CDK_Pathway Mitogenic_Signals Mitogenic Signals CyclinD_CDK46 Cyclin D-CDK4/6 Mitogenic_Signals->CyclinD_CDK46 Activates Rb pRb CyclinD_CDK46->Rb Phosphorylates (inactivates) E2F E2F Rb->E2F Inhibits CyclinE Cyclin E E2F->CyclinE CyclinA Cyclin A E2F->CyclinA CyclinE_CDK2 Cyclin E-CDK2 CyclinE->CyclinE_CDK2 CyclinA_CDK2 Cyclin A-CDK2 CyclinA->CyclinA_CDK2 S_Phase S-Phase Entry (DNA Replication) CyclinE_CDK2->S_Phase Promotes CyclinA_CDK2->S_Phase Promotes Inhibitor Pyrazole Derivative (e.g., 4-Bromo-3-phenyl- 1H-pyrazol-5-amine) Inhibitor->CyclinE_CDK2 Inhibits Inhibitor->CyclinA_CDK2 Inhibits

Caption: Simplified CDK2 signaling pathway in the cell cycle.

By inhibiting CDK2, pyrazole derivatives can block the phosphorylation of retinoblastoma protein (pRb), preventing the release of E2F transcription factors and ultimately arresting the cell cycle at the G1/S checkpoint.[18] The detailed structural information obtained from X-ray crystallography is essential for designing inhibitors that bind selectively and with high affinity to the target kinase.

Conclusion

The crystal structure analysis of 4-bromo-3-phenyl-1H-pyrazol-5-amine derivatives is a multi-faceted process that integrates synthetic chemistry, crystallization science, and advanced analytical techniques. This guide has provided a comprehensive, technically grounded framework for approaching this task. By understanding the causality behind each experimental step—from the choice of synthetic route to the nuances of crystallographic refinement—researchers can confidently and efficiently elucidate the solid-state structures of these promising pharmaceutical building blocks. The resulting atomic-level insights are not merely academic; they are critical for advancing the frontiers of drug discovery and development.

References

  • Al-Ostoot, F. H., Al-Ghorbani, M., & El-Gazzar, A. A. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Advances, 14(45), 33031-33052.
  • CrystalExplorer. (n.d.). The Hirshfeld Surface. Retrieved from [Link]

  • Carleton College. (2007). Single-crystal X-ray Diffraction. SERC. Retrieved from [Link]

  • Desiraju, G. R. (2014). Halogen Bonds in Crystal Engineering: Like Hydrogen Bonds yet Different. Accounts of Chemical Research, 47(8), 2644–2654.
  • Elkady, M., Keck, P. R. W. E. F., Schollmeyer, D., & Laufer, S. (2012). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.
  • University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals. Department of Chemistry. Retrieved from [Link]

  • Hirshfeld Surface Analysis by using Crystal Explorer. (2015, June 29). [Video]. YouTube. Retrieved from [Link]

  • I-MAK. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved from [Link]

  • Staples, R. J. (2025). Getting crystals your crystallographer will treasure: a beginner's guide.
  • Wilcken, R., Zimmermann, M. O., Lange, A., Joerger, A. C., & Boeckler, F. M. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 56(4), 1363–1388.
  • Li, Y., et al. (2016). Synthesis of 3-phenyl-1H-pyrazole Derivatives.
  • Wang, Y., et al. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives.
  • unattributed. (n.d.).
  • Fustero, S., Román, R., & Sanz-Cervera, J. F. (2009).
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  • Al-Ostoot, F. H., Al-Ghorbani, M., & El-Gazzar, A. A. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Publishing.
  • unattributed. (n.d.). Determination of crystal structure by single crystal X-ray diffraction.
  • unattributed. (n.d.). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. The Royal Society of Chemistry.
  • Anderson, M., et al. (2012). Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy. Journal of Medicinal Chemistry, 55(5), 1971-1984.
  • Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11(1), 19-32.
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Exploratory

A Comprehensive Guide to the Theoretical and Computational Analysis of 4-Bromo-3-phenyl-1H-pyrazol-5-amine: A Molecule of Pharmacological Interest

Abstract: The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of compounds with diverse and potent biological activities[1]. This technic...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of compounds with diverse and potent biological activities[1]. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the theoretical and computational methodologies applied to characterize 4-Bromo-3-phenyl-1H-pyrazol-5-amine. By integrating quantum chemical calculations, spectroscopic analysis, and molecular docking, we present a holistic in silico framework to elucidate the structural, electronic, and potential therapeutic properties of this molecule. This guide serves not as a rigid protocol, but as a strategic blueprint for leveraging computational tools to accelerate the rational design and development of novel pyrazole-based therapeutic agents.

Part 1: Foundational Analysis: Molecular Geometry and Spectroscopic Characterization

The initial phase of any molecular investigation, whether experimental or computational, is to establish the molecule's fundamental structure and its corresponding spectroscopic fingerprint. This section outlines the use of Density Functional Theory (DFT) as a high-fidelity tool for predicting the three-dimensional geometry and vibrational spectra, which are essential for confirming the molecule's identity and understanding its conformational stability.

The Rationale for Density Functional Theory (DFT)

For a molecule of this complexity, DFT provides an optimal balance between computational accuracy and resource efficiency. Unlike more computationally demanding ab initio methods, DFT is well-suited to calculating the electronic structure and related properties of medium-sized organic molecules with high precision, making it the industry standard for such investigations[2][3]. The selection of a functional and basis set is critical for the reliability of the results. The B3LYP hybrid functional is a robust and widely validated choice for organic molecules. It is paired with the 6-311++G(d,p) basis set, which includes diffuse functions (++) to accurately model non-covalent interactions and polarization functions (d,p) to describe the non-spherical nature of electron density in chemical bonds[4][5].

Experimental Protocol: Geometry Optimization and Vibrational Analysis

This protocol outlines the workflow for determining the ground-state equilibrium geometry and predicting the infrared spectrum.

  • Initial Structure Construction: The 2D structure of 4-Bromo-3-phenyl-1H-pyrazol-5-amine is sketched and converted to a preliminary 3D model using molecular modeling software such as GaussView 05 or Avogadro.

  • Geometry Optimization: A full geometry optimization is performed using the Gaussian 09 software package[4] at the B3LYP/6-311++G(d,p) level of theory. This calculation iteratively adjusts the positions of the atoms until the point of minimum energy on the potential energy surface is located.

  • Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory. This serves two purposes:

    • Validation: The absence of imaginary (negative) frequencies confirms that the optimized structure is a true energy minimum.

    • Spectral Prediction: The calculation yields the harmonic vibrational frequencies and their corresponding infrared intensities, which can be used to generate a theoretical IR spectrum.

  • Spectral Correlation: The calculated frequencies are typically scaled by a factor (~0.967 for B3LYP/6-311++G(d,p)) to correct for systematic errors arising from electronic correlation and vibrational anharmonicity. These scaled frequencies can then be directly compared with experimental FT-IR data for structural validation[6].

Workflow for Structural and Vibrational Analysis

G cluster_input Input cluster_process Computational Process (Gaussian 09) cluster_output Outputs & Validation A Initial 3D Structure of 4-Bromo-3-phenyl-1H-pyrazol-5-amine B Geometry Optimization (B3LYP/6-311++G(d,p)) A->B C Frequency Calculation (B3LYP/6-311++G(d,p)) B->C D Optimized Minimum Energy Geometry C->D E Vibrational Frequencies (Check for Imaginary Freq.) C->E Validation F Predicted IR Spectrum (Scaled Frequencies) E->F G Comparison with Experimental FT-IR Data F->G

Caption: Workflow for DFT-based geometry optimization and vibrational frequency analysis.

Predicted Vibrational Assignments

The table below summarizes the predicted (scaled) vibrational frequencies for the key functional groups of 4-Bromo-3-phenyl-1H-pyrazol-5-amine, which are critical for interpreting experimental spectra.

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹, Scaled)Expected Intensity
N-H Asymmetric & Symmetric Stretch-NH₂ Amino3500 - 3300Medium - Strong
C-H Aromatic StretchPhenyl Ring3100 - 3000Medium
C=N StretchPyrazole Ring1620 - 1580Strong
C=C Aromatic StretchPhenyl/Pyrazole1550 - 1450Medium - Strong
N-H Scissoring-NH₂ Amino1650 - 1590Medium
C-Br StretchBromo Group650 - 550Strong

Part 2: Elucidating Electronic Structure and Chemical Reactivity

Understanding the electronic landscape of a molecule is paramount to predicting its reactivity, stability, and intermolecular interactions. This section details the computational methods used to analyze the frontier molecular orbitals (FMOs), molecular electrostatic potential (MEP), and intramolecular charge transfer phenomena.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy correlates with the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron[7]. The energy gap between them (ΔE = ELUMO – EHOMO) is a crucial indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity and polarizability[8].

  • HOMO: For 4-Bromo-3-phenyl-1H-pyrazol-5-amine, the HOMO is expected to be delocalized across the electron-rich pyrazole ring and the amino group, identifying these as the primary sites for electrophilic attack.

  • LUMO: The LUMO is likely distributed over the phenyl ring and the C-Br bond, indicating these regions are susceptible to nucleophilic attack.

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution on the molecule's surface. It is an invaluable tool for predicting non-covalent interactions, particularly hydrogen bonding, and identifying sites for electrophilic and nucleophilic attack[5].

  • Negative Potential (Red/Yellow): These electron-rich regions are concentrated around the nitrogen atoms of the pyrazole ring and the amino group, indicating their role as hydrogen bond acceptors.

  • Positive Potential (Blue): These electron-poor regions are primarily located on the hydrogen atoms of the amino group, marking them as hydrogen bond donors.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of intramolecular bonding and stability. It quantifies charge delocalization and hyperconjugative interactions by calculating the second-order perturbation energy, E(2)[6]. Significant E(2) values between filled (donor) and empty (acceptor) orbitals indicate strong stabilizing intramolecular charge transfer (ICT) events, which contribute to the molecule's overall stability. For this molecule, key interactions would include electron donation from the lone pairs of the amino nitrogen to the antibonding orbitals (π*) of the pyrazole ring.

Workflow for Electronic Property Analysis

G cluster_analysis Analysis Modules cluster_output Derived Insights A Optimized Molecular Geometry (from Part 1) B Frontier Molecular Orbital (FMO) Analysis A->B C Molecular Electrostatic Potential (MEP) Mapping A->C D Natural Bond Orbital (NBO) Analysis A->D E HOMO/LUMO Energies & Gap (ΔE) Predicts Reactivity & Stability B->E F 3D Charge Distribution Map Predicts Interaction Sites C->F G Intramolecular Charge Transfer E(2) Energies Explains Molecular Stability D->G

Caption: Integrated workflow for analyzing the electronic properties of the molecule.

Part 3: Predicting Biological Activity with Molecular Docking

For drug development professionals, the ultimate goal is to understand how a molecule might interact with a biological target. Molecular docking is a powerful computational technique that predicts the preferred orientation and binding affinity of a ligand when bound to a receptor, such as a protein or enzyme[9]. This allows for the rapid, cost-effective screening of compounds and the generation of testable hypotheses regarding their mechanism of action.

Rationale and Target Selection

Given that pyrazole derivatives are known to inhibit a wide range of protein kinases, a relevant and well-studied target is the BRAF kinase, particularly the V600E mutant, which is implicated in various cancers[10]. The Protein Data Bank (PDB) contains numerous crystal structures of BRAF(V600E), providing a solid foundation for a docking study.

Experimental Protocol: A Self-Validating Docking Workflow

This protocol emphasizes a crucial self-validation step to ensure the reliability of the docking parameters and, by extension, the results.

  • Receptor Preparation:

    • Download the crystal structure of BRAF(V600E) with a co-crystallized inhibitor (e.g., PDB ID: 3OG7) from the PDB.

    • Using software like AutoDock Tools, prepare the protein by removing water molecules, adding polar hydrogens, and assigning Kollman charges.

  • Ligand Preparation:

    • Use the DFT-optimized, low-energy 3D structure of 4-Bromo-3-phenyl-1H-pyrazol-5-amine.

    • Assign Gasteiger charges and define active torsional bonds to allow for conformational flexibility during docking.

  • Grid Box Definition: Define the docking search space (the grid box) to encompass the active site, centering it on the position of the co-crystallized inhibitor.

  • Self-Validation via Re-docking:

    • Extract the co-crystallized inhibitor from the PDB file and re-dock it into the prepared receptor using the defined grid.

    • Trustworthiness Check: The protocol is considered validated if the lowest energy pose of the re-docked inhibitor overlays the original crystallographic pose with a Root Mean Square Deviation (RMSD) of < 2.0 Å. This confirms that the chosen docking parameters can accurately reproduce the known binding mode.

  • Docking of the Target Molecule:

    • Using the validated parameters, dock 4-Bromo-3-phenyl-1H-pyrazol-5-amine into the BRAF(V600E) active site using a tool like AutoDock Vina.

  • Analysis of Results:

    • Analyze the predicted binding energy (in kcal/mol) as an estimate of binding affinity.

    • Visualize the lowest-energy binding pose to identify key intermolecular interactions, such as hydrogen bonds with backbone residues (e.g., Cys532) or hinge region interactions, which are critical for kinase inhibition.

Conceptual Diagram of Molecular Docking

G Receptor Protein Target (e.g., BRAF Kinase) Docking Molecular Docking (AutoDock Vina) Receptor->Docking Ligand 4-Bromo-3-phenyl- 1H-pyrazol-5-amine (Optimized 3D Structure) Ligand->Docking Analysis Binding Pose & Energy Analysis Docking->Analysis Generates Hypothesis

Caption: Conceptual overview of the ligand-receptor molecular docking process.

Conclusion

The comprehensive in silico investigation of 4-Bromo-3-phenyl-1H-pyrazol-5-amine demonstrates the power of modern computational chemistry in drug discovery. Through a synergistic application of DFT, spectroscopic prediction, electronic property analysis, and molecular docking, we can construct a detailed, multi-dimensional profile of a molecule before it is ever synthesized in a lab. This theoretical framework not only predicts the molecule's fundamental physicochemical properties but also generates actionable hypotheses about its potential biological activity. For researchers and drug development professionals, this approach provides a rational, cost-effective, and efficient pathway to identify and optimize promising new chemical entities, ultimately accelerating the journey from molecular concept to clinical candidate.

References

  • Kleizienė, N., Arbačiauskienė, E., Holzer, W., & Šačkus, A. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, 2009(4), M639. [Link]

  • ResearchGate. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. [Link]

  • Ibrahim, M. A., et al. (2023). Enhanced structural and optical performance of the novel 3-[(5-amino-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1-ethyl-4-hydroxyquinolin-2(1H)-one heterojunction: experimental and DFT modeling. Journal of Materials Science: Materials in Electronics, 34(36), 257. [Link]

  • Jassas, R. S., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(18), 4384. [Link]

  • Faria, J. V., et al. (2017). Current status of pyrazole and its biological activities. Bioorganic & Medicinal Chemistry, 25(22), 5859-5873. [Link]

  • Li, Y., et al. (2023). Synthesis, crystal structure, density functional theory and vibration analysis of 5-(4-fluorophenyl)-1H-pyrazol-3-amine. Molecular Crystals and Liquid Crystals, 758(1), 64-78. [Link]

  • Hamada, N., El Sekily, M. A., & Mancy, S. H. (2019). A Computational Determination of Reactivity Descriptors, Vibrational Analysis and Nuclear Magnetic Resonance of (E)-5-oxo-1-phenyl-4-(2-phenylhydrazono)-4,5-dihydro- 1H-pyrazole-3-carbaldehyde. American Scientific Research Journal for Engineering, Technology, and Sciences, 61(1), 133-146. [Link]

  • Arjunan, V., et al. (2013). Vibrational and electronic absorption spectral studies of 5-amino-1-(4-bromophenyl)-3-phenyl-1-H-pyrazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 105, 303-313. [Link]

  • Variya, H. H., Panchal, V., & Patel, G. R. (2019). Synthesis and characterization of 4-((5-bromo-1H-pyrazolo [3,4-b]pyridin-3-yl)amino)-N-(substituted)benzenesulfonamide as Antibacterial, and Antioxidant Candidates. Current Chemistry Letters, 8(3), 127-136. [Link]

  • Mary, Y. S., et al. (2015). Molecular structure, FT-IR, vibrational assignments, HOMO-LUMO analysis and molecular docking study of 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 136, 102-114. [Link]

  • ResearchGate. (2021). Scheme 1 Synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (5).... [Link]

  • ResearchGate. (2023). Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole-pyrazoline hybrid derivatives. [Link]

  • Singh, U. P., & Srivastava, A. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. Bioinformation, 10(7), 431–435. [Link]

  • Sandhya, P. V., et al. (2021). Synthesis and molecular docking studies on biologically active N-((3-(4- methoxyphenyl)-1-phenyl-1 -pyrazol-4-yl) methylene) aniline derivatives H. Asian Journal of Pharmacy and Pharmacology, 7(5), 564-570. [Link]

  • Singh, R., & Singh, A. K. (2020). DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. SN Applied Sciences, 2(7), 1238. [Link]

  • Zhang, Y., et al. (2013). Synthesis, biological evaluation and molecular docking of novel 5-phenyl-1H-pyrazol derivatives as potential BRAF(V600E) inhibitors. Organic & Biomolecular Chemistry, 11(37), 6351-6361. [Link]

  • ResearchGate. (n.d.). HOMO and LUMO of the 3-phenyl-1-tosyl-1H-pyrazolo[3,4-d]pyrimidine-4-amine molecule. [Link]

  • ResearchGate. (2025). Synthesis and Biological Activity of 5-alkoxy- and 5-amino-substituted 3-bromo-4-nitro-1-(thietan-3-yl)-1H-pyrazoles. [Link]

  • Mrabti, N. N., et al. (2022). Molecular Docking and QSAR Studies for Modeling the Inhibitory Activity of Pyrazole-benzimidazolone Hybrids as Novel Inhibitors. Biointerface Research in Applied Chemistry, 13(1), 38. [Link]

Sources

Foundational

fundamental reactivity of the amine group in 4-Bromo-3-phenyl-1H-pyrazol-5-amine

An In-Depth Technical Guide to the Fundamental Reactivity of the Amine Group in 4-Bromo-3-phenyl-1H-pyrazol-5-amine Executive Summary 4-Bromo-3-phenyl-1H-pyrazol-5-amine is a highly functionalized heterocyclic compound t...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Fundamental Reactivity of the Amine Group in 4-Bromo-3-phenyl-1H-pyrazol-5-amine

Executive Summary

4-Bromo-3-phenyl-1H-pyrazol-5-amine is a highly functionalized heterocyclic compound that serves as a versatile building block in medicinal chemistry and materials science. Its synthetic utility is largely dictated by the reactivity of its C5-amine group, which is modulated by the electronic and steric interplay of the pyrazole core, the C3-phenyl substituent, and the C4-bromo atom. This guide provides an in-depth analysis of the amine group's fundamental reactivity, focusing on its nucleophilic and basic properties. We will explore key transformations including N-acylation, N-alkylation, diazotization, and its pivotal role as a binucleophile in cyclocondensation reactions for the synthesis of fused heterocyclic systems. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical potential of this scaffold.

Molecular Architecture and Electronic Landscape

The reactivity of the exocyclic amine group in 4-Bromo-3-phenyl-1H-pyrazol-5-amine is not considered in isolation. It is a direct consequence of the molecule's overall electronic structure.

  • The Pyrazole Core: The pyrazole ring is an electron-rich aromatic system. The lone pair of electrons from the N1 nitrogen participates in the aromatic sextet, and the ring as a whole donates electron density to the C5 position, enhancing the nucleophilicity of the attached amine group.

  • C5-Amine Group (-NH₂): As the primary focus, this group is a strong electron-donating group through resonance, further activating the pyrazole ring. Its lone pair of electrons makes it the most significant nucleophilic center in the molecule.

  • C3-Phenyl Group (-C₆H₅): This group exerts a mild electron-withdrawing inductive effect but can participate in resonance. Its primary influence is often steric, potentially hindering access to the adjacent C4 position.

  • C4-Bromo Group (-Br): The bromine atom is strongly electron-withdrawing via induction, which slightly tempers the electron-donating effects of the amine and the pyrazole ring. However, it also serves as a crucial handle for post-functionalization via metal-catalyzed cross-coupling reactions.

5-Aminopyrazoles are polyfunctional compounds with several potential nucleophilic sites. The established order of reactivity for these sites is a critical guiding principle for synthetic design: 5-NH₂ > 1-NH > 4-CH [1]. This inherent selectivity allows for predictable reactions at the exocyclic amine under controlled conditions.

Caption: Molecular structure and key reactivity sites of 4-Bromo-3-phenyl-1H-pyrazol-5-amine.

Foundational Reactions: N-Acylation

N-acylation is one of the most fundamental transformations of the C5-amine. It is often used to install a protecting group, modulate biological activity, or introduce a functional handle for further elaboration. The high nucleophilicity of the C5-amine allows this reaction to proceed readily with acylating agents like acid chlorides or anhydrides.

Causality in Experimental Design

The choice of base and solvent is critical for a successful and selective acylation.

  • Base: A non-nucleophilic base such as pyridine or triethylamine is typically employed. Its role is twofold: first, to neutralize the acidic byproduct (e.g., HCl) generated during the reaction, driving the equilibrium towards the product. Second, pyridine can act as a nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate that is more susceptible to attack by the aminopyrazole.

  • Solvent: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are preferred to avoid side reactions with the acylating agent. The choice depends on the solubility of the starting materials and the reaction temperature.

Validated Protocol: N-Acetylation of 4-Bromo-3-phenyl-1H-pyrazol-5-amine

This protocol describes a standard procedure for the acetylation of the title compound.

Materials:

  • 4-Bromo-3-phenyl-1H-pyrazol-5-amine (1.0 eq)

  • Acetyl chloride (1.1 eq)

  • Pyridine (2.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 4-Bromo-3-phenyl-1H-pyrazol-5-amine in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

  • Cool the solution to 0 °C using an ice bath.

  • Add pyridine to the solution and stir for 5 minutes.

  • Add acetyl chloride dropwise to the stirred solution over 10 minutes. Maintain the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexane). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction completion.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to yield N-(4-bromo-3-phenyl-1H-pyrazol-5-yl)acetamide.

start Start: Dissolve Aminopyrazole in anhydrous DCM cool Cool to 0°C (Ice Bath) start->cool add_base Add Pyridine (Base) cool->add_base add_acyl Add Acetyl Chloride (Dropwise) add_base->add_acyl react Warm to RT Stir for 2-4h add_acyl->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Aqueous Workup (NaHCO₃, H₂O, Brine) monitor->workup Complete dry Dry (MgSO₄) & Concentrate workup->dry purify Purify (Recrystallization or Chromatography) dry->purify end Final Product: N-acetylated Pyrazole purify->end

Caption: Standard experimental workflow for the N-acylation of 5-aminopyrazoles.

Building Complexity: Cyclocondensation Reactions

The true synthetic power of 5-aminopyrazoles is revealed in their ability to act as binucleophiles to construct fused heterocyclic systems, which are prevalent in pharmacologically active molecules[1][2]. In these reactions, both the C5-amine and the N1-amine participate in a cyclization cascade with a 1,3-dielectrophile.

Mechanism and Regioselectivity

The reaction with a β-dicarbonyl compound, such as acetylacetone, typically proceeds via an initial nucleophilic attack of the more reactive C5-amine onto one of the carbonyl groups, forming an enamine intermediate. This is followed by an intramolecular cyclization where the N1-amine attacks the second carbonyl group, and subsequent dehydration yields the aromatic fused pyrazolopyrimidine ring system.

Validated Protocol: Synthesis of a Pyrazolo[3,4-b]pyridine Derivative

This protocol details the reaction with a 1,3-dicarbonyl compound in the presence of an acid catalyst.

Materials:

  • 4-Bromo-3-phenyl-1H-pyrazol-5-amine (1.0 eq)

  • 1,3-Diketone (e.g., Acetylacetone) (1.1 eq)

  • Ethanol or Acetic Acid (as solvent)

  • Catalytic amount of p-Toluenesulfonic acid (p-TSA) or HCl

Procedure:

  • To a solution of 4-Bromo-3-phenyl-1H-pyrazol-5-amine in ethanol, add the 1,3-diketone.

  • Add a catalytic amount of p-TSA to the mixture.

  • Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 6-12 hours.

  • Self-Validation: Monitor the reaction by TLC. The formation of a new, often fluorescent, product spot indicates progress. The reaction can also be monitored by LC-MS to confirm the mass of the desired fused product.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product often precipitates from the solution upon cooling. If so, collect the solid by filtration, wash with cold ethanol, and dry.

  • If no precipitate forms, concentrate the solvent under reduced pressure.

  • Purify the residue by column chromatography (silica gel) or recrystallization to obtain the pure pyrazolo[3,4-b]pyridine derivative.

cluster_reactants Reactants cluster_intermediates Mechanism cluster_product Product AP 5-Aminopyrazole (Binucleophile) Enamine Step 1: Nucleophilic Attack (5-NH₂) -> Enamine Intermediate AP->Enamine + H⁺ - H₂O DK 1,3-Diketone (Dielectrophile) DK->Enamine + H⁺ - H₂O Cyclize Step 2: Intramolecular Cyclization (1-NH) -> Dihydropyrazolopyridine Enamine->Cyclize Dehydrate Step 3: Dehydration (Aromatization) Cyclize->Dehydrate - H₂O PP Fused Pyrazolo[3,4-b]pyridine Dehydrate->PP

Caption: Mechanistic pathway for the cyclocondensation of a 5-aminopyrazole with a 1,3-diketone.

Quantitative Data Summary

While specific yields are highly dependent on reaction scale and optimization, the following table provides representative data for the transformations discussed, based on literature precedents for similar 5-aminopyrazole systems.

Reaction TypeReagentsProduct TypeTypical Yield RangeReference
N-Acylation Acetyl Chloride, PyridineN-Acetylated Aminopyrazole85-95%General Chemistry
Cyclocondensation Acetylacetone, p-TSAPyrazolo[3,4-b]pyridine70-90%[1][2]
Halogenation N-Bromosuccinimide (NBS)4,4-Dibromo (if C4 is H)>90%[3]
Diazotization NaNO₂, HCl then R-N=C=OPyrazolo[5,1-d][1][2][3][4]tetrazineGood[4]

Conclusion and Outlook

The C5-amine group of 4-Bromo-3-phenyl-1H-pyrazol-5-amine is a robust and versatile functional group. Its pronounced nucleophilicity, which predictably surpasses that of the endocyclic N1-amine, allows for selective transformations including acylation, alkylation, and, most powerfully, cyclocondensation reactions. Understanding the electronic interplay between the substituents and the pyrazole core is paramount for designing efficient and high-yielding synthetic routes. The methodologies and principles outlined in this guide serve as a foundational framework for chemists to exploit this valuable scaffold in the creation of novel and complex molecules for pharmaceutical and materials applications. Future work will likely focus on asymmetric functionalization and the use of this core in multi-component reactions to rapidly build molecular diversity.

References

  • Aggarwal, R., Kumar, R., & Singh, S. P. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 148-176. [Link]

  • Aggarwal, R., Kumar, R., & Singh, S. P. (2011). Approaches towards the synthesis of 5-aminopyrazoles. PMC - NIH. [Link]

  • Kaur, H., Kumar, S., & Singh, S. P. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. PMC - NIH. [Link]

  • Kleizienė, N., Arbačiauskienė, E., Holzer, W., & Šačkus, A. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. ResearchGate. [Link]

  • Wang, G., et al. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives. [Link]

Sources

Exploratory

electrophilic substitution reactions on the pyrazole ring of 4-Bromo-3-phenyl-1H-pyrazol-5-amine

An In-depth Technical Guide to the Electrophilic Substitution Reactions on the Pyrazole Ring of 4-Bromo-3-phenyl-1H-pyrazol-5-amine Authored by: Dr. Gemini, Senior Application Scientist Foreword The pyrazole scaffold is...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Electrophilic Substitution Reactions on the Pyrazole Ring of 4-Bromo-3-phenyl-1H-pyrazol-5-amine

Authored by: Dr. Gemini, Senior Application Scientist

Foreword

The pyrazole scaffold is a cornerstone in medicinal chemistry and materials science, valued for its diverse biological activities and versatile chemical properties.[1][2] The functionalization of the pyrazole ring through electrophilic substitution is a fundamental strategy for the synthesis of novel derivatives with tailored properties. This guide provides a comprehensive technical overview of the electrophilic substitution reactions on a highly functionalized pyrazole: 4-Bromo-3-phenyl-1H-pyrazol-5-amine. Our focus is to deliver not just procedural steps, but a deep-seated understanding of the causality behind the reaction pathways and regiochemical outcomes, empowering researchers in their synthetic endeavors.

The Electronic Architecture of 4-Bromo-3-phenyl-1H-pyrazol-5-amine: A Predictive Analysis

The regioselectivity of electrophilic substitution on an aromatic or heteroaromatic ring is dictated by the electronic nature of its substituents.[3] In the case of 4-Bromo-3-phenyl-1H-pyrazol-5-amine, we have a fascinating interplay of directing effects from the bromo, phenyl, and amino groups. The pyrazole ring itself is an electron-rich system, with the C4 position being the most nucleophilic and thus the primary site for electrophilic attack in unsubstituted pyrazole.[3][4][5] However, in our substrate, the C4 position is already occupied by a bromine atom. This necessitates a careful analysis of the remaining available positions, C5 and the N1-H tautomer.

Substituent Effects on the Pyrazole Ring
  • Amino Group (-NH2) at C5: The amino group is a powerful activating group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the pyrazole ring through resonance. It is a strong ortho-, para-director in benzene chemistry. In the context of the pyrazole ring, it will strongly activate the ring towards electrophilic attack.

  • Phenyl Group (-C6H5) at C3: The phenyl group is generally considered a weak activating group. Its effect can be either electron-donating or electron-withdrawing depending on the resonance and inductive effects. In this context, it is likely to have a minor influence compared to the amino group.

  • Bromo Group (-Br) at C4: Halogens are deactivating groups due to their inductive electron-withdrawing effect, but they are ortho-, para-directors because of their ability to donate a lone pair of electrons through resonance.[6] With the C4 position blocked, its directing influence on the remaining positions is less pronounced but still a factor to consider.

Predicted Regioselectivity

Given the powerful activating and directing effect of the amino group at C5, and the fact that the C4 position is blocked, the most probable site for electrophilic attack is not on the pyrazole ring itself, but rather on the exocyclic amino group or potentially the N1 position. However, for C-substitution, electrophilic attack on the phenyl ring is a strong possibility, particularly at the ortho- and para-positions. Direct substitution on the pyrazole ring at the C3 or C5 positions is generally disfavored due to the existing substitution pattern.

It is also crucial to consider that for N-unsubstituted pyrazoles, the lone pair on the N1 nitrogen can act as a nucleophile, leading to N-substitution, which often competes with C-substitution.[3]

Key Electrophilic Substitution Reactions and Protocols

The following sections detail the predicted outcomes and provide exemplary protocols for key electrophilic substitution reactions on 4-Bromo-3-phenyl-1H-pyrazol-5-amine. These protocols are based on established methodologies for similar pyrazole systems and should be optimized for this specific substrate.

Halogenation

Further halogenation of 4-Bromo-3-phenyl-1H-pyrazol-5-amine is anticipated to occur on the phenyl ring, directed by the pyrazole moiety to the ortho- and para-positions. Direct halogenation on the pyrazole ring is unlikely as the most activated carbon position (C4) is already substituted.

Experimental Protocol: Bromination of the Phenyl Ring
  • Dissolution: Dissolve 4-Bromo-3-phenyl-1H-pyrazol-5-amine (1 equivalent) in a suitable solvent such as glacial acetic acid or a chlorinated solvent (e.g., dichloromethane).

  • Reagent Addition: Slowly add a solution of bromine (1.1 equivalents) in the same solvent to the reaction mixture at room temperature, while stirring. The reaction should be protected from light.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove excess bromine.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

ParameterValue
Substrate 4-Bromo-3-phenyl-1H-pyrazol-5-amine
Reagent Bromine (Br2)
Solvent Glacial Acetic Acid
Temperature Room Temperature
Predicted Product 4-Bromo-3-(bromo-phenyl)-1H-pyrazol-5-amine (mixture of o- and p-isomers)
Nitration

Nitration is a classic electrophilic aromatic substitution. For 4-Bromo-3-phenyl-1H-pyrazol-5-amine, nitration is expected to occur on the phenyl ring. Care must be taken as the amino group on the pyrazole ring is sensitive to strong acidic conditions and can be protonated, which would deactivate the entire system.[7]

Experimental Protocol: Nitration of the Phenyl Ring
  • Cooling: Cool a solution of 4-Bromo-3-phenyl-1H-pyrazol-5-amine (1 equivalent) in concentrated sulfuric acid to 0-5 °C in an ice bath.

  • Nitrating Mixture: Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid dropwise to the reaction mixture, maintaining the temperature below 10 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0-5 °C and monitor its progress by TLC or LC-MS.

  • Work-up: Carefully pour the reaction mixture onto crushed ice.

  • Neutralization and Extraction: Neutralize the aqueous solution with a base (e.g., sodium carbonate) and extract the product with an organic solvent.

  • Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.

ParameterValue
Substrate 4-Bromo-3-phenyl-1H-pyrazol-5-amine
Reagent HNO3/H2SO4
Solvent Concentrated H2SO4
Temperature 0-5 °C
Predicted Product 4-Bromo-3-(nitro-phenyl)-1H-pyrazol-5-amine (mixture of m- and p-isomers due to potential protonation of the pyrazole nitrogen)
Sulfonation

Sulfonation of the phenyl ring is also a plausible reaction. The reaction is typically reversible and can be controlled by the reaction conditions.

Experimental Protocol: Sulfonation of the Phenyl Ring
  • Reaction Setup: Heat a mixture of 4-Bromo-3-phenyl-1H-pyrazol-5-amine (1 equivalent) and fuming sulfuric acid (oleum) at a specified temperature (e.g., 100 °C).

  • Reaction Monitoring: Monitor the reaction by periodically taking aliquots and analyzing them by a suitable method (e.g., HPLC).

  • Work-up: After completion, cool the reaction mixture and carefully pour it onto ice.

  • Isolation: The sulfonic acid product may precipitate and can be isolated by filtration. Alternatively, it can be isolated as a salt by neutralization.

  • Purification: The product can be purified by recrystallization.

ParameterValue
Substrate 4-Bromo-3-phenyl-1H-pyrazol-5-amine
Reagent Fuming H2SO4 (Oleum)
Temperature 100 °C (example, requires optimization)
Predicted Product 4-(5-Amino-4-bromo-1H-pyrazol-3-yl)benzenesulfonic acid
Friedel-Crafts Reactions

Friedel-Crafts acylation and alkylation reactions are important for forming carbon-carbon bonds. These reactions typically require a Lewis acid catalyst.[8][9] For the target molecule, the reaction is expected to occur on the phenyl ring. The presence of the amino group can complicate the reaction by coordinating with the Lewis acid catalyst.

Experimental Protocol: Friedel-Crafts Acylation of the Phenyl Ring
  • Complex Formation: In a dry flask under an inert atmosphere, suspend anhydrous aluminum chloride (AlCl3, 2.2 equivalents) in a dry, inert solvent (e.g., dichloromethane).

  • Reagent Addition: Add an acyl chloride or anhydride (1.1 equivalents) to the suspension and stir.

  • Substrate Addition: Slowly add a solution of 4-Bromo-3-phenyl-1H-pyrazol-5-amine (1 equivalent) in the same solvent, keeping the temperature low (e.g., 0 °C).

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC/LC-MS).

  • Work-up: Quench the reaction by carefully adding it to a mixture of ice and concentrated hydrochloric acid.

  • Extraction and Purification: Extract the product with an organic solvent, wash, dry, and purify by column chromatography.

ParameterValue
Substrate 4-Bromo-3-phenyl-1H-pyrazol-5-amine
Reagent Acyl chloride/AlCl3
Solvent Dichloromethane
Temperature 0 °C to Room Temperature
Predicted Product 1-(4-(5-Amino-4-bromo-1H-pyrazol-3-yl)phenyl)ethan-1-one (for acylation with acetyl chloride)

Visualizing the Reaction Pathways

Mechanism of Electrophilic Attack on the Phenyl Ring

G cluster_start Reactants cluster_intermediate Intermediate cluster_product Product Start 4-Bromo-3-phenyl-1H-pyrazol-5-amine + E+ Intermediate Arenium Ion Intermediate (Sigma Complex) Start->Intermediate Electrophilic Attack Product Substituted Product + H+ Intermediate->Product Deprotonation

Caption: Generalized mechanism for electrophilic substitution on the phenyl ring.

Experimental Workflow for a Typical Electrophilic Substitution

G A 1. Dissolve Substrate in Solvent B 2. Add Electrophilic Reagent A->B C 3. Monitor Reaction (TLC/LC-MS) B->C D 4. Quench Reaction C->D E 5. Extraction D->E F 6. Purification (Column Chromatography) E->F G 7. Characterization (NMR, MS) F->G

Caption: A standard workflow for electrophilic substitution reactions.

Conclusion and Future Perspectives

This guide provides a predictive framework for understanding and performing electrophilic substitution reactions on 4-Bromo-3-phenyl-1H-pyrazol-5-amine. The dominant directing influence of the substituents suggests that electrophilic attack will preferentially occur on the C3-phenyl ring. The provided protocols, derived from established pyrazole chemistry, offer a solid starting point for experimental work.

It is imperative for researchers to recognize the predictive nature of this guide. The complex interplay of electronic and steric effects in this highly substituted system may lead to unexpected outcomes. Therefore, careful experimental design, thorough reaction monitoring, and rigorous characterization of products are essential for success. Future work should focus on experimental validation of these predictions to build a more complete understanding of the reactivity of this versatile pyrazole derivative.

References

  • Scribd. (n.d.). Complete Electrophilic Substitution Reactions Pyrazole. Retrieved from [Link]

  • Journal of Organic Chemistry. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Retrieved from [Link]

  • ResearchGate. (n.d.). Direct nitration of five membered heterocycles. Retrieved from [Link]

  • ResearchGate. (n.d.). Bromination of Pyrazole and Pyrazolate Ligands in [Mo5S5(pz)4(pzH)5]Br2. Retrieved from [Link]

  • SciSpace. (n.d.). Friedel‐Crafts chemistry: Part 41. A new facile synthesis of indeno[1,2‐c] pyrazoles, 2H. Retrieved from [Link]

  • SciELO México. (n.d.). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Retrieved from [Link]

  • Beilstein Archives. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Retrieved from [Link]

  • ResearchGate. (n.d.). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Retrieved from [Link]

  • ACS Publications. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). An Efficient One-Pot Synthesis of 3,5-Diaryl-4-bromopyrazoles by 1,3-Dipolar Cycloaddition of In Situ Generated Diazo Compounds and 1-Bromoalk-1-ynes. Retrieved from [Link]

  • MDPI. (n.d.). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Retrieved from [Link]

  • Thieme E-Books & E-Journals. (n.d.). Asymmetric Organocatalytic Friedel–Crafts Hydroxyalkylation of Indoles Using Electrophilic Pyrazole-4,5-diones. Retrieved from [Link]

  • MDPI. (n.d.). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. Organic Letters. Retrieved from [Link]

  • PubMed. (2007). Enantioselective microbial transformation of the phenylpyrazole insecticide fipronil in anoxic sediments. Retrieved from [Link]

  • Reddit. (2022). Regioselectivity in pyrazole EAS. Retrieved from [Link]

  • Chemistry Stack Exchange. (n.d.). Directing effects of poly-substituted aromatic rings. Retrieved from [Link]

  • NIH. (n.d.). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. PMC. Retrieved from [Link]

  • sioc-journal.cn. (n.d.). Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. Retrieved from [Link]

  • ResearchGate. (n.d.). Lewis acid-catalyzed enantioselective Friedel-Crafts reaction of pyrazole-4,5-diones with β-naphthol. Retrieved from [Link]

  • ResearchGate. (n.d.). The bromination mechanism of 1-aminoanthraquinone-2,4-disulfonic acid in sulfuric acid. Retrieved from [Link]

  • U.OSU. (2019). Fipronil- A Phenylpyrazole Pesticides. Retrieved from [Link]

  • NIH. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC. Retrieved from [Link]

  • Sci-Hub. (n.d.). An Efficient One-Pot Synthesis of 3,5-Diaryl-4-bromopyrazoles by 1,3-Dipolar Cycloaddition of In Situ Generated Diazo Compounds and 1-Bromoalk-1-ynes. Retrieved from [Link]

  • Semantic Scholar. (2014). Table 2 from Friedel-Crafts chemistry: Part 41. A new facile synthesis of indeno[1,2-c] pyrazoles, 2H-benzo[g]indazoles and benzo[1][10]cyclohepta[1,2-c]pyrazoles via Friedel-Crafts ring closures. Retrieved from [Link]

  • YouTube. (2021). ELECTROPHILIC SUBSTITUTION REACTIONS IN AROMATIC AMINES. Retrieved from [Link]

  • MDPI. (n.d.). Preparation of 5-Bromo-2-naphthol: The Use of a Sulfonic Acid as a Protecting and Activating Group. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis of Pyrazoles via Electrophilic Cyclization. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyrazole structure highlighting the nucleophilic and electrophilic.... Retrieved from [Link]

  • ResearchGate. (n.d.). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Efficient Halogenation of 2-Aminopyrazine. Retrieved from [Link]

  • Journal of the Chemical Society C. (n.d.). Preparation and properties of some pyrazolyl ketones. Retrieved from [Link]

  • PubMed. (n.d.). Effects of low-dose subchronic exposure to the phenylpyrazole insecticide fipronil in juvenile mice. Retrieved from [Link]

  • YouTube. (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY!. Retrieved from [Link]

  • Solutions Pest & Lawn. (n.d.). Phenylpyrazole. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 22.4: Electrophilic Aromatic Substitution. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Regioselective Halogenation of 3-Aryl-1H-pyrazol-5-amines using N-Bromosuccinimide (NBS)

Introduction: The Significance of Halogenated Pyrazoles The pyrazole scaffold is a cornerstone in medicinal chemistry and agrochemicals, appearing in a multitude of bioactive compounds.[1] Halogenated pyrazoles, in parti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Halogenated Pyrazoles

The pyrazole scaffold is a cornerstone in medicinal chemistry and agrochemicals, appearing in a multitude of bioactive compounds.[1] Halogenated pyrazoles, in particular, serve as crucial synthetic intermediates. The introduction of a halogen atom provides a reactive handle for further molecular elaboration through various cross-coupling reactions, enabling the construction of complex molecular architectures.[1][2] Among the available halogenating agents, N-bromosuccinimide (NBS) stands out as a versatile, reliable, and safer alternative to elemental bromine for the bromination of aromatic and heteroaromatic compounds.[3]

This guide provides a comprehensive overview and a field-proven protocol for the direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines. We will delve into the mechanistic underpinnings that govern the reaction's high regioselectivity, present an optimized, step-by-step protocol, and offer insights into troubleshooting and substrate scope. The presented methodology is characterized by its mild reaction conditions, operational simplicity, and consistently high yields, making it a valuable tool for researchers in drug discovery and synthetic chemistry.[1]

Mechanistic Insights: Achieving High Regioselectivity

The bromination of 3-aryl-1H-pyrazol-5-amines with NBS proceeds via an electrophilic aromatic substitution (EAS) mechanism. The pyrazole ring, being an electron-rich heterocycle, is highly susceptible to attack by electrophiles.[2] The inherent electronic properties of the substituted pyrazole dictate the position of bromination.

Causality Behind Regioselectivity:

  • Activating Groups: The 5-amino group is a strong electron-donating group, significantly increasing the electron density of the pyrazole ring through resonance. This activation is most pronounced at the C4 position.

  • Steric Hindrance: The C4 position is sterically the most accessible site for the incoming electrophile. The bulky 3-aryl and 1-H (or other substituent) groups hinder attack at the C5 and N2 positions, respectively.

  • Electrophile Generation: NBS serves as a source of an electrophilic bromine species (Br+). In some cases, particularly with less reactive substrates, a catalytic amount of acid can be used to protonate the NBS carbonyl, further enhancing the bromine's electrophilicity.[4]

  • Solvent-Catalyst Duality: Dimethyl sulfoxide (DMSO) has been shown to play a dual role as both a solvent and a catalyst in this transformation, leading to excellent yields under mild conditions.[1]

The reaction mechanism can be visualized as follows: The π-electrons of the electron-rich pyrazole ring attack the electrophilic bromine of NBS. This forms a resonance-stabilized intermediate known as a sigma complex or arenium ion. The positive charge in this intermediate is delocalized across the ring and the amino group. Finally, a base (such as the succinimide anion or the solvent) abstracts a proton from the C4 position to restore aromaticity, yielding the 4-bromo-3-aryl-1H-pyrazol-5-amine product.

Electrophilic Aromatic Substitution Mechanism cluster_0 Step 1: Electrophilic Attack cluster_1 Step 2: Deprotonation & Aromatization Pyrazolamine 3-Aryl-1H-pyrazol-5-amine SigmaComplex Sigma Complex (Resonance Stabilized) Pyrazolamine->SigmaComplex π-bond attacks Br⁺ NBS N-Bromosuccinimide (NBS) NBS->SigmaComplex provides Br⁺ Base Base (e.g., Succinimide anion) Product 4-Bromo-3-aryl-1H-pyrazol-5-amine Base->Product abstracts H⁺ SigmaComplex_ref->Product re-aromatization

Caption: Mechanism of NBS bromination on the pyrazole ring.

Optimized Experimental Protocol

This protocol describes the direct C-4 bromination of a model substrate, 3-phenyl-1H-pyrazol-5-amine. It is designed to be a self-validating system, where adherence to the steps should provide reproducible, high-yield results.

Materials and Reagents:

  • 3-Aryl-1H-pyrazol-5-amine derivative (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.2 equiv)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Workflow Visualization:

Experimental Workflow A 1. Reagent Setup Dissolve pyrazole in DMSO B 2. Reaction Add NBS portion-wise at RT Stir for 3h A->B C 3. Quenching Pour into water, add Na₂S₂O₃ B->C D 4. Extraction Extract with Ethyl Acetate (3x) C->D E 5. Washing Wash organic layer with brine D->E F 6. Drying & Concentration Dry over Na₂SO₄, filter, evaporate E->F G 7. Purification Silica Gel Column Chromatography F->G H 8. Characterization Obtain pure 4-bromo product G->H

Caption: Step-by-step experimental workflow for bromination.

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the 3-aryl-1H-pyrazol-5-amine (e.g., 0.2 mmol).

  • Dissolution: Add anhydrous DMSO (2 mL) to the flask and stir at room temperature until the starting material is fully dissolved.

  • NBS Addition: Add N-bromosuccinimide (1.2 equivalents, e.g., 0.24 mmol) to the solution in small portions over 5 minutes. Causality Note: Portion-wise addition helps to control any initial exotherm and prevents localized high concentrations of NBS, which could lead to side products.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).[1]

  • Workup - Quenching: Upon completion, pour the reaction mixture into a beaker containing water (20 mL). Add saturated aqueous sodium thiosulfate solution dropwise to quench any unreacted bromine/NBS until the yellow color disappears.

  • Workup - Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 15 mL).

  • Workup - Washing: Combine the organic layers and wash with brine (1 x 20 mL) to remove residual water and DMSO.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude residue can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-bromo-3-aryl-1H-pyrazol-5-amine.

Data Presentation: Optimization of Reaction Conditions

The choice of solvent and stoichiometry is critical for achieving optimal results. The following table summarizes findings from systematic optimization studies.[1]

EntrySolventNBS (equiv.)Time (h)Yield (%)
1n-Hexane1.5365
2Ethanol1.53Low
31,4-Dioxane1.53Low
4DCM1.5370
5EtOAc1.5375
6MeCN1.5382
7DMF1.5382
8DMSO 1.5 3 95
9DMSO 1.2 3 99
10DMSO1.2185

Analysis: The data clearly indicates that DMSO is the superior solvent for this transformation, providing a near-quantitative yield.[1] Furthermore, reducing the amount of NBS to 1.2 equivalents maintains the excellent yield while being more atom-economical.[1]

Troubleshooting and Field-Proven Insights

Problem Potential Cause Recommended Solution
Low or No Conversion 1. Impure NBS (degraded by moisture).2. Insufficient reaction time.3. Inactive substrate.1. Use freshly opened or recrystallized NBS.2. Extend reaction time and monitor by TLC.3. For electron-deficient aryl rings, gentle heating (40-50 °C) may be required.
Formation of Side Products (e.g., Di-bromination) 1. Excess NBS used.2. Reaction run for an extended period after completion.1. Carefully control stoichiometry; use 1.1-1.2 equivalents of NBS.[5]2. Stop the reaction as soon as the starting material is consumed per TLC analysis.
Difficult Purification 1. Residual DMSO in the crude product.2. Succinimide byproduct co-eluting with the product.1. Ensure thorough washing with water/brine during workup to remove most of the DMSO.2. Succinimide is water-soluble; a thorough aqueous workup should remove it. If issues persist, adjust chromatography eluent polarity.

Conclusion

The direct C-4 halogenation of 3-aryl-1H-pyrazol-5-amines using N-bromosuccinimide is a highly efficient, regioselective, and operationally simple method for synthesizing valuable chemical building blocks.[1][5] The protocol is robust, scalable, and proceeds under mild, metal-free conditions. By leveraging DMSO as a catalytic solvent, this transformation provides researchers with a reliable and high-yielding pathway to access 4-halogenated pyrazole derivatives, paving the way for further diversification in medicinal and materials science applications.

References

  • Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry. (n.d.).
  • He, J., Wei, Y., Feng, Y., Li, C., Dai, B., & Liu, P. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives.
  • N-Bromosuccinimide (NBS). (n.d.). Organic Chemistry Portal.
  • Halogenation of Pyrazoles Using N‐Halosuccinimides in CCl4 and in Water. (2025).
  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verific
  • Ashenhurst, J. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry.
  • Chem Help ASAP. (2021).
  • ChemInform Abstract: Preparation and Chemistry of 3/5-Halogenopyrazoles. (2025).

Sources

Application

using 4-Bromo-3-phenyl-1H-pyrazol-5-amine in Suzuki coupling reactions

An In-Depth Guide to the Suzuki-Miyaura Coupling of 4-Bromo-3-phenyl-1H-pyrazol-5-amine Introduction: The Strategic Importance of Substituted Pyrazoles In the landscape of modern medicinal chemistry, the pyrazole scaffol...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Suzuki-Miyaura Coupling of 4-Bromo-3-phenyl-1H-pyrazol-5-amine

Introduction: The Strategic Importance of Substituted Pyrazoles

In the landscape of modern medicinal chemistry, the pyrazole scaffold stands out as a "privileged structure," forming the core of numerous therapeutic agents.[1][2] Its remarkable versatility and ability to engage in various biological interactions have led to its incorporation in drugs targeting a wide array of diseases, including cancer, inflammation, and microbial infections.[3][4] Specifically, 3,4,5-trisubstituted pyrazoles are key pharmacophores in the development of highly selective protein kinase inhibitors, a critical class of oncology drugs.[5]

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool in the drug discovery workflow, enabling the efficient and modular construction of carbon-carbon bonds under relatively mild conditions.[6][7] This palladium-catalyzed reaction offers a powerful method for diversifying molecular scaffolds, allowing for the rapid generation of compound libraries essential for structure-activity relationship (SAR) studies.

This guide provides a detailed exploration of the application of the Suzuki-Miyaura coupling to a highly valuable and versatile building block: 4-Bromo-3-phenyl-1H-pyrazol-5-amine . We will delve into the mechanistic underpinnings of the reaction, provide field-tested protocols, and offer expert insights into optimization and troubleshooting, empowering researchers to leverage this chemistry for the synthesis of novel and potent bioactive molecules.

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

The efficacy of the Suzuki-Miyaura reaction hinges on a carefully orchestrated catalytic cycle involving a palladium catalyst. Understanding this cycle is paramount for rational experimental design and troubleshooting. The substrate, 4-Bromo-3-phenyl-1H-pyrazol-5-amine, presents unique considerations due to its electron-rich nature and the presence of unprotected NH and NH₂ groups, which can potentially coordinate with the palladium center.[8][9]

The cycle is generally accepted to proceed through three key steps:

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-bromine bond of the pyrazole. This is often the rate-limiting step. The choice of a bulky, electron-rich phosphine ligand is critical here, as it facilitates the reactivity of the palladium center and stabilizes the resulting Pd(II) complex.[10]

  • Transmetalation: The organoboron species (boronic acid or ester) is activated by a base to form a more nucleophilic borate complex.[11][12] This complex then transfers its organic group to the Pd(II) center, displacing the halide and forming a diorganopalladium(II) intermediate. The choice of base and solvent significantly influences the rate and efficiency of this step.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.

// Nodes Pd0 [label="Active Pd(0)L₂ Catalyst", fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd [label="Oxidative Addition", shape=ellipse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_Intermediate [label="Ar¹-Pd(II)L₂-Br\n(Pyrazolyl-Pd Complex)", fillcolor="#F1F3F4", fontcolor="#202124"]; Transmetalation [label="Transmetalation", shape=ellipse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; Diorgano_PdII [label="Ar¹-Pd(II)L₂-Ar²", fillcolor="#F1F3F4", fontcolor="#202124"]; RedElim [label="Reductive Elimination", shape=ellipse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"];

// Invisible nodes for inputs/outputs ArylHalide [label="4-Bromo-3-phenyl-\n1H-pyrazol-5-amine (Ar¹-Br)", shape=none, fontcolor="#34A853"]; BoronicAcid [label="R-B(OH)₂ (Ar²-B(OH)₂)", shape=none, fontcolor="#EA4335"]; Base [label="Base (e.g., K₂CO₃)", shape=none, fontcolor="#5F6368"]; Product [label="Coupled Product (Ar¹-Ar²)", shape=none, fontcolor="#4285F4"];

// Edges Pd0 -> OxAdd [dir=back, color="#4285F4", penwidth=1.5]; OxAdd -> PdII_Intermediate [color="#4285F4", penwidth=1.5]; PdII_Intermediate -> Transmetalation [color="#4285F4", penwidth=1.5]; Transmetalation -> Diorgano_PdII [color="#4285F4", penwidth=1.5]; Diorgano_PdII -> RedElim [color="#4285F4", penwidth=1.5]; RedElim -> Pd0 [color="#4285F4", penwidth=1.5];

// Input/Output Edges ArylHalide -> OxAdd [color="#34A853", style=dashed, arrowhead=vee, penwidth=1.5]; BoronicAcid -> Transmetalation [color="#EA4335", style=dashed, arrowhead=vee, penwidth=1.5]; Base -> Transmetalation [color="#5F6368", style=dashed, arrowhead=vee, penwidth=1.5]; RedElim -> Product [color="#4285F4", style=dashed, arrowhead=vee, penwidth=1.5]; }

Caption: The Palladium-catalyzed Suzuki-Miyaura cross-coupling cycle.

Experimental Protocol: A Validated Approach

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 4-Bromo-3-phenyl-1H-pyrazol-5-amine with a variety of aryl and heteroaryl boronic acids.

Materials and Reagents
  • Substrate: 4-Bromo-3-phenyl-1H-pyrazol-5-amine

  • Coupling Partner: Aryl/Heteroaryl boronic acid or boronate ester

  • Palladium Pre-catalyst: XPhos Pd G2 (recommended), Pd(PPh₃)₄, or Pd(OAc)₂

  • Ligand (if not using a pre-catalyst): XPhos, SPhos, or other biaryl phosphine ligands

  • Base: K₂CO₃, K₃PO₄, or Cs₂CO₃ (anhydrous powder)

  • Solvent: Anhydrous 1,4-Dioxane and Degassed Water (or an alternative like EtOH/H₂O)

  • Equipment: Microwave vial or Schlenk tube, magnetic stirrer, heating block or microwave reactor, inert atmosphere supply (Argon or Nitrogen), TLC plates, standard work-up and purification glassware.

Step-by-Step Methodology
  • Reaction Setup (Inert Atmosphere is Crucial):

    • To a dry microwave vial or Schlenk tube equipped with a magnetic stir bar, add 4-Bromo-3-phenyl-1H-pyrazol-5-amine (1.0 equiv).

    • Add the arylboronic acid (1.2–1.5 equiv) and the base (e.g., K₂CO₃, 2.0–3.0 equiv).

    • Scientist's Note: The stoichiometry of the boronic acid is increased to compensate for potential homocoupling and protodeborylation side reactions.[13] The choice of base can be critical; K₂CO₃ is a good starting point, while stronger bases like K₃PO₄ may be needed for less reactive coupling partners.[14]

  • Catalyst and Ligand Addition:

    • Add the palladium pre-catalyst (e.g., XPhos Pd G2, 1–5 mol%).

    • Scientist's Note: Using a pre-catalyst like XPhos Pd G2 is highly recommended for aminopyrazole substrates.[15][16] These catalysts are air-stable and efficiently generate the active Pd(0) species in situ, leading to more reproducible results than using separate Pd sources and ligands.[13]

  • Solvent Addition and Degassing:

    • Add the solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio). The reaction concentration is typically between 0.1 M and 0.5 M.

    • Seal the vial or flask.

    • Thoroughly degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes, or by using three freeze-pump-thaw cycles.

    • Scientist's Note: Oxygen can oxidize the Pd(0) catalyst and the phosphine ligand, rendering them inactive. This is one of the most common causes of reaction failure.

  • Reaction and Monitoring:

    • Heat the reaction mixture to the desired temperature (typically 80–120 °C) with vigorous stirring. Microwave irradiation (e.g., 100–150 °C for 15–60 minutes) can significantly accelerate the reaction.[15]

    • Monitor the reaction progress by TLC or LC-MS until the starting bromide is consumed.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and water.

    • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or dichloromethane/methanol, to afford the pure 4-aryl-3-phenyl-1H-pyrazol-5-amine.

Parameter Optimization and Substrate Scope

The conditions outlined above are a general starting point. Optimization is often necessary depending on the electronic and steric properties of the boronic acid coupling partner.

Coupling Partner TypeRecommended Catalyst SystemRecommended BaseSolvent SystemTypical ConditionsCausality and Rationale
Electron-Rich Arylboronic Acids XPhos Pd G2 (1-3 mol%)K₂CO₃ (2 equiv)Dioxane/H₂O (5:1)80-100 °C, 2-12 hThese couplings are generally facile. The electron-rich nature of both partners favors oxidative addition.[10]
Electron-Poor Arylboronic Acids XPhos Pd G2 (2-5 mol%)K₃PO₄ (3 equiv)Dioxane/H₂O (4:1)100-120 °C, 4-16 hReductive elimination can be slower. A stronger base and higher temperature are often required to drive the reaction to completion.[14]
Sterically Hindered (ortho-subst.) XPhos Pd G2 or RuPhos Pd G3 (3-5 mol%)K₃PO₄ or Cs₂CO₃ (3 equiv)Toluene or Dioxane/H₂O110-140 °C (Microwave)Bulky ligands like XPhos or RuPhos are essential to create a coordinatively unsaturated Pd center, facilitating coupling with hindered partners.[10]
Heteroarylboronic Acids XPhos Pd G2 (3-5 mol%)K₃PO₄ (3 equiv)Dioxane/H₂O (4:1) or DME/H₂O100-120 °C, 6-24 hHeteroaryl boronic acids are prone to protodeborylation.[13] Using a slight excess and carefully controlled conditions is key.

Troubleshooting Common Issues

Even with a robust protocol, challenges can arise. A logical approach to troubleshooting is essential for success.

Troubleshooting_Flowchart

Caption: A logical workflow for diagnosing and resolving common reaction issues.

  • Issue: No Reaction / Low Conversion.

    • Cause: The most common culprit is an inactive catalyst due to oxygen exposure.

    • Solution: Ensure your solvents are properly degassed and that a positive pressure of inert gas is maintained. Verify the quality of your palladium catalyst and base. For challenging substrates, increasing the temperature or catalyst loading may be necessary.[17]

  • Issue: Dehalogenation (Protodebromination) of Starting Material.

    • Cause: The bromo-aminopyrazole is converted to the corresponding H-pyrazole. This side reaction is known for halogenated aminopyrazoles and can be promoted by high temperatures or certain bases.[9][15]

    • Solution: Try using a milder base (e.g., switch from K₃PO₄ to K₂CO₃). Lowering the reaction temperature may also help. Ensure your boronic acid is of high quality, as impurities can facilitate this pathway.

  • Issue: Homocoupling of Boronic Acid.

    • Cause: The boronic acid reacts with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen or high catalyst loadings.

    • Solution: Meticulous degassing is critical. Avoid using a large excess of the boronic acid; a stoichiometry of 1.2-1.3 equivalents is often sufficient.

Conclusion

The Suzuki-Miyaura cross-coupling of 4-Bromo-3-phenyl-1H-pyrazol-5-amine is a highly effective and versatile method for synthesizing complex, multi-substituted pyrazoles. By understanding the core mechanism and the critical roles of the catalyst, ligand, base, and solvent, researchers can confidently approach this reaction. The use of modern, well-defined pre-catalysts like XPhos Pd G2 has significantly improved the reliability and substrate scope for challenging heterocyclic systems. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for scientists and drug development professionals aiming to construct novel molecular architectures for the discovery of next-generation therapeutics.

References

  • Walker, S. D., et al. (2007). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. Available at: [Link]

  • Jedinák, L., et al. (2016). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. Available at: [Link]

  • Boutouil, M., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-ones. RSC Advances. Available at: [Link]

  • Jamil, H., et al. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Available at: [Link]

  • Wang, C., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science. Available at: [Link]

  • Beilstein Archives. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Available at: [Link]

  • The Journal of Organic Chemistry. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • PubMed. (2021). Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Heterocyclic Suzuki-Miyaura Coupling Reaction of Metalla-aromatics and Mechanistic Analysis of Site Selectivity. Available at: [Link]

  • Tomanová, P., et al. (2018). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry. Available at: [Link]

  • Alam, S., et al. (2016). Current status of pyrazole and its biological activities. PMC - PubMed Central. Available at: [Link]

  • Reddit. (n.d.). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Available at: [Link]

  • ResearchGate. (n.d.). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Available at: [Link]

  • Biointerface Research in Applied Chemistry. (2020). Synthesis, Spectral Characterization, in Vitro and in Silico Studies of Benzodioxin Pyrazoline derivatives. Available at: [Link]

  • Samara Journal of Science. (n.d.). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Available at: [Link]

  • PubMed Central. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Available at: [Link]

Sources

Method

Application Notes and Protocols for 4-Bromo-3-phenyl-1H-pyrazol-5-amine in Agrochemical Synthesis

Introduction: The Pyrazole Scaffold as a Privileged Structure in Modern Agrochemicals The pyrazole ring system is a cornerstone in the development of modern agrochemicals, renowned for its metabolic stability and versati...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold as a Privileged Structure in Modern Agrochemicals

The pyrazole ring system is a cornerstone in the development of modern agrochemicals, renowned for its metabolic stability and versatile substitution patterns that allow for the fine-tuning of biological activity.[1][2] Derivatives of pyrazole have led to the commercialization of a wide array of highly effective insecticides, fungicides, and herbicides. The subject of this guide, 4-Bromo-3-phenyl-1H-pyrazol-5-amine, represents a strategically functionalized intermediate, poised for elaboration into a multitude of potent agrochemical candidates.

This document serves as a comprehensive technical guide for researchers, chemists, and professionals in the agrochemical industry. It outlines the synthetic utility of 4-Bromo-3-phenyl-1H-pyrazol-5-amine and provides detailed protocols for its application in the synthesis of key agrochemical classes. The insights provided herein are grounded in established principles of heterocyclic chemistry and draw upon the extensive body of literature surrounding pyrazole-based pesticides.

Strategic Importance of 4-Bromo-3-phenyl-1H-pyrazol-5-amine in Agrochemical Design

The synthetic potential of 4-Bromo-3-phenyl-1H-pyrazol-5-amine is rooted in its distinct chemical functionalities: the nucleophilic 5-amino group and the versatile 4-bromo substituent. These two handles allow for orthogonal chemical modifications, providing a gateway to diverse molecular architectures.

  • The 5-Amino Group: This primary amine is a key nucleophile, readily participating in reactions such as acylation, sulfonylation, and condensation. This is particularly significant as the pyrazole amide linkage is a well-established toxophore in numerous commercial insecticides and fungicides.[3]

  • The 4-Bromo Substituent: The bromine atom at the 4-position of the pyrazole ring is a versatile synthetic handle. It can be readily displaced or utilized in a variety of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of a wide range of aryl, heteroaryl, or alkyl groups.[4] This allows for the exploration of a vast chemical space to optimize the biological activity and physicochemical properties of the final product.

The interplay of these two functional groups makes 4-Bromo-3-phenyl-1H-pyrazol-5-amine a highly valuable building block for combinatorial library synthesis in the quest for novel agrochemicals.

Application in the Synthesis of Pyrazole Amide Insecticides and Fungicides

A significant class of modern insecticides and fungicides are based on the pyrazole amide scaffold. These compounds often act by inhibiting the mitochondrial electron transport chain. The 5-amino group of our title compound is an ideal starting point for the synthesis of such molecules.

Protocol 1: General Synthesis of N-(4-Bromo-3-phenyl-1H-pyrazol-5-yl)benzamides

This protocol details the acylation of 4-Bromo-3-phenyl-1H-pyrazol-5-amine with a substituted benzoyl chloride. The resulting pyrazole amides are analogues of several commercial pesticides and can be screened for insecticidal and fungicidal activity.

Reaction Scheme:

G A 4-Bromo-3-phenyl-1H-pyrazol-5-amine C N-(4-Bromo-3-phenyl-1H-pyrazol-5-yl)benzamide A->C Pyridine, CH2Cl2, 0 °C to rt B Substituted Benzoyl Chloride B->C

A general synthetic workflow for pyrazole amides.

Materials:

  • 4-Bromo-3-phenyl-1H-pyrazol-5-amine

  • Substituted benzoyl chloride (e.g., 4-chlorobenzoyl chloride, 2-nitrobenzoyl chloride)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Anhydrous Pyridine

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-Bromo-3-phenyl-1H-pyrazol-5-amine (1.0 eq) in anhydrous dichloromethane.

  • Base Addition: Cool the solution to 0 °C using an ice bath and add anhydrous pyridine (1.2 eq) dropwise.

  • Acylation: While maintaining the temperature at 0 °C, add a solution of the substituted benzoyl chloride (1.1 eq) in anhydrous dichloromethane dropwise over 10-15 minutes.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction: Extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl (to remove excess pyridine), saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-(4-bromo-3-phenyl-1H-pyrazol-5-yl)benzamide.

Rationale for Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is crucial to prevent the hydrolysis of the reactive benzoyl chloride.

  • Pyridine as a Base: Pyridine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation. It can also act as a nucleophilic catalyst.

  • Controlled Addition at 0 °C: The dropwise addition of the acylating agent at low temperature helps to control the exothermicity of the reaction and minimize potential side reactions.

Application in the Synthesis of Herbicidal Precursors via Cross-Coupling

The 4-bromo position of the pyrazole ring is a prime site for modification via palladium-catalyzed cross-coupling reactions. This allows for the introduction of various substituents that can modulate the herbicidal activity. For instance, the introduction of specific aryl groups can lead to compounds that inhibit key enzymes in plant metabolic pathways.

Protocol 2: Suzuki-Miyaura Cross-Coupling for the Synthesis of 4-Aryl-3-phenyl-1H-pyrazol-5-amines

This protocol describes a general method for the Suzuki-Miyaura cross-coupling of the N-protected 4-Bromo-3-phenyl-1H-pyrazol-5-amine with an arylboronic acid. The amine group is temporarily protected to prevent interference with the catalytic cycle.

Reaction Scheme:

G A N-Protected-4-Bromo-3-phenyl-1H-pyrazol-5-amine C N-Protected-4-Aryl-3-phenyl-1H-pyrazol-5-amine A->C Pd(PPh3)4, K2CO3, Dioxane/H2O, 80-100 °C B Arylboronic Acid B->C D 4-Aryl-3-phenyl-1H-pyrazol-5-amine C->D Deprotection

Workflow for Suzuki-Miyaura cross-coupling and deprotection.

Materials:

  • N-Protected-4-Bromo-3-phenyl-1H-pyrazol-5-amine (e.g., Boc-protected)

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃) or another suitable base

  • 1,4-Dioxane and Water (degassed)

  • Ethyl acetate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Protection of the Amine: Protect the 5-amino group of 4-Bromo-3-phenyl-1H-pyrazol-5-amine with a suitable protecting group (e.g., Boc anhydride) under standard conditions.

  • Reaction Setup: In a Schlenk flask, combine the N-protected 4-bromopyrazole (1.0 eq), the arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon) three times. Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

  • Heating: Heat the reaction mixture to 80-100 °C and stir for 6-24 hours, monitoring by TLC.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography to yield the N-protected 4-arylpyrazole.

  • Deprotection: Remove the protecting group under appropriate conditions (e.g., trifluoroacetic acid for a Boc group) to yield the final 4-Aryl-3-phenyl-1H-pyrazol-5-amine.

Rationale for Experimental Choices:

  • Amine Protection: The Boc protecting group prevents the free amine from interfering with the palladium catalyst.

  • Palladium Catalyst: Pd(PPh₃)₄ is a common and effective catalyst for Suzuki-Miyaura couplings.

  • Base: The base is essential for the transmetalation step in the catalytic cycle.

  • Degassed Solvents: Oxygen can deactivate the palladium catalyst, so using degassed solvents is important for reaction efficiency.

Summary of Potential Agrochemical Derivatives and their Biological Activities

Starting MaterialReaction TypePotential Product ClassPotential Biological Activity
4-Bromo-3-phenyl-1H-pyrazol-5-amineAcylationPyrazole AmidesInsecticidal, Fungicidal
N-Boc-4-Bromo-3-phenyl-1H-pyrazol-5-amineSuzuki Coupling4-Aryl-pyrazol-5-aminesHerbicidal, Fungicidal
4-Bromo-3-phenyl-1H-pyrazol-5-amineCondensation with dicarbonylsFused Pyrazolo-azinesHerbicidal, Plant Growth Regulation

Conclusion

4-Bromo-3-phenyl-1H-pyrazol-5-amine is a versatile and valuable building block for the synthesis of a wide range of potential agrochemicals. Its strategically placed functional groups allow for the construction of complex molecules with diverse biological activities. The protocols outlined in this guide provide a solid foundation for researchers to explore the synthetic potential of this promising intermediate in the development of next-generation crop protection agents. As with all chemical syntheses, appropriate safety precautions should be taken, and all reactions should be carried out in a well-ventilated fume hood.

References

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Retrieved from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC - NIH. Retrieved from [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). MDPI. Retrieved from [Link]

  • Process for the production of pyrazoles. (n.d.). Google Patents.
  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2025). PMC - NIH. Retrieved from [Link]

  • Preparation method and application of bromopyrazole compound intermediate. (n.d.). Google Patents.
  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (n.d.). PMC - NIH. Retrieved from [Link]

  • Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. (n.d.). PMC. Retrieved from [Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (2018). Semantic Scholar. Retrieved from [Link]

  • Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. (2022). PMC - NIH. Retrieved from [Link]

  • One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. (n.d.). SciELO México. Retrieved from [Link]

  • Synthesis, Characterization of Some New 1,3,5-Trisubstituted Pyrazole Derivatives for Their Antifungal Potential. (2021). Retrieved from [Link]

  • Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. (n.d.). Retrieved from [Link]

  • RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. (n.d.). Retrieved from [Link]

  • Synthesis of substituted pyrazoles 1. (n.d.). ResearchGate. Retrieved from [Link]

  • PYRAZOLE CHEMISTRY IN CROP PROTECTION. (2007). LOCKSS. Retrieved from [Link]

Sources

Application

derivatization of the amino group of 4-Bromo-3-phenyl-1H-pyrazol-5-amine

An Application Guide to the Strategic Derivatization of 4-Bromo-3-phenyl-1H-pyrazol-5-amine for Accelerated Drug Discovery Introduction: Unlocking the Potential of a Privileged Scaffold In the landscape of medicinal chem...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Strategic Derivatization of 4-Bromo-3-phenyl-1H-pyrazol-5-amine for Accelerated Drug Discovery

Introduction: Unlocking the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry and drug development, the pyrazole nucleus is recognized as a "privileged scaffold"—a molecular framework that is capable of binding to multiple biological targets with high affinity. Within this class, 4-Bromo-3-phenyl-1H-pyrazol-5-amine (CAS No: 2845-78-5) stands out as a particularly valuable starting material.[1] Its structure presents a unique convergence of chemical functionalities: a nucleophilic amino group ripe for derivatization, a bromine atom positioned for cross-coupling reactions, and a stable pyrazole core.

The strategic modification of the 5-amino group is a cornerstone of library synthesis for high-throughput screening. By converting this primary amine into a diverse array of amides, sulfonamides, imines, and other functional groups, researchers can systematically explore the chemical space around the core scaffold. This exploration is critical for tuning a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, and for optimizing its pharmacodynamic interactions with target proteins. Aminopyrazole derivatives have demonstrated a wide range of pharmacological activities, serving as foundational structures for kinase inhibitors, anti-inflammatory agents, and antibacterial compounds.[2][3][4]

This document serves as a detailed guide for researchers, providing both the theoretical underpinnings and field-tested protocols for the derivatization of the 5-amino group of 4-Bromo-3-phenyl-1H-pyrazol-5-amine.

PART 1: Foundational Chemical Principles

Reactivity Analysis of the Pyrazole Core

The reactivity of 4-Bromo-3-phenyl-1H-pyrazol-5-amine is governed by the interplay of its constituent parts:

  • The 5-Amino Group (-NH₂): This is the primary nucleophilic center and the main target for the derivatizations discussed herein. Its lone pair of electrons readily attacks electrophilic species.

  • The Pyrazole Ring Nitrogens (N1-H and N2): The endocyclic N1-H is weakly acidic and can be deprotonated by a strong base, making it a potential site for alkylation or acylation. This can lead to regioselectivity challenges. In many derivatization reactions of the 5-amino group under mild basic conditions, the N1-H remains protonated. However, for certain applications, protection of the N1 position (e.g., as a tosyl derivative) may be employed to ensure exclusive reaction at the 5-amino site.[5]

  • The 4-Bromo Substituent (-Br): The C-Br bond is a key handle for subsequent functionalization via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).[6][7] This allows for the introduction of aryl, alkyl, or alkynyl groups after the amino group has been derivatized, enabling a modular approach to library synthesis.

Rationale for Derivatization Strategies

The choice of derivatization chemistry is a deliberate decision aimed at installing specific pharmacophoric features:

  • N-Acylation (Amide Formation): Creates a stable, neutral amide bond. The amide N-H is an excellent hydrogen bond donor, while the carbonyl oxygen is a hydrogen bond acceptor. These interactions are fundamental to protein-ligand binding.

  • N-Sulfonylation (Sulfonamide Formation): Introduces a sulfonamide group, a common feature in many marketed drugs. The sulfonamide N-H is more acidic than an amide N-H and provides a strong hydrogen bond donor. The two sulfonyl oxygens are strong hydrogen bond acceptors.

  • Schiff Base Formation (Imine Synthesis): Forms an imine linkage, which can be a useful pharmacophore itself or serve as an intermediate for further reduction to a secondary amine, introducing conformational flexibility.

PART 2: Experimental Protocols and Methodologies

The following protocols are designed as self-validating systems. Each includes steps for reaction monitoring (TLC) and purification, which are essential for confirming reaction success and ensuring the integrity of the final compounds.

Protocol I: N-Acylation with an Acid Chloride

This protocol details the synthesis of N-(4-bromo-3-phenyl-1H-pyrazol-5-yl)benzamide as a representative example.

Principle: The nucleophilic 5-amino group attacks the electrophilic carbonyl carbon of benzoyl chloride. A tertiary amine base is used to scavenge the hydrochloric acid byproduct, driving the reaction to completion.

Materials:

ReagentM.W.Amount (1 mmol scale)MolesEquivalents
4-Bromo-3-phenyl-1H-pyrazol-5-amine238.08238 mg1.01.0
Benzoyl Chloride140.57126 µL1.11.1
Triethylamine (Et₃N)101.19209 µL1.51.5
Dichloromethane (DCM), anhydrous-10 mL--

Step-by-Step Procedure:

  • Reaction Setup: To a dry 25 mL round-bottom flask equipped with a magnetic stir bar, add 4-Bromo-3-phenyl-1H-pyrazol-5-amine (238 mg, 1.0 mmol).

  • Solvent and Base Addition: Add anhydrous dichloromethane (10 mL) and triethylamine (209 µL, 1.5 mmol). Stir the mixture at room temperature until all solids dissolve.

  • Cooling: Cool the flask to 0 °C in an ice-water bath. This is crucial to moderate the exothermic reaction upon addition of the acid chloride.

  • Reagent Addition: Add benzoyl chloride (126 µL, 1.1 mmol) dropwise to the stirred solution over 2-3 minutes. A precipitate (triethylamine hydrochloride) will likely form.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% Ethyl Acetate in Hexane). The disappearance of the starting amine spot indicates reaction completion.

  • Workup:

    • Quench the reaction by adding 10 mL of water.

    • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 10 mL).

    • Combine the organic layers and wash sequentially with 1M HCl (10 mL), saturated NaHCO₃ solution (10 mL), and brine (10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by recrystallization from ethanol or by flash column chromatography on silica gel to yield the pure amide product.

Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Dissolve Amine & Et3N in DCM B 2. Cool to 0 °C A->B C 3. Add Benzoyl Chloride B->C D 4. Stir at RT (2-4h) C->D E 5. Monitor by TLC D->E F 6. Quench with H2O E->F G 7. Extract with DCM F->G H 8. Wash (Acid, Base, Brine) G->H I 9. Dry & Concentrate H->I J 10. Purify (Recrystallize/Column) I->J

Workflow for N-Acylation
Protocol II: N-Sulfonylation with a Sulfonyl Chloride

This protocol describes the synthesis of 4-bromo-N-(p-tolylsulfonyl)-3-phenyl-1H-pyrazol-5-amine.

Principle: Similar to acylation, this reaction involves the nucleophilic attack of the amine on the electrophilic sulfur atom of p-toluenesulfonyl chloride (TsCl). Pyridine is often used as both the base and the solvent.

Materials:

ReagentM.W.Amount (1 mmol scale)MolesEquivalents
4-Bromo-3-phenyl-1H-pyrazol-5-amine238.08238 mg1.01.0
p-Toluenesulfonyl chloride (TsCl)190.65210 mg1.11.1
Pyridine, anhydrous79.105 mL-Solvent/Base
Dichloromethane (DCM), for workup-~30 mL--

Step-by-Step Procedure:

  • Reaction Setup: In a dry round-bottom flask, dissolve 4-Bromo-3-phenyl-1H-pyrazol-5-amine (238 mg, 1.0 mmol) in anhydrous pyridine (5 mL) with magnetic stirring.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Add p-toluenesulfonyl chloride (210 mg, 1.1 mmol) portion-wise over 5 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir overnight (12-16 hours).

  • Monitoring: Check for the consumption of the starting amine by TLC (e.g., mobile phase: 40% Ethyl Acetate in Hexane).

  • Workup:

    • Pour the reaction mixture into 50 mL of ice-cold 2M HCl. A precipitate may form.

    • Extract the aqueous mixture with DCM or Ethyl Acetate (3 x 15 mL).

    • Combine the organic extracts and wash with water (15 mL) and then brine (15 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

  • Purification: Purify the crude solid by flash column chromatography (silica gel, gradient elution with Hexane/Ethyl Acetate) to afford the pure sulfonamide.

Sulfonylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Dissolve Amine in Pyridine B 2. Cool to 0 °C A->B C 3. Add TsCl B->C D 4. Stir Overnight at RT C->D E 5. Monitor by TLC D->E F 6. Pour into 2M HCl E->F G 7. Extract with DCM F->G H 8. Wash & Brine G->H I 9. Dry & Concentrate H->I J 10. Purify (Column) I->J

Workflow for N-Sulfonylation
Protocol III: Schiff Base (Imine) Formation

This protocol details the condensation reaction with benzaldehyde to form N-benzylidene-4-bromo-3-phenyl-1H-pyrazol-5-amine.

Principle: This is a condensation reaction between the primary amine and an aldehyde, proceeding via a hemiaminal intermediate, followed by dehydration to form the imine. The reaction is reversible and is driven to completion by removing the water formed, often with a Dean-Stark apparatus or by using a dehydrating solvent. A catalytic amount of acid protonates the aldehyde carbonyl, activating it for nucleophilic attack.[8]

Materials:

ReagentM.W.Amount (1 mmol scale)MolesEquivalents
4-Bromo-3-phenyl-1H-pyrazol-5-amine238.08238 mg1.01.0
Benzaldehyde106.12102 µL1.01.0
Glacial Acetic Acid60.05~2 drops-Catalyst
Ethanol or Toluene-15 mL-Solvent

Step-by-Step Procedure:

  • Reaction Setup: Combine 4-Bromo-3-phenyl-1H-pyrazol-5-amine (238 mg, 1.0 mmol), benzaldehyde (102 µL, 1.0 mmol), and ethanol (15 mL) in a 50 mL round-bottom flask.[8]

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the mixture.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours.[8] (If using toluene, use a Dean-Stark trap to azeotropically remove water).

  • Monitoring: Follow the reaction by TLC until the starting amine is consumed.

  • Isolation: Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes. The product will often precipitate or crystallize from the solution.

  • Purification:

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with a small amount of cold ethanol.

    • Dry the product under vacuum. If necessary, further purification can be achieved by recrystallization.

Imine_Formation_Workflow A 1. Combine Amine, Aldehyde, & Ethanol in Flask B 2. Add Catalytic Acetic Acid A->B C 3. Heat to Reflux (4-6h) B->C D 4. Monitor by TLC C->D E 5. Cool to RT, then 0 °C D->E F 6. Collect Product by Filtration E->F G 7. Wash with Cold Ethanol & Dry F->G

Workflow for Schiff Base Formation

PART 3: Characterization of Derivatives

Confirmation of successful derivatization requires thorough analytical characterization. The spectral data provide unambiguous evidence of the new bond formation and overall structure.[9]

TechniqueObservation for N-Acylation (Benzamide)Observation for N-Sulfonylation (Tosylamide)Observation for Schiff Base (Benzylidene Imine)
¹H NMR Appearance of a new broad singlet for the amide N-H (~8-10 ppm). Signals corresponding to the benzoyl protons. Shift in pyrazole ring proton signals.Appearance of a new singlet for the sulfonamide N-H (~10-12 ppm). Signals for the tosyl group protons (aromatic doublet, methyl singlet ~2.4 ppm).Disappearance of the -NH₂ signal. Appearance of a new singlet for the imine C-H (~8.5-9.0 ppm). Signals for the benzylidene protons.
¹³C NMR Appearance of a new carbonyl signal (~165-170 ppm). Signals for the benzoyl carbons.Signals for the tosyl carbons.Appearance of a new imine carbon signal (~160-165 ppm).
IR Spectroscopy Strong C=O stretch (~1660 cm⁻¹). N-H stretch (~3300 cm⁻¹).Strong asymmetric and symmetric S=O stretches (~1350 cm⁻¹ and ~1160 cm⁻¹).Strong C=N stretch (~1620-1640 cm⁻¹). Absence of N-H stretches from the primary amine.
Mass Spectrometry [M+H]⁺ corresponding to C₁₆H₁₂Br₂N₃O.[M+H]⁺ corresponding to C₁₆H₁₄BrN₃O₂S.[M+H]⁺ corresponding to C₁₆H₁₂BrN₃.

Conclusion and Outlook

The protocols outlined provide robust and reproducible methods for the derivatization of the 5-amino group of 4-Bromo-3-phenyl-1H-pyrazol-5-amine. Each derivative—amide, sulfonamide, or imine—serves as a distinct entry point for building molecular complexity. The true power of this scaffold is realized when these N-functionalization reactions are combined with subsequent C-4 functionalization via cross-coupling, enabling a modular and highly efficient approach to generating large, diverse libraries of novel compounds. This strategy is invaluable for professionals in drug discovery, facilitating the rapid identification and optimization of new therapeutic leads.

References

  • Kleizienė, N., Arbačiauskienė, E., Holzer, W., & Šačkus, A. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, 2009(4), M639. Available from: [Link]

  • Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. CN106632420A.
  • Jabeen, I., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(18), 4381. Available from: [Link]

  • ResearchGate. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Available from: [Link]

  • Beilstein Archives. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Available from: [Link]

  • Asian Journal of Chemistry. (n.d.). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Available from: [Link]

  • ResearchGate. (n.d.). Scheme 1 Synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (5).... Available from: [Link]

  • Lead Sciences. (n.d.). 4-Bromo-3-phenyl-1H-pyrazol-5-amine. Available from: [Link]

  • ResearchGate. (n.d.). Overview of the developed green protocols giving libraries of amino-functionalized azole derivatives. Available from: [Link]

  • Journal of King Saud University - Science. (n.d.). Non covalent interactions analysis and spectroscopic characterization combined with molecular docking study of N′-(4-Methoxybenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide. Available from: [Link]

  • The Journal of Organic Chemistry. (n.d.). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Available from: [Link]

  • Biointerface Research in Applied Chemistry. (2020). Synthesis, Spectral Characterization, in Vitro and in Silico Studies of Benzodioxin Pyrazoline derivatives. Available from: [Link]

  • ResearchGate. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Available from: [Link]

  • MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Available from: [Link]

  • Growing Science. (2019). Synthesis and characterization of 4-((5-bromo-1H-pyrazolo [3,4-b]pyridin-3 -. Available from: [Link]

  • ACS Publications. (2024). Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. Available from: [Link]

  • PubMed. (2020). Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. Available from: [Link]

  • International Union of Crystallography. (n.d.). Crystal structure of bis{3-(3-bromo-4-methoxyphenyl)-5-[6-(1H-pyrazol-1-yl)pyridin-2-yl]. Available from: [Link]

  • National Institutes of Health. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Available from: [Link]

Sources

Method

The Strategic Utility of 4-Bromo-3-phenyl-1H-pyrazol-5-amine in the Synthesis of Bioactive Molecules

Introduction: Unlocking the Potential of a Privileged Scaffold In the landscape of medicinal chemistry and drug discovery, the pyrazole nucleus stands as a "privileged scaffold," a core structural motif that consistently...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry and drug discovery, the pyrazole nucleus stands as a "privileged scaffold," a core structural motif that consistently appears in a multitude of biologically active compounds.[1] Its inherent chemical properties, including its aromaticity and ability to participate in hydrogen bonding, make it an ideal framework for designing molecules that can effectively interact with biological targets. Within this important class of heterocycles, 4-bromo-3-phenyl-1H-pyrazol-5-amine (CAS No: 2845-78-5) has emerged as a particularly valuable and versatile precursor for the synthesis of a diverse array of bioactive molecules, ranging from kinase inhibitors for cancer therapy to potent antimicrobial agents.[2][3][4]

This technical guide provides a comprehensive overview of the applications of 4-bromo-3-phenyl-1H-pyrazol-5-amine in the development of bioactive compounds. We will delve into the synthesis of this key precursor, explore its chemical reactivity, and present detailed protocols for its derivatization into molecules with significant therapeutic potential.

I. Synthesis of the Precursor: 4-Bromo-3-phenyl-1H-pyrazol-5-amine

A reliable and efficient synthesis of the starting material is paramount for any drug discovery program. 4-Bromo-3-phenyl-1H-pyrazol-5-amine can be readily prepared from the commercially available 3-phenyl-1H-pyrazol-5-amine through a direct electrophilic bromination reaction.

Protocol 1: Synthesis of 4-Bromo-3-phenyl-1H-pyrazol-5-amine

This protocol is adapted from a general method for the C-H halogenation of 3-aryl-1H-pyrazol-5-amines.[5]

Reaction Scheme:

Synthesis of 4-bromo-3-phenyl-1H-pyrazol-5-amine cluster_conditions Reaction Conditions start 3-phenyl-1H-pyrazol-5-amine product 4-bromo-3-phenyl-1H-pyrazol-5-amine start->product reagent N-Bromosuccinimide (NBS) (1.1 equiv) reagent->product solvent Dimethyl Sulfoxide (DMSO) solvent->product condition1 Room Temperature condition2 Stirring Pyrazolopyrimidine Synthesis and Diversification cluster_synthesis Core Synthesis cluster_diversification Diversification cluster_bioactivity Biological Activity precursor 4-Bromo-3-phenyl- 1H-pyrazol-5-amine intermediate Pyrazolo[3,4-d]pyrimidine Core precursor->intermediate Cyclocondensation reagent1 Dicarbonyl Compound (e.g., Diethyl Oxalate) reagent1->intermediate product1 Aryl-substituted Pyrazolopyrimidine intermediate->product1 Suzuki Coupling product2 Amino-substituted Pyrazolopyrimidine intermediate->product2 Buchwald-Hartwig Amination reagent2 Arylboronic Acid reagent2->product1 reagent3 Amine reagent3->product2 activity Kinase Inhibition (e.g., CK1δ/ε, Aurora-A) product1->activity product2->activity

Sources

Application

Application Notes and Protocols for N-Alkylation of 4-Bromo-3-phenyl-1H-pyrazol-5-amine

Authored by: [Your Name/Department], Senior Application Scientist Introduction N-alkylated pyrazoles are a cornerstone of modern medicinal chemistry, forming the structural core of numerous pharmaceuticals and agrochemic...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: [Your Name/Department], Senior Application Scientist

Introduction

N-alkylated pyrazoles are a cornerstone of modern medicinal chemistry, forming the structural core of numerous pharmaceuticals and agrochemicals. The strategic introduction of alkyl groups onto the pyrazole nitrogen atoms allows for the fine-tuning of a molecule's physicochemical properties, including its solubility, metabolic stability, and target-binding affinity. The subject of this guide, 4-Bromo-3-phenyl-1H-pyrazol-5-amine, is a versatile scaffold for the synthesis of diverse compound libraries. However, the regioselective N-alkylation of this unsymmetrically substituted pyrazole presents a significant synthetic challenge, as alkylation can occur at either the N1 or N2 position of the pyrazole ring, leading to the formation of two distinct regioisomers.

This comprehensive guide provides detailed, field-proven protocols for the regioselective N-alkylation of 4-Bromo-3-phenyl-1H-pyrazol-5-amine. We will explore various methodologies, from classical approaches using alkyl halides to the milder conditions of the Mitsunobu reaction. The causality behind experimental choices, including the selection of bases, solvents, and reaction conditions, will be thoroughly explained to empower researchers to adapt and troubleshoot these protocols for their specific needs.

Understanding Regioselectivity in Pyrazole N-Alkylation

The regiochemical outcome of the N-alkylation of unsymmetrical pyrazoles is influenced by a delicate interplay of electronic and steric factors. The tautomeric nature of the pyrazole ring and the nature of the substituents at the C3 and C5 positions play a pivotal role in directing the incoming alkyl group to either the N1 or N2 position.[1][2]

In the case of 4-Bromo-3-phenyl-1H-pyrazol-5-amine, the phenyl group at C3 exerts a significant steric hindrance, which can favor alkylation at the less hindered N1 position. Conversely, the electronic nature of the amino group at C5 can influence the relative nucleophilicity of the two nitrogen atoms. The choice of reaction conditions, particularly the base and solvent, can further modulate this selectivity.[2][3]

Protocol 1: Classical N-Alkylation with Alkyl Halides under Basic Conditions

This protocol describes a robust and widely applicable method for the N-alkylation of 4-Bromo-3-phenyl-1H-pyrazol-5-amine using various alkyl halides in the presence of a suitable base. The choice of base and solvent is critical for achieving high yields and regioselectivity.

Reaction Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve 4-Bromo-3-phenyl-1H- pyrazol-5-amine in anhydrous solvent B Add base A->B Deprotonation C Add alkyl halide dropwise at 0 °C B->C Nucleophilic attack D Warm to room temperature and stir C->D Alkylation E Quench reaction D->E F Extract with organic solvent E->F G Dry and concentrate F->G H Purify by column chromatography G->H

Caption: General workflow for classical N-alkylation.

Detailed Step-by-Step Protocol:

  • Preparation:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 4-Bromo-3-phenyl-1H-pyrazol-5-amine (1.0 eq).

    • Dissolve the starting material in a suitable anhydrous solvent (e.g., DMF, THF, or acetonitrile) to a concentration of 0.1-0.5 M.

    • Add the appropriate base (see table below for recommendations). For solid bases like NaH or K₂CO₃, add them portion-wise at 0 °C.

  • Reaction:

    • Cool the reaction mixture to 0 °C using an ice bath.

    • Slowly add the alkyl halide (1.1-1.5 eq) dropwise to the stirred suspension/solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the recommended time (monitor by TLC or LC-MS). For less reactive alkyl halides, heating may be required.

  • Workup and Purification:

    • Upon completion, carefully quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N-alkylated product(s).

Table 1: Recommended Conditions for Classical N-Alkylation

Alkylating AgentBase (eq)SolventTemp (°C)Time (h)Expected Major Regioisomer
Methyl iodideNaH (1.2)THF0 to RT2-4N1
Ethyl bromideK₂CO₃ (2.0)DMFRT to 506-12N1
Benzyl bromideCs₂CO₃ (1.5)AcetonitrileRT4-8N1
Isopropyl bromideNaH (1.2)DMF50-7012-24N1 (increased steric hindrance)

Causality Behind Experimental Choices:

  • Base: Strong, non-nucleophilic bases like sodium hydride (NaH) are effective for deprotonating the pyrazole NH, leading to a more reactive pyrazolate anion. Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can also be used, often in polar aprotic solvents like DMF or acetonitrile, and may offer improved regioselectivity in some cases.[3]

  • Solvent: The choice of solvent can significantly impact the reaction rate and regioselectivity. Polar aprotic solvents like DMF and THF are commonly used as they effectively solvate the cation of the base and promote the SN2 reaction.

  • Temperature: The reaction is typically initiated at a lower temperature to control the initial exotherm and then warmed to room temperature or heated to drive the reaction to completion.

Protocol 2: Mitsunobu Reaction for N-Alkylation

The Mitsunobu reaction provides a mild and efficient alternative for the N-alkylation of pyrazoles, particularly when using primary or secondary alcohols as the alkyl source.[4] This reaction proceeds under neutral conditions and often offers excellent regioselectivity, favoring the thermodynamically more stable N1-alkylated product.[5]

Reaction Mechanism Overview:

The Mitsunobu reaction involves the in-situ activation of an alcohol by a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). The resulting alkoxyphosphonium salt is then susceptible to nucleophilic attack by the pyrazole nitrogen.

G cluster_activation Activation cluster_alkylation Alkylation cluster_byproducts Byproducts A Alcohol + PPh3 + DEAD/DIAD B Formation of Alkoxyphosphonium salt A->B D Nucleophilic attack on activated alcohol B->D C 4-Bromo-3-phenyl-1H-pyrazol-5-amine C->D E N-alkylated pyrazole D->E F Triphenylphosphine oxide D->F G Hydrazide D->G

Caption: Simplified workflow of the Mitsunobu reaction.

Detailed Step-by-Step Protocol:

  • Preparation:

    • To a flame-dried round-bottom flask under an inert atmosphere, add 4-Bromo-3-phenyl-1H-pyrazol-5-amine (1.0 eq), the desired alcohol (1.2-1.5 eq), and triphenylphosphine (1.5 eq).

    • Dissolve the mixture in anhydrous THF or dichloromethane to a concentration of 0.1-0.2 M.

  • Reaction:

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of DEAD or DIAD (1.5 eq) in the same anhydrous solvent dropwise over 10-15 minutes. An exotherm and/or color change may be observed.

    • After the addition, allow the reaction to warm to room temperature and stir for 2-16 hours (monitor by TLC or LC-MS).

  • Workup and Purification:

    • Concentrate the reaction mixture under reduced pressure.

    • The crude residue can be directly purified by flash column chromatography on silica gel. The triphenylphosphine oxide and hydrazide byproducts can sometimes be challenging to remove. A common technique is to precipitate the triphenylphosphine oxide from a non-polar solvent like diethyl ether or a mixture of hexanes and ethyl acetate prior to chromatography.

Table 2: Representative Mitsunobu Reaction Conditions

AlcoholPhosphineAzodicarboxylateSolventTemp (°C)Time (h)
EthanolPPh₃DEADTHF0 to RT4-6
IsopropanolPPh₃DIADTHF0 to RT6-12
Benzyl alcoholPPh₃DEADDCM0 to RT2-4

Causality Behind Experimental Choices:

  • Reagents: Triphenylphosphine (PPh₃) and DEAD or DIAD are the classic reagents for the Mitsunobu reaction. The choice between DEAD and DIAD is often based on ease of handling and removal of the corresponding hydrazide byproduct.

  • Solvent: Anhydrous THF is the most common solvent for the Mitsunobu reaction due to its ability to dissolve the reagents and intermediates.

  • Stoichiometry: A slight excess of the alcohol, phosphine, and azodicarboxylate is typically used to ensure complete consumption of the starting pyrazole.

Synthesis of the Starting Material: 4-Bromo-3-phenyl-1H-pyrazol-5-amine

A reliable supply of the starting material is crucial for any synthetic campaign. While 4-Bromo-3-phenyl-1H-pyrazol-5-amine may be commercially available, an in-house synthesis can be advantageous. A plausible synthetic route is outlined below, based on established pyrazole synthesis methodologies.

Proposed Synthetic Route:

G A Benzoylacetonitrile B Bromination (e.g., with NBS) A->B C 2-Bromo-3-oxo-3-phenylpropanenitrile B->C D Hydrazine hydrate C->D Condensation E Cyclization D->E F 4-Bromo-3-phenyl-1H-pyrazol-5-amine E->F

Caption: Proposed synthesis of the starting material.

Note: This is a proposed route and may require optimization. Researchers should consult the primary literature for detailed procedures for similar transformations.

Troubleshooting and Key Considerations

  • Low Yields: In classical alkylations, ensure anhydrous conditions and a sufficient excess of the alkylating agent and base. For the Mitsunobu reaction, ensure the purity of the reagents and strict anhydrous conditions.

  • Poor Regioselectivity: The N1/N2 ratio can be influenced by the reaction conditions. Screening different bases, solvents, and temperatures may be necessary to optimize for the desired regioisomer.[2] For challenging separations, protection of the 5-amino group prior to N-alkylation may be a viable strategy.

  • Purification Challenges: The separation of N1 and N2 isomers can sometimes be difficult by standard column chromatography. Careful selection of the eluent system and potentially the use of HPLC may be required. In the Mitsunobu reaction, the removal of byproducts can be facilitated by using polymer-supported reagents.

Conclusion

The N-alkylation of 4-Bromo-3-phenyl-1H-pyrazol-5-amine is a critical transformation for the generation of diverse molecular libraries for drug discovery and other applications. This guide has provided detailed protocols for two robust and versatile methods: classical N-alkylation with alkyl halides and the Mitsunobu reaction. By understanding the underlying principles of regioselectivity and the rationale behind the experimental choices, researchers can confidently apply and adapt these protocols to achieve their synthetic goals.

References

  • Beilstein Journal of Organic Chemistry. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]

  • Huang, A., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(15), 10018-10025. [Link]

  • ResearchGate. (n.d.). Scheme 1 Synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (5).... Retrieved from [Link]

  • MDPI. (n.d.). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Retrieved from [Link]

  • ACS Publications. (n.d.). The Journal of Organic Chemistry Ahead of Print. Retrieved from [Link]

  • ResearchGate. (n.d.). A. Methods for the N‐alkylation and reductive N‐alkylation of amines. B. Reaction design for a divergent catalytic reductive amination and tandem reductive amination—functionalization of esters. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction - Common Conditions. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation. Retrieved from [Link]

  • MDPI. (n.d.). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. Retrieved from [Link]

  • YouTube. (2022, July 7). Alkylation by reductive amination-Mechanism and Rxn setup using Sodium triacetoxy borane in THF. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Reductive amination of bio-based 2-hydroxytetrahydropyran to 5-Amino-1-pentanol over nano-Ni–Al2O3 catalysts. Retrieved from [Link]

  • ResearchGate. (n.d.). N-Alkylation of 1 H-indoles and 9 H-carbazoles with alcohols | Request PDF. Retrieved from [Link]

  • MDPI. (n.d.). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. Retrieved from [Link]

  • PubMed. (2014). Regioselective synthesis of 1,3,5-trisubstituted pyrazoles from N-alkylated tosylhydrazones and terminal alkynes. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Retrieved from [Link]

  • PubMed. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Retrieved from [Link]

  • PubMed. (2022). Reductive Amination of 5-Hydroxymethylfurfural to 2,5-Bis(aminomethyl)furan over Alumina-Supported Ni-Based Catalytic Systems. Retrieved from [Link]

  • YouTube. (2011, November 9). The Mitsunobu reaction: Reaction mechanism tutorial. Retrieved from [Link]

  • Google Patents. (n.d.). EP0749963A1 - N-alkylation method of pyrazole.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Mitsunobu. Retrieved from [Link]

  • Journal of Chemical Sciences. (n.d.). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • Semantic Scholar. (n.d.). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for Condensation Reactions Involving 4-Bromo-3-phenyl-1H-pyrazol-5-amine

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Strategic Value of 4-Bromo-3-phenyl-1H-pyrazol-5-amine in Medicinal Chemistry The pyrazole nuc...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of 4-Bromo-3-phenyl-1H-pyrazol-5-amine in Medicinal Chemistry

The pyrazole nucleus is a cornerstone in modern medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1] Its derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The strategic functionalization of the pyrazole ring allows for the fine-tuning of these activities, making substituted pyrazoles highly sought-after building blocks in drug discovery.

4-Bromo-3-phenyl-1H-pyrazol-5-amine is a particularly valuable scaffold. The presence of a nucleophilic amino group at the C5 position serves as a prime handle for a variety of condensation reactions, enabling the construction of more complex molecular architectures. The phenyl group at C3 and the bromo substituent at C4 introduce specific steric and electronic features that can influence molecular interactions with biological targets and provide a vector for further synthetic diversification. This document provides a detailed guide to the key condensation reactions of this versatile intermediate, focusing on the synthesis of Schiff bases and fused pyrazolo[3,4-d]pyrimidines, which are of significant interest in the development of novel therapeutics.[2][3]

Core Principles of Condensation Reactions with 5-Aminopyrazoles

The reactivity of 4-Bromo-3-phenyl-1H-pyrazol-5-amine is primarily dictated by the exocyclic amino group (-NH₂). This group acts as a potent nucleophile, readily attacking electrophilic carbon centers. Condensation reactions, in this context, are transformations that involve the joining of two molecules with the elimination of a small molecule, typically water.

Mechanism of Schiff Base Formation

The reaction of a primary amine with an aldehyde or a ketone to form an imine (commonly referred to as a Schiff base when an aryl group is attached to the nitrogen) is a classic example of a nucleophilic addition-elimination reaction. The reaction is typically catalyzed by a weak acid.[4][5] The generally accepted mechanism involves two key stages:

  • Nucleophilic Addition: The lone pair of electrons on the nitrogen of the amino group attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a tetrahedral intermediate known as a carbinolamine.

  • Dehydration: The carbinolamine is then protonated on the oxygen atom, making it a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom leads to the formation of the C=N double bond of the Schiff base.

The pH of the reaction medium is a critical parameter. Mildly acidic conditions are optimal as they facilitate both the protonation of the carbonyl group (increasing its electrophilicity) and the dehydration of the carbinolamine intermediate.[6]

Cyclocondensation Reactions: Gateway to Fused Heterocycles

Cyclocondensation reactions are a powerful tool for the synthesis of fused heterocyclic systems. In the case of 5-aminopyrazoles, reaction with bifunctional electrophiles can lead to the formation of bicyclic structures of significant medicinal value, such as pyrazolo[3,4-d]pyrimidines. These compounds are purine bioisosteres and have been extensively investigated as kinase inhibitors and for other therapeutic applications.[7]

The synthesis of pyrazolo[3,4-d]pyrimidines from 5-aminopyrazoles can be achieved through various strategies, often involving reaction with reagents that provide the necessary carbon atoms to form the pyrimidine ring.

Experimental Protocols

Note: The following protocols are generalized based on established procedures for related 5-aminopyrazoles.[4][5][6] Optimization of reaction conditions (temperature, reaction time, solvent, and catalyst) may be necessary for 4-Bromo-3-phenyl-1H-pyrazol-5-amine to achieve optimal yields.

Protocol 1: Synthesis of Schiff Bases via Condensation with Aldehydes and Ketones

This protocol describes a general method for the synthesis of Schiff bases from 4-Bromo-3-phenyl-1H-pyrazol-5-amine and a carbonyl compound.

Workflow for Schiff Base Synthesis

reagents Dissolve 4-Bromo-3-phenyl-1H-pyrazol-5-amine and Aldehyde/Ketone in Ethanol catalyst Add catalytic Glacial Acetic Acid reagents->catalyst reaction Reflux the mixture for 2-6 hours catalyst->reaction workup Cool and pour into crushed ice reaction->workup isolation Filter, wash with water, and dry the solid product workup->isolation purification Recrystallize from a suitable solvent (e.g., Ethanol) isolation->purification

Caption: General workflow for the synthesis of Schiff bases.

Materials:

  • 4-Bromo-3-phenyl-1H-pyrazol-5-amine

  • Substituted aldehyde or ketone (e.g., benzaldehyde, acetophenone)

  • Ethanol (absolute)

  • Glacial acetic acid

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle and magnetic stirrer

  • Filtration apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.0 equivalent of 4-Bromo-3-phenyl-1H-pyrazol-5-amine in a suitable volume of absolute ethanol (approximately 10-20 mL per gram of amine).

  • To this solution, add 1.0-1.1 equivalents of the desired aldehyde or ketone.

  • Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.

  • Heat the mixture to reflux with constant stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into a beaker containing crushed ice with gentle stirring.

  • The precipitated solid product is collected by vacuum filtration.

  • Wash the solid with cold water to remove any unreacted starting materials and catalyst.

  • Dry the product in a vacuum oven.

  • For further purification, recrystallize the crude product from a suitable solvent, such as ethanol.

Expected Outcome and Characterization:

The product will be a solid, the color of which will depend on the specific aldehyde or ketone used. Characterization should be performed using standard analytical techniques:

  • ¹H NMR: Expect to see the disappearance of the -NH₂ protons of the starting amine and the appearance of a new singlet for the imine proton (-N=CH-) if an aldehyde was used.

  • IR Spectroscopy: Look for the appearance of a C=N stretching band, typically in the range of 1600-1650 cm⁻¹.

  • Mass Spectrometry: To confirm the molecular weight of the synthesized Schiff base.

Table 1: Representative Aldehydes and Ketones for Schiff Base Synthesis

Carbonyl CompoundExpected Product TypePotential Application Notes
BenzaldehydeN-Benzylidene-4-bromo-3-phenyl-1H-pyrazol-5-amineA common starting point for exploring the biological activity of this class of Schiff bases.
4-MethoxybenzaldehydeN-(4-Methoxybenzylidene)-4-bromo-3-phenyl-1H-pyrazol-5-amineThe electron-donating methoxy group may influence the electronic properties and biological activity of the final compound.
AcetophenoneN-(1-Phenylethylidene)-4-bromo-3-phenyl-1H-pyrazol-5-amineThe reaction with ketones is generally slower than with aldehydes due to steric hindrance.
Protocol 2: Synthesis of Pyrazolo[3,4-d]pyrimidines via Cyclocondensation

This protocol outlines a general approach for the synthesis of pyrazolo[3,4-d]pyrimidines from 4-Bromo-3-phenyl-1H-pyrazol-5-amine. One common method involves a two-step, one-pot reaction starting with an orthoester, followed by cyclization with an amine.

Workflow for Pyrazolo[3,4-d]pyrimidine Synthesis

start React 4-Bromo-3-phenyl-1H-pyrazol-5-amine with Triethyl Orthoformate intermediate Formation of Ethoxymethyleneamino Intermediate start->intermediate cyclization Add Amine (e.g., Ammonia, Hydrazine) and heat to induce cyclization intermediate->cyclization workup Cool, precipitate, and filter the product cyclization->workup purification Wash and recrystallize the solid workup->purification

Caption: General workflow for the synthesis of pyrazolo[3,4-d]pyrimidines.

Materials:

  • 4-Bromo-3-phenyl-1H-pyrazol-5-amine

  • Triethyl orthoformate

  • Ammonia solution (or other amine source like hydrazine hydrate)

  • Ethanol or another suitable high-boiling solvent

  • Standard laboratory glassware

  • Heating mantle and magnetic stirrer

Procedure:

  • In a round-bottom flask, suspend 1.0 equivalent of 4-Bromo-3-phenyl-1H-pyrazol-5-amine in an excess of triethyl orthoformate (5-10 equivalents).

  • Heat the mixture to reflux for 4-8 hours. The progress of the formation of the ethoxymethyleneamino intermediate can be monitored by TLC.

  • After the initial reaction is complete, cool the mixture slightly and carefully add a source of ammonia (e.g., a concentrated solution of ammonia in ethanol) or another desired amine.

  • Heat the mixture to reflux again and continue heating for an additional 6-12 hours to facilitate the cyclization reaction.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with a small amount of cold ethanol to remove impurities.

  • Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or DMF/water.

Causality and Mechanistic Insights:

The initial reaction with triethyl orthoformate forms an N-ethoxymethyleneamino pyrazole intermediate. This intermediate is then susceptible to nucleophilic attack by the added amine (e.g., ammonia). The subsequent intramolecular cyclization with the elimination of ethanol leads to the formation of the pyrazolo[3,4-d]pyrimidine ring system. The use of an excess of the orthoester drives the initial equilibrium towards the formation of the intermediate.

Table 2: Reagents for Pyrazolo[3,4-d]pyrimidine Synthesis

Reagent 2Expected Product Core StructureSignificance
Ammonia4-Bromo-3-phenyl-1H-pyrazolo[3,4-d]pyrimidineA foundational structure for further functionalization.
Hydrazine4-Amino-4-bromo-3-phenyl-1H-pyrazolo[3,4-d]pyrimidineThe resulting amino group can be a handle for further derivatization.
Phenylhydrazine4-Anilino-4-bromo-3-phenyl-1H-pyrazolo[3,4-d]pyrimidineIntroduces an additional aromatic ring, potentially enhancing biological activity.

Troubleshooting and Considerations for 4-Bromo-3-phenyl-1H-pyrazol-5-amine

  • Steric Hindrance: The bulky phenyl and bromo groups adjacent to the reacting amino group may slow down the reaction rate compared to less substituted aminopyrazoles. It may be necessary to increase the reaction temperature or prolong the reaction time.

  • Solubility: 4-Bromo-3-phenyl-1H-pyrazol-5-amine may have limited solubility in some common organic solvents. Ensure complete dissolution, if possible, or run the reaction as a slurry with vigorous stirring.

  • Side Reactions: In the synthesis of pyrazolo[3,4-d]pyrimidines, self-condensation of the starting amine or other side reactions may occur. Careful control of reaction conditions and stoichiometry is crucial.

  • Purification: The products of these reactions may require chromatographic purification to achieve high purity, especially if side products are formed.

Conclusion

4-Bromo-3-phenyl-1H-pyrazol-5-amine is a valuable and versatile building block for the synthesis of a wide range of heterocyclic compounds with potential applications in drug discovery. The condensation reactions outlined in this document provide a gateway to the synthesis of novel Schiff bases and pyrazolo[3,4-d]pyrimidines. While the provided protocols are based on sound chemical principles and established methodologies for related compounds, researchers are encouraged to optimize the reaction conditions to achieve the best results for their specific applications.

References

  • Abu-Shanab, F. A., et al. (2012). Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis. International Journal of Organic Chemistry, 2(3), 207-223.
  • Elkady, M. Y., & El-Hashash, M. A. (2012).
  • Farag, A. M., et al. (2008). Reactions of 1,3-Diphenyl-2-pyrazolin-5-one and 4-Amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one. Synthesis of Some New Pyrazoles and Pyrazolones.
  • Gomha, S. M., et al. (2015). Synthesis of some new pyrazolo[3,4-d]pyrimidine derivatives. Journal of Chemical and Pharmaceutical Research, 7(3), 133-139.
  • Jain, A., & Valecha, S. (2012). Synthesis and Characterization of Schiff Base Derived from 4-Benzoyl-3-Methyl-1-Phenylpyrazol-5-one and p-Anisidine. Trade Science Inc.
  • Kaur, R., et al. (2013). Medicinal attributes of pyrazolo[3,4-d]pyrimidines: a review. Bioorganic & Medicinal Chemistry, 21(18), 5395-5407. [Link]

  • Kumar, D., et al. (2013). Synthesis, characterization and antibacterial screening of some Schiff bases derived from pyrazole and 4-amino antipyrine. Vitae, 20(2), 116-123. [Link]

  • Lead Sciences. (n.d.). 4-Bromo-3-phenyl-1H-pyrazol-5-amine. Retrieved from [Link]

  • Naik, N., et al. (2019). Synthesis and characterization of 4-((5-bromo-1H-pyrazolo [3,4-b]pyridin-3-yl)amino)-N-(substituted)benzenesulfonamide as Antibacterial, and Antioxidant Candidates. Current Chemistry Letters, 8(3), 125-134.
  • Patel, K. D., et al. (2014). Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent. Journal of Applied Pharmaceutical Science, 4(1), 62-68. [Link]

  • PubChem. (n.d.). 4-Bromo-3-phenyl-1H-pyrazol-5-amine. Retrieved from [Link]

  • Rani, P., et al. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy & BioAllied Sciences, 5(1), 2-17.
  • Sadiq, A., et al. (2022). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 27(19), 6297. [Link]

  • Shaker, Y. M., et al. (2016). Synthesis, SAR Study and Evaluation of Mannich and Schiff Bases of Pyrazol-5(4H)-one Moiety Containing 3-(Hydrazinyl)-2-phenylquinazolin-4(3H). Journal of the Korean Chemical Society, 60(1), 58-67. [Link]

  • Sharma, V., et al. (2016). A comprehensive review on synthesis and biological activity of schiff bases. International Journal of Pharmaceutical Sciences and Research, 7(5), 1836-1845.
  • Singh, N., et al. (2015). Synthesis¸ Characterization and Biological Activity of Schiff Bases derived from 3-(4-Substituted)-1-phenyl-1H- pyrazole-4-carbaldehyde and o-Aminophenol. Research Journal of Chemical Sciences, 5(8), 1-6. [Link]

  • Suzhou Kangrun Pharmaceuticals Inc. (2020). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • Tadigoppula, N., et al. (2019). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(18), 2595-2600. [Link]

  • Zaki, M. E. A., et al. (2017). Synthesis of Some Novel Pyrazolo[3,4-d] pyrimidine Derivatives and Evaluation of their In vitro Antiproliferative and Antioxidant Activity. Molecules, 22(1), 119. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Column Chromatography Purification of 4-Bromo-3-phenyl-1H-pyrazol-5-amine

Welcome to the technical support center for the purification of 4-Bromo-3-phenyl-1H-pyrazol-5-amine. This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-Bromo-3-phenyl-1H-pyrazol-5-amine. This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we focus on the underlying principles to help you not only solve immediate purification challenges but also build a robust, reproducible methodology.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Question 1: My compound is streaking or "tailing" down the column, leading to poor separation and mixed fractions. What's causing this and how do I fix it?

Answer:

This is the most common issue when purifying basic compounds like 4-Bromo-3-phenyl-1H-pyrazol-5-amine on standard silica gel.

  • Causality: Standard silica gel has a slightly acidic surface due to the presence of silanol groups (Si-OH). The basic amine group (-NH2) on your pyrazole can undergo an acid-base interaction with these silanols. This strong, sometimes irreversible, binding slows down the elution of a portion of your compound, causing it to drag or "tail" down the column. This leads to broad peaks and poor resolution from nearby impurities.[1]

  • Solutions:

    • Mobile Phase Modification (Recommended): The most effective solution is to neutralize the acidic silanols by adding a small amount of a volatile base to your mobile phase. This competing base will interact with the silica, freeing your compound to elute symmetrically.[1]

      • Add 0.5-1% triethylamine (TEA) or 2-3 drops of ammonium hydroxide per liter of your eluent system (e.g., Hexane/Ethyl Acetate).[2]

      • Always run a new TLC with the modified eluent to confirm the Rf value before loading the column.

    • Use a Different Stationary Phase: If tailing persists, consider alternative stationary phases.

      • Deactivated Silica: You can deactivate silica gel yourself to reduce its acidity, though this can be less reproducible than using a modified mobile phase.[3]

      • Alumina (Basic or Neutral): Alumina is a good alternative for purifying basic compounds. Start with neutral alumina and test with basic alumina if tailing is still an issue.

      • Amino-functionalized Silica: This is an excellent but more expensive option, specifically designed for purifying basic compounds.[1][2]

Question 2: I can't get good separation between my product and a close-running impurity on the TLC plate. How can I improve the resolution on the column?

Answer:

Poor separation on a TLC plate is a clear indicator that the column purification will fail. The column is simply a larger version of your TLC plate.[4]

  • Causality: Separation (selectivity) is governed by the differential interactions of your compounds with the stationary and mobile phases. If the affinity of your product and impurity for the chosen system is too similar, they will co-elute.

  • Solutions:

    • Optimize the Mobile Phase: This is the most critical step. Do not proceed to the column until you have clear separation on the TLC.

      • Adjust Polarity: If your spots are too high on the TLC (Rf > 0.5), decrease the polarity (less ethyl acetate). If they are too low (Rf < 0.1), increase the polarity. For optimal separation, aim for a product Rf between 0.20 and 0.35.

      • Change Solvent System: If adjusting the polarity of a hexane/ethyl acetate system doesn't work, introduce a different solvent to alter selectivity. Try systems like Dichloromethane/Methanol or Toluene/Acetone. Remember to add a basic modifier (like TEA) if using silica.

    • Improve Column Technique:

      • Use a Longer Column: A longer column provides more surface area for interaction, which can improve the separation of closely related compounds.

      • Apply a Shallow Gradient: Instead of running the column with a single (isocratic) solvent mixture, start with a lower polarity eluent and gradually increase the polarity. This can help sharpen the bands and improve resolution.[3]

Question 3: My compound seems to have disappeared. I'm not recovering the expected yield from the column. Where did it go?

Answer:

Losing your compound on a column can be frustrating. There are several likely culprits.[3]

  • Causality & Solutions:

    • Irreversible Binding/Decomposition: As mentioned, strong interaction with acidic silica can sometimes lead to irreversible binding or even decomposition of sensitive compounds.

      • Test for Stability: Spot your compound on a TLC plate, let it sit for 30-60 minutes, and then elute it. If you see a new spot or significant streaking from the baseline, your compound is likely not stable on silica. In this case, using alumina or a modified mobile phase is essential.[3]

    • Compound is Still on the Column: Your mobile phase may be too non-polar to elute the compound.

      • Action: Try flushing the column with a much more polar solvent system (e.g., 5-10% Methanol in Dichloromethane) and collect fractions to see if your product elutes.

    • Compound Eluted in the Solvent Front: If you used a loading solvent that was significantly more polar than your mobile phase, or if your initial mobile phase was too polar, the compound may have eluted very quickly with the solvent front.

      • Action: Always check your first few fractions, even if you don't expect the compound to elute so early.[3]

    • Fractions are Too Dilute: Your compound may have eluted, but in a very large volume of solvent, making it difficult to detect by TLC.

      • Action: Try concentrating a few fractions in the expected elution range and re-run the TLC.[3]

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for purifying 4-Bromo-3-phenyl-1H-pyrazol-5-amine?

A good starting point for TLC analysis is a mixture of n-hexane and ethyl acetate. Based on the structure, which has both non-polar (phenyl, bromo) and polar (amine) groups, a mid-polarity system is appropriate. For pyrazole derivatives, gradients of ethyl acetate in hexane are very common.[4]

System Starting Ratio (Hexane:EtOAc) Notes
System 1 70:30Good for initial screening.
System 2 80:20Use if Rf is too high in 70:30.
System 3 50:50Use if Rf is too low in 70:30.

Remember to add 0.5-1% Triethylamine (TEA) to the chosen solvent system to prevent tailing. The goal is to find a system that gives your product an Rf value of approximately 0.2-0.35 on the TLC plate.

Q2: How should I prepare and load my sample onto the column?

Proper sample loading is crucial for a good separation. A wide, uneven sample band will lead to broad, mixed fractions.[5]

  • Wet Loading (for soluble samples):

    • Dissolve your crude product in the minimum amount of the column's mobile phase or a slightly more polar solvent (e.g., dichloromethane).

    • Use a pipette to carefully apply the concentrated solution to the top of the silica bed, taking care not to disturb the surface.

    • Allow the solvent to absorb into the silica until the liquid level is just at the top of the stationary phase.

    • Carefully add fresh eluent.

  • Dry Loading (Recommended for less soluble samples or for best resolution):

    • Dissolve your crude product in a volatile solvent (like dichloromethane or acetone).

    • Add a small amount of silica gel (2-3 times the weight of your crude product) to this solution.

    • Evaporate the solvent completely on a rotary evaporator until you have a dry, free-flowing powder of silica gel coated with your sample.

    • Carefully sprinkle this powder onto the top of your packed column.

    • Gently tap the column to settle the powder and add a thin layer of sand on top before adding the eluent.[5]

Q3: What are the key steps for packing a high-quality silica gel column?

A well-packed column is essential for achieving good separation. Air bubbles and cracks in the stationary phase will ruin your purification.

troubleshooting_tree start Problem Occurred tailing Compound Tailing / Streaking? start->tailing no_separation Poor / No Separation? start->no_separation no_product Low / No Yield? start->no_product tailing->no_separation No add_base Solution: Add 1% TEA or NH4OH to Mobile Phase tailing->add_base Yes no_separation->no_product No optimize_tlc Solution: Re-optimize TLC. Aim for Rf 0.2-0.35. Try different solvent systems. no_separation->optimize_tlc Yes check_stability Is compound stable on silica? (Run 2D TLC) no_product->check_stability Yes change_stationary Solution: Use Alumina or Amino-functionalized Silica add_base->change_stationary Still Tailing column_tech Solution: Use a longer column or a shallower gradient. optimize_tlc->column_tech If separation is still poor flush_column Solution: Flush column with a highly polar solvent (e.g., 10% MeOH/DCM) check_stability->flush_column Yes unstable Compound Unstable check_stability->unstable No check_early_fractions Solution: Concentrate and check early fractions and solvent front. flush_column->check_early_fractions If not found unstable->change_stationary

Sources

Optimization

common side products in the synthesis of 4-Bromo-3-phenyl-1H-pyrazol-5-amine

Welcome to the technical support center for the synthesis of 4-Bromo-3-phenyl-1H-pyrazol-5-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common chal...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Bromo-3-phenyl-1H-pyrazol-5-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during this synthetic procedure. My aim is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively and optimize your experimental outcomes.

I. Overview of the Synthesis

The primary route to 4-Bromo-3-phenyl-1H-pyrazol-5-amine involves the direct electrophilic bromination of the precursor, 3-phenyl-1H-pyrazol-5-amine, at the C4 position of the pyrazole ring. The reagent of choice for this transformation is typically N-Bromosuccinimide (NBS), which offers high regioselectivity for the electron-rich C4 position.[1]

The general reaction scheme is as follows:

Synthesis_Overview reactant1 3-phenyl-1H-pyrazol-5-amine reaction_plus + reactant1->reaction_plus reactant2 NBS reactant2->reaction_plus product 4-Bromo-3-phenyl-1H-pyrazol-5-amine side_product Succinimide product_plus + reaction_plus->product_plus Solvent (e.g., DMSO, DCM) Room Temperature product_plus->product product_plus->side_product

Caption: General reaction for the synthesis of 4-Bromo-3-phenyl-1H-pyrazol-5-amine.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis and purification of 4-Bromo-3-phenyl-1H-pyrazol-5-amine in a question-and-answer format.

Q1: My reaction is complete by TLC, but after workup, I obtained a sticky orange oil instead of a solid. What could be the issue?

A1: An oily product is a common issue and typically points to the presence of impurities that disrupt the crystal lattice of your desired product. The most likely culprits are:

  • Residual Solvent: High-boiling point solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are often used for this reaction due to their excellent solvating properties.[1] However, they can be difficult to remove completely and can result in an oily residue.

  • Succinimide Byproduct: The use of NBS generates succinimide as a byproduct.[2] While often insoluble in non-polar organic solvents used for extraction, it can sometimes co-precipitate or remain dissolved, leading to an impure, oily product.

  • Formation of Side Products: The presence of various side products, even in small amounts, can inhibit crystallization.

Troubleshooting Steps:

  • Ensure Complete Solvent Removal: Use a high-vacuum pump and gently heat the flask (e.g., in a 40-50 °C water bath) to remove residual high-boiling solvents.

  • Trituration: Attempt to solidify the oil by trituration. Add a small amount of a non-polar solvent in which your product is expected to have low solubility (e.g., cold hexanes, diethyl ether, or a mixture). Vigorously scratch the inside of the flask with a glass rod to induce crystallization.

  • Purification by Column Chromatography: If trituration fails, the most reliable method to obtain a pure, solid product is purification by silica gel column chromatography.[1][3] A gradient elution system, such as hexane/ethyl acetate, is typically effective.

Q2: My final product yield is significantly lower than expected. What are the potential causes?

A2: Low yields can stem from several factors throughout the synthetic and purification process:

  • Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, incorrect stoichiometry of reagents, or deactivation of the NBS.

  • Side Reactions: Competing side reactions can consume the starting material or the product. The most common is over-bromination to form a di-brominated species.[4]

  • Product Loss During Workup and Purification: The product may have some solubility in the aqueous phase during extraction, or it could be lost during column chromatography if the incorrect solvent polarity is used.

Troubleshooting Steps:

  • Monitor the Reaction Closely: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material. Ensure the reaction is stirred efficiently.

  • Control Stoichiometry: Use a slight excess of NBS (e.g., 1.1-1.2 equivalents) to drive the reaction to completion, but avoid a large excess to minimize over-bromination.[1]

  • Optimize Reaction Conditions: If the reaction is sluggish, consider gentle heating or extending the reaction time. The choice of solvent can also significantly impact the reaction rate and yield.[1]

  • Careful Workup: Ensure proper phase separation during extraction. If your product has some water solubility, re-extract the aqueous layer with your organic solvent.

  • Efficient Purification: Use TLC to determine the appropriate solvent system for column chromatography to ensure good separation and minimize product loss.

Q3: My NMR spectrum shows more than one set of peaks for the aromatic region, and the mass spectrum has a peak with an isotopic pattern for two bromine atoms. What is this impurity?

A3: This is a classic sign of over-bromination , leading to a di-brominated side product. The most likely structure for this byproduct is 4,4-dibromo-3-phenyl-4,5-dihydro-1H-pyrazol-5-amine, although other di-brominated isomers are possible depending on the reaction conditions.[3][5]

Identification and Mitigation:

  • Mass Spectrometry: The presence of a dibrominated compound will be evident in the mass spectrum by a characteristic isotopic pattern for two bromine atoms (approximately 1:2:1 ratio for the M, M+2, and M+4 peaks).

  • NMR Spectroscopy: The 1H NMR spectrum will likely show a disappearance of the C4-H proton signal and shifts in the signals of the remaining protons on the pyrazole and phenyl rings. The 13C NMR will show a signal for a quaternary carbon bearing two bromine atoms.

  • Prevention:

    • Use no more than 1.1-1.2 equivalents of NBS.

    • Add the NBS portion-wise to the reaction mixture to avoid localized high concentrations.

    • Maintain a low reaction temperature (e.g., 0 °C to room temperature) as higher temperatures can promote over-bromination.

  • Removal: Separation of the mono- and di-brominated products can be achieved by careful column chromatography.[3][6] The di-brominated product is typically less polar and will elute first.

III. Frequently Asked Questions (FAQs)

Q: What is the role of the solvent in this reaction?

A: The solvent plays a crucial role in solubilizing the reactants and can also influence the reaction mechanism. Polar aprotic solvents like DMSO and DMF are often used and can act as catalysts by coordinating with the NBS to form a more electrophilic brominating agent.[1]

Q: Can I use bromine (Br₂) instead of NBS?

A: While elemental bromine can be used for electrophilic bromination, NBS is generally preferred for several reasons:

  • Safety and Handling: NBS is a crystalline solid that is easier and safer to handle than fuming, corrosive liquid bromine.[7]

  • Selectivity: NBS often provides better regioselectivity and helps to avoid over-bromination by maintaining a low concentration of Br₂ in the reaction mixture.

Q: How do I prepare and store the starting material, 3-phenyl-1H-pyrazol-5-amine?

A: This precursor is commonly synthesized via the Knorr pyrazole synthesis, by reacting a β-ketoester (like ethyl benzoylacetate) with hydrazine.[8][9] It is important to use a pure precursor, as any isomeric byproducts from this synthesis will be carried through to the bromination step, complicating purification. The amine is generally stable but should be stored in a cool, dark place under an inert atmosphere to prevent degradation.

Q: What are the key analytical techniques to confirm the structure of my product?

A: A combination of techniques is essential:

  • 1H and 13C NMR: To confirm the overall structure and the regiochemistry of bromination (disappearance of the C4-H proton signal).

  • Mass Spectrometry (MS): To confirm the molecular weight and the presence of one bromine atom through its characteristic isotopic pattern (M and M+2 peaks in a ~1:1 ratio).

  • Infrared (IR) Spectroscopy: To identify key functional groups like N-H and C=N bonds.[10]

IV. Key Side Products Summary

Side ProductPotential CauseIdentification (MS)Identification (1H NMR)Mitigation/Removal
Unreacted Starting Material Incomplete reactionM+ peak at m/z ~159Presence of a signal for the C4-H protonDrive reaction to completion; Column Chromatography
Di-brominated Product Excess NBS, high temperatureM+ peak at m/z ~315, 317, 319 (1:2:1 ratio)Absence of C4-H proton signal; shifted aromatic signalsUse ≤ 1.2 eq. NBS; low temperature; Column Chromatography
Succinimide Byproduct of NBSM+ peak at m/z ~99Characteristic signals for the CH₂-CH₂ protonsAqueous wash during workup; recrystallization
Isomeric Precursors Impure starting materialM+ peak at m/z ~159 (different isomer)Complex NMR spectrumPurify starting material before bromination

V. Experimental Protocols

Protocol 1: Synthesis of 4-Bromo-3-phenyl-1H-pyrazol-5-amine

This protocol is adapted from established procedures for the bromination of 3-aryl-1H-pyrazol-5-amines.[1]

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-phenyl-1H-pyrazol-5-amine (1.0 eq.) in a suitable solvent (e.g., DMSO, 0.1 M concentration).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add N-Bromosuccinimide (NBS) (1.1 eq.) portion-wise over 15-20 minutes, ensuring the temperature remains low.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

Protocol 2: Analytical Characterization
  • TLC Analysis: Monitor the reaction progress on silica gel plates, eluting with a hexane/ethyl acetate mixture (e.g., 7:3 v/v). Visualize spots under UV light.

  • NMR Spectroscopy: Dissolve a pure sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Acquire 1H and 13C NMR spectra. The disappearance of the singlet around 5.5-6.0 ppm (corresponding to the C4-H proton of the starting material) is a key indicator of successful bromination.

  • Mass Spectrometry: Analyze the pure product by a suitable mass spectrometry technique (e.g., ESI-MS) to confirm the molecular weight (expected m/z for [M+H]⁺ is ~238 and ~240 in a 1:1 ratio).

VI. Mechanistic and Troubleshooting Diagrams

Side_Product_Formation cluster_start Starting Material cluster_reaction Reaction Conditions cluster_products Products SM 3-phenyl-1H-pyrazol-5-amine DP Desired Product 4-Bromo-3-phenyl-1H-pyrazol-5-amine SM->DP 1.1 eq. NBS Controlled Temp. SP1 Side Product 1 Unreacted Starting Material SM->SP1 Incomplete Reaction NBS NBS SP3 Side Product 3 Succinimide NBS->SP3 Consumed during reaction SP2 Side Product 2 Di-brominated Adduct DP->SP2 Excess NBS High Temp.

Caption: Formation pathways of the desired product and common side products.

Troubleshooting_Workflow start Experiment Start reaction Bromination Reaction start->reaction workup Aqueous Workup reaction->workup crude Crude Product Analysis (TLC, 1H NMR, MS) workup->crude pure Pure Product? crude->pure end Pure Product Obtained pure->end Yes troubleshoot Troubleshooting Required pure->troubleshoot No oily Issue: Oily Product troubleshoot->oily low_yield Issue: Low Yield troubleshoot->low_yield over_brom Issue: Over-bromination troubleshoot->over_brom triturate Action: Triturate / High-Vac oily->triturate optimize Action: Optimize Reaction (Stoichiometry, Time, Temp) low_yield->optimize column Action: Column Chromatography over_brom->column triturate->column column->end optimize->reaction

Caption: A logical workflow for troubleshooting common experimental issues.

VII. References

  • Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives. Available at: [Link]

  • N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. Available at: [Link]

  • N-Bromosuccinimide (NBS). Organic Chemistry Portal. Available at: [Link]

  • Combinatorial synthesis of substituted pyrazolo-fused quinazolines by the Rh(iii)-catalyzed [5 + 1] annulation of phenyl-1H-pyrazol-5-amine with alkynoates and alkynamides. Organic & Biomolecular Chemistry. Available at: [Link]

  • A highly efficient photochemical bromination as a new method for preparation of mono, bis and fused pyrazole derivatives. RSC Publishing. Available at: [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. The Royal Society of Chemistry. Available at: [Link]

  • Oxidative Dehydrogenative Couplings of Pyrazol-5-amines Selectively Forming Azopyrroles. The Journal of Organic Chemistry. Available at: [Link]

  • The oa-TOF mass spectra of the major bromine-containing peaks shown in... ResearchGate. Available at: [Link]

  • N-Bromosuccinimide. Wikipedia. Available at: [Link]

  • Efficient di-bromination of 5-pyrazolones and 5-hydroxypyrazoles by N-bromobenzamide. ResearchGate. Available at: [Link]

  • Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles. Arkivoc. Available at: [Link]

  • Knorr Pyrazole Synthesis. Chem Help Asap. Available at: [Link]

  • Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. ResearchGate. Available at: [Link]

  • Synthesis of 3-R-Sulfanyl-5-amino-1-phenyl-1H-pyrazole-4-Carbonitriles. ResearchGate. Available at: [Link]

  • Preparation method of 1-(3-methyl-1-phenyl-1H-pyrazolyl-5-yl)piperazine. Google Patents. Available at:

  • Knorr Pyrazole Synthesis. J&K Scientific LLC. Available at: [Link]

  • Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry. Journal of Applicable Chemistry. Available at: [Link]

  • A novel synthesis of mono-, di-, and tri-substituted pyrazoles. Semantic Scholar. Available at: [Link]

  • A first-line brominating agent:describing N-bromosuccinimide (NBS):N-bromo compounds(2):Discussion series on bromination/iodination reactions 2. Chemia. Available at: [Link]

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Journal of the Brazilian Chemical Society. Available at: [Link]

  • Synthesis of 3-phenyl-1H-pyrazole Derivatives. Atlantis Press. Available at: [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Available at: [Link]

  • Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition. The Royal Society of Chemistry. Available at: [Link]

  • 16.1 Electrophilic Aromatic Substitution Reactions: Bromination. OpenStax. Available at: [Link]

  • Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling appr. The Royal Society of Chemistry. Available at: [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of 3-methyl-1-phenyl-5-pyrazoline. YouTube. Available at: [Link]

  • N-Bromosuccinimide. Wikipedia. Available at: [Link]

  • Knorr pyrazole synthesis from a ketoester - laboratory experiment. YouTube. Available at: [Link]

  • Bromination of Aniline. Khan Academy. Available at: [Link]

  • Scope of the bromination of pyrazole derivatives, phenothiazine and indoles. ResearchGate. Available at: [Link]

  • 3-phenyl-1H-pyrazole. PubChem. Available at: [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. Available at: [Link]

  • First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. The Royal Society of Chemistry. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimization of Solvent Conditions for Reactions with 4-Bromo-3-phenyl-1H-pyrazol-5-amine

Welcome to the technical support center for 4-Bromo-3-phenyl-1H-pyrazol-5-amine (CAS No: 2845-78-5).[1] This versatile building block is a cornerstone in medicinal chemistry and materials science, primarily utilized in c...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Bromo-3-phenyl-1H-pyrazol-5-amine (CAS No: 2845-78-5).[1] This versatile building block is a cornerstone in medicinal chemistry and materials science, primarily utilized in cross-coupling reactions to generate novel molecular entities. However, its unique chemical structure, featuring a nucleophilic amine, two distinct ring nitrogens, and a reactive bromide, presents specific challenges in reaction setup. The choice of solvent is not merely a medium for dissolution but a critical parameter that dictates reaction success, influencing yield, side-product formation, and kinetics.

This guide is structured to provide direct, actionable advice in a question-and-answer format, combining theoretical principles with practical, field-proven insights to help you navigate the complexities of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of 4-Bromo-3-phenyl-1H-pyrazol-5-amine?

A1: Based on its structure, which includes a hydrophobic phenyl group and a polar pyrazole-amine core capable of hydrogen bonding, 4-Bromo-3-phenyl-1H-pyrazol-5-amine exhibits moderate solubility in common polar organic solvents.[2] Its solubility in nonpolar solvents like hexanes is expected to be low. For most applications, solubility is not a limiting factor in solvents such as DMF, DMSO, THF, or alcohols. However, at high concentrations or lower temperatures, solubility in ethers or toluene may be limited.

SolventTypeDielectric Constant (ε at 20-25°C)Boiling Point (°C)Suitability & Comments
Dimethylformamide (DMF) Polar Aprotic36.7153Excellent solubility. Ideal for cross-coupling but can be difficult to remove. Often used in reactions requiring higher temperatures.[3]
Dimethyl Sulfoxide (DMSO) Polar Aprotic46.7189Excellent solubility. Similar to DMF, its high boiling point can complicate purification. Can also act as an oxidant at high temperatures.[3]
Acetonitrile (MeCN) Polar Aprotic37.582Good solubility. A common choice for reactions where DMF/DMSO are problematic for workup.[4]
Tetrahydrofuran (THF) Polar Aprotic (Borderline)7.666Moderate solubility. Widely used in organometallic chemistry. Its lower boiling point simplifies removal. May require heating for complete dissolution.[5]
1,4-Dioxane Polar Aprotic (Borderline)2.2101Moderate solubility. A very common solvent for Suzuki-Miyaura reactions, often in a mixture with water.[5]
Toluene Nonpolar2.4111Low to moderate solubility. Often used in palladium-catalyzed reactions. May require heating.[5]
Ethanol (EtOH) Polar Protic24.578Good solubility. Often used in solvent mixtures with water for cross-coupling reactions. The protic nature can influence basicity and nucleophilicity.[3]
Water (H₂O) Polar Protic80.1100Very low solubility. Primarily used as a co-solvent with organic solvents like dioxane, THF, or ethanol to dissolve inorganic bases (e.g., K₂CO₃, Cs₂CO₃).
Q2: How does solvent polarity affect the reactivity of this compound, particularly in cross-coupling reactions?

A2: Solvent polarity is a critical factor that influences both the dissolution of reactants and the stabilization of intermediates and transition states. The key distinction is between polar protic and polar aprotic solvents.[6][7]

  • Polar Protic Solvents (e.g., ethanol, water): These solvents possess O-H or N-H bonds and can act as hydrogen bond donors.[6] While they are excellent for dissolving ionic salts (like the bases used in cross-coupling), they can form strong hydrogen bonds with anionic nucleophiles or basic catalysts. This "caging" effect can suppress reactivity.[4] However, in many Suzuki-Miyaura reactions, an aqueous phase is necessary to dissolve the inorganic base and facilitate the catalytic cycle.[8]

  • Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile): These solvents have large dipole moments but lack O-H or N-H bonds.[6] They are highly effective at solvating cations but leave anions relatively "naked" and more reactive. This property is highly advantageous for many transition-metal-catalyzed reactions, as it can accelerate key steps like transmetalation in Suzuki couplings or oxidative addition.[4][9] Theoretical studies on pyrazoles show that increasing solvent polarity can significantly increase the molecule's dipole moment, affecting its reactivity and interactions within the solvent environment.[10][11]

SolventEffect cluster_protic Polar Protic Solvent (e.g., EtOH) cluster_aprotic Polar Aprotic Solvent (e.g., DMF) Nu_p Nucleophile (Nu⁻) H1 H Nu_p->H1 H-Bond H2 H Nu_p->H2 H-Bond O1 O R1 R O2 O R2 R label_protic "Caged" & Less Reactive Nu_a Nucleophile (Nu⁻) Cat_a Cation (M⁺) DMF1 DMF Cat_a->DMF1 Solvated DMF2 DMF Cat_a->DMF2 Solvated label_aprotic "Naked" & Highly Reactive

Caption: Effect of protic vs. aprotic solvents on nucleophile reactivity.
Q3: What are the recommended starting solvents for a Suzuki-Miyaura reaction with this compound?

A3: For Suzuki-Miyaura cross-coupling, a common and effective starting point is a biphasic mixture of an organic solvent with water. This accommodates the organic-soluble pyrazole and boronic acid, the water-soluble inorganic base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), and the palladium catalyst.

Recommended Starting Systems:

  • 1,4-Dioxane / Water (e.g., 4:1 v/v): A robust and widely used system.

  • Toluene / Ethanol / Water: Toluene is the main organic phase, with ethanol added as a co-solvent to improve the solubility of all components.

  • DMF or Acetonitrile: For reactions where a single-phase system is preferred or when reactants have poor solubility in less polar solvents. DMF is particularly useful for more challenging couplings that require higher temperatures.[12]

The choice of base is also coupled to the solvent. Stronger bases like Cs₂CO₃ are often used with less polar solvents like dioxane or toluene, while milder bases like K₂CO₃ or Na₂CO₃ are common in aqueous mixtures.[5]

Troubleshooting Guide

Problem: Low or no product yield.

This is the most common issue and can often be traced back to solvent conditions. A systematic approach is required to diagnose the root cause.

TroubleshootingWorkflow start Low / No Yield Observed check_sol Step 1: Verify Reactant Solubility Are all starting materials dissolved at reaction temp? start->check_sol change_sol Action: Switch to a higher polarity solvent (e.g., from Toluene to THF, or THF to DMF). Consider heating. check_sol->change_sol No screen_sol Step 2: Screen Different Solvent Classes Test a nonpolar, a polar aprotic, and a protic (mixture) system. check_sol->screen_sol Yes sol_yes Yes sol_no No change_sol->check_sol optimize_sol Action: Optimize the best-performing solvent system (e.g., solvent ratios, concentration). screen_sol->optimize_sol Improvement Seen check_reagents Step 3: Investigate Reagent/Catalyst Compatibility Could the solvent be deactivating the catalyst or base? screen_sol->check_reagents No Improvement screen_yes Improvement Seen screen_no No Improvement change_base Action: Change base/catalyst system. (e.g., Use anhydrous KF with Toluene instead of K₂CO₃/H₂O). Consult literature for your specific reaction type. check_reagents->change_base Possible end_point Consult Further Literature/ Technical Support check_reagents->end_point Unlikely reagent_yes Possible reagent_no Unlikely

Caption: Systematic workflow for troubleshooting low reaction yield.

Causality Explained:

  • Poor Solubility: If your reactants, particularly the pyrazole, are not fully dissolved, the reaction is taking place in a heterogeneous mixture, severely limiting the reaction rate.

    • Solution: Increase the temperature or switch to a more effective solubilizing solvent like DMF or NMP. For Suzuki reactions, adding a co-solvent like ethanol can help bridge the organic and aqueous phases.

  • Unfavorable Kinetics/Mechanism: The solvent must stabilize the rate-determining transition state.

    • Explanation: In many palladium-catalyzed cross-couplings, polar aprotic solvents can accelerate the reaction by stabilizing charged intermediates in the catalytic cycle.[13] If you are using a nonpolar solvent like toluene and seeing low yield, the catalytic cycle may be sluggish.

    • Solution: Screen a set of solvents with varying polarities, such as toluene, THF, and DMF, while keeping all other parameters constant. This is a standard practice in reaction optimization.[5]

  • Reagent or Catalyst Incompatibility:

    • Explanation: Protic solvents can interfere with certain reagents. For example, a very strong base might be partially quenched by an alcohol solvent. Similarly, some palladium catalysts or ligands may have poor stability or activity in certain solvents.

    • Solution: If using a protic solvent, ensure your base is compatible. For moisture-sensitive reactions, use anhydrous solvents (e.g., dry THF, dry toluene) and an inert atmosphere. In some Suzuki couplings, using a non-aqueous base like potassium fluoride (KF) in a solvent like toluene can be effective and avoids potential hydrolysis side reactions.[9]

Problem: Significant formation of a debrominated side product (3-phenyl-1H-pyrazol-5-amine).

This is a known and frustrating side reaction in the Suzuki-Miyaura coupling of bromo- and iodo-pyrazoles.[8] It occurs when the bromo-pyrazole is reduced instead of coupled.

Causality Explained:

  • Proto-dehalogenation: This side reaction is often mediated by the palladium catalyst, particularly a Pd(0) species, in the presence of a proton source. The source of the proton can be trace water, the solvent itself (if protic), or even the boronic acid reagent.

  • Solvent Influence: Solvents can play a dual role. Protic solvents like ethanol can be a direct proton source. Furthermore, the solvent choice can affect the relative rates of the desired cross-coupling versus the undesired reduction pathway.

Troubleshooting Steps:

  • Use a Milder Base: Switch from a strong base like Cs₂CO₃ to a milder one like K₂CO₃ or K₃PO₄.

  • Modify the Solvent System: Bromo and chloro derivatives are often superior to iodo-pyrazoles as they show a reduced tendency for dehalogenation.[8] For sensitive substrates, moving to a well-degassed, anhydrous polar aprotic solvent like DMF or dioxane under strictly inert conditions can minimize proto-dehalogenation.

  • Change the Catalyst/Ligand: Some ligands are more prone to promoting reductive dehalogenation. Screening different phosphine ligands can identify a system that favors the cross-coupling pathway.

Problem: Difficulty with product isolation from a high-boiling point solvent (DMF/DMSO).

A1: While excellent for reactivity, DMF and DMSO are notoriously difficult to remove on a rotary evaporator.

Practical Protocols:

  • Aqueous Workup (for water-insoluble products):

    • Step 1: Quench the reaction mixture and dilute it significantly with ethyl acetate or another suitable extraction solvent.

    • Step 2: Wash the organic layer multiple times (5-10 times) with a saturated brine (NaCl) solution. DMF and DMSO are highly soluble in water, and the salt helps to force them out of the organic layer.

    • Step 3: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Azeotropic Removal (for trace amounts):

    • Step 1: After concentrating the bulk of the extraction solvent, add a high-boiling, nonpolar solvent like toluene or heptane to the flask.

    • Step 2: Concentrate again on the rotary evaporator. The co-distillation of the toluene/heptane with the residual DMF/DMSO will help pull the high-boiling solvent off. Repeat 2-3 times.

  • Lyophilization (Freeze-Drying): If your product is soluble in a mixture of 1,4-dioxane/water or acetonitrile/water and stable to these conditions, you can often remove residual DMF/DMSO by dissolving the crude material in such a mixture and lyophilizing it.

By methodically addressing the solvent's role in solubility, kinetics, and side reactions, researchers can unlock the full synthetic potential of 4-Bromo-3-phenyl-1H-pyrazol-5-amine.

References

  • Kleizienė, N., Arbačiauskienė, E., Holzer, W., & Šačkus, A. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, 2009(4), M639. [Link]

  • Zhang, L., et al. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives. [Link]

  • Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • MDPI. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. [Link]

  • Ghaffari, M. T., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. [Link]

  • Ashenhurst, J. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]

  • ResearchGate. (2024). (PDF) Exploring the effects of temperature and solvent polarity on the molecular structure, thermodynamic features, and photophysical properties of pyrazole: A DFT and TD-DFT approach. [Link]

  • OUCI. (n.d.). Exploring the effects of temperature and solvent polarity on the molecular structure, thermodynamic features, and photo…. [Link]

  • ResearchGate. (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | Request PDF. [Link]

  • Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents. [Link]

  • MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. [Link]

  • ACS Publications. (n.d.). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

  • Semantic Scholar. (n.d.). The N-Alkylation and N-Arylation of Unsymmetrical Pyrazoles. [Link]

  • Lead Sciences. (n.d.). 4-Bromo-3-phenyl-1H-pyrazol-5-amine. [Link]

  • YouTube. (2023). Organic Chemistry: Protic vs Aprotic Solvents & WHEN TO USE THEM IN A MECHANISM! (SN1,SN2, E1 & E2). [Link]

  • RSC Publishing. (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki– Miyaura cross-coupling reaction. [Link]

  • Prof. Thomas W. Ebbesen. (n.d.). Solvent Polarity under Vibrational Strong Coupling. [Link]

  • ACS Publications. (2024). Catalytic Atroposelective Synthesis of C–N Axially Chiral Pyrazolyl Pyrroles via De Novo Construction of a Pyrrole Ring | Organic Letters. [Link]

  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

  • Chemistry Steps. (n.d.). Polar Protic and Aprotic Solvents. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • MDPI. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. [Link]

  • MSU chemistry. (n.d.). Amine Reactivity. [Link]

  • Tenger Chemical. (n.d.). Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide. [Link]

  • MDPI. (2022). Explorative Sonophotocatalytic Study of C-H Arylation Reaction of Pyrazoles Utilizing a Novel Sonophotoreactor for Green and Sustainable Organic Synthesis. [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions | Download Scientific Diagram. [Link]

  • SpringerLink. (n.d.). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. [Link]

  • PubChem. (n.d.). 1-(4-bromo-1H-pyrazol-5-yl)-N-methylpropan-1-amine. [Link]

  • ResearchGate. (n.d.). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. [Link]

Sources

Optimization

Technical Support Center: Regioselectivity in Reactions of 4-Bromo-3-phenyl-1H-pyrazol-5-amine

Welcome to the technical support center for 4-Bromo-3-phenyl-1H-pyrazol-5-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of achieving re...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Bromo-3-phenyl-1H-pyrazol-5-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of achieving regioselective functionalization of this versatile scaffold. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthetic transformations.

Introduction: The Challenge of Regioselectivity

4-Bromo-3-phenyl-1H-pyrazol-5-amine is a valuable building block in medicinal chemistry, offering multiple reaction sites for diversification. However, this very feature presents a significant challenge in controlling regioselectivity. The molecule possesses three distinct nucleophilic nitrogen atoms—the two pyrazole ring nitrogens (N1 and N2) and the exocyclic C5-amino group—as well as an electrophilic C4-position bearing a bromine atom. Achieving selective functionalization at any one of these sites requires a nuanced understanding of the interplay between substrate electronics, steric effects, and reaction conditions. This guide will equip you with the knowledge to predict and control the outcomes of your reactions.

Frequently Asked Questions (FAQs)

Q1: What are the main factors influencing N-alkylation regioselectivity in 4-Bromo-3-phenyl-1H-pyrazol-5-amine?

A1: The regioselectivity of N-alkylation is primarily a competition between the N1 and N2 positions of the pyrazole ring. The outcome is influenced by:

  • Steric Hindrance: The phenyl group at the C3 position sterically encumbers the N2 position, often favoring alkylation at the less hindered N1 position.[1]

  • Base and Counterion: The choice of base can significantly alter the regioselectivity. Strong, non-coordinating bases in polar aprotic solvents often lead to the thermodynamically favored N1-alkylated product. In contrast, the use of bases with coordinating cations (like Na+ or K+) can influence the nucleophilicity of the pyrazole anion and alter the N1/N2 ratio.[2]

  • Electrophile: The size and nature of the alkylating agent also play a crucial role. Bulkier electrophiles will preferentially react at the sterically more accessible N1 position.

  • Solvent: The solvent can influence the aggregation state of the pyrazole anion and the solvation of the counterion, thereby affecting the N1/N2 selectivity.

Q2: I am attempting a Suzuki-Miyaura coupling at the C4-bromo position, but I am getting low yields and debromination of my starting material. What is going wrong?

A2: Low yields and debromination in Suzuki-Miyaura reactions of aminopyrazoles are common issues.[3][4] The likely culprits are:

  • Catalyst Inhibition: The free amino group and the pyrazole nitrogens can coordinate to the palladium catalyst, leading to its deactivation.[5]

  • Debromination: This is a known side reaction for halogenated aminopyrazoles, often promoted by the base and temperature.[3][4] To mitigate these issues, consider using a bulky biarylphosphine ligand such as tBuBrettPhos, which has been shown to be effective in the coupling of unprotected bromoimidazoles and bromopyrazoles.[6][7] Additionally, careful optimization of the base and temperature is crucial to minimize debromination.

Q3: How can I selectively acylate the exocyclic C5-amino group without affecting the pyrazole ring nitrogens?

A3: Selective acylation of the C5-amino group can be achieved by exploiting the difference in nucleophilicity and basicity between the exocyclic amine and the ring nitrogens. Generally, the exocyclic amino group is more nucleophilic. To favor C5-amino acylation:

  • Use mild reaction conditions, such as running the reaction at low temperatures.

  • Employ a non-nucleophilic base to scavenge the acid byproduct without competing in the acylation.

  • The choice of acylating agent is also important. Highly reactive acylating agents may lead to over-acylation or reaction at the ring nitrogens.

Troubleshooting Guides

Issue 1: Poor Regioselectivity in N-Alkylation (Mixture of N1 and N2 isomers)

Q: My N-alkylation of 4-Bromo-3-phenyl-1H-pyrazol-5-amine is yielding an inseparable mixture of N1 and N2 alkylated products. How can I improve the selectivity for the N1 isomer?

A: Achieving high regioselectivity in the N-alkylation of unsymmetrical pyrazoles is a common challenge.[2] The formation of a mixture of N1 and N2 isomers is due to the comparable nucleophilicity of the two ring nitrogens. Here’s a systematic approach to favor the N1-alkylated product:

1. Understanding the Causality: The regioselectivity is a result of a delicate balance between steric and electronic factors. The phenyl group at C3 provides significant steric hindrance around the N2 position. Therefore, by carefully selecting the reaction parameters, you can exploit this steric hindrance to favor alkylation at the more accessible N1 position.

2. Troubleshooting Workflow:

start Problem: Mixture of N1/N2 Alkylation Products step1 Modify Base and Solvent System start->step1 Start Here outcome1 Improved N1 Selectivity step1->outcome1 Success outcome2 Persistent Mixture step1->outcome2 No Improvement step2 Evaluate Electrophile Sterics step2->outcome1 Success outcome2_2 outcome2_2 step2->outcome2_2 No Improvement step3 Consider Protecting Groups outcome1_2 outcome1_2 step3->outcome1_2 Success outcome2->step2 outcome2_2->step3

Caption: Troubleshooting workflow for improving N1-alkylation selectivity.

3. Detailed Protocol and Explanation:

ParameterRecommendationRationale
Base Switch to a stronger, non-coordinating base like NaH or KHMDS.Strong bases ensure complete deprotonation to the pyrazolate anion. Non-coordinating cations minimize complexation that could alter the nucleophilicity of the N1 and N2 positions.[8]
Solvent Use a polar aprotic solvent such as THF or DMF.These solvents effectively solvate the cation without strongly interacting with the pyrazolate anion, allowing steric factors to dominate the reaction outcome.
Electrophile If possible, use a bulkier alkylating agent.The steric bulk of the electrophile will amplify the steric hindrance from the C3-phenyl group, further disfavoring attack at the N2 position.
Temperature Run the reaction at a lower temperature.Lowering the temperature can increase the kinetic control of the reaction, favoring the sterically less hindered product.

Self-Validating System: If switching to NaH in THF significantly improves the N1/N2 ratio, it validates that steric hindrance is the primary controlling element in your system.

Issue 2: Unsuccessful Buchwald-Hartwig Amination at the C4-Position

Q: I am trying to perform a Buchwald-Hartwig amination on the C4-bromo position, but the reaction is not proceeding. What are the key parameters to consider?

A: The Buchwald-Hartwig amination of five-membered heterocyclic halides can be challenging due to potential catalyst inhibition by the heteroatoms.[6][7] For 4-Bromo-3-phenyl-1H-pyrazol-5-amine, both the pyrazole nitrogens and the exocyclic amine can act as catalyst poisons.

1. Mechanistic Insight: The catalytic cycle of the Buchwald-Hartwig amination involves oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and finally reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. The nitrogen atoms in your substrate can coordinate to the palladium center at various stages, inhibiting the catalytic cycle.

start Pd(0)L_n ox_add Oxidative Addition start->ox_add + Ar-Br inhibition Catalyst Inhibition (Coordination of Substrate Nitrogens) start->inhibition pd_ii Ar-Pd(II)-Br(L_n) ox_add->pd_ii amine_coord Amine Coordination pd_ii->amine_coord + R-NH2 pd_ii->inhibition pd_amido [Ar-Pd(II)-NHR(L_n)]+ amine_coord->pd_amido deprotonation Deprotonation (Base) pd_amido->deprotonation pd_amido_neutral Ar-Pd(II)-NR(L_n) deprotonation->pd_amido_neutral red_elim Reductive Elimination pd_amido_neutral->red_elim red_elim->start Regenerates Catalyst product Ar-NR red_elim->product

Caption: Buchwald-Hartwig catalytic cycle with potential inhibition points.

2. Recommended Protocol and Troubleshooting:

ParameterRecommendationRationale
Catalyst/Ligand Use a palladium precatalyst with a bulky, electron-rich biarylphosphine ligand. tBuBrettPhos and related ligands are excellent choices.[6][7]Bulky ligands promote the reductive elimination step and can prevent the coordination of the substrate's nitrogen atoms to the palladium center.[9]
Base A strong, non-nucleophilic base such as NaOtBu or K3PO4 is typically required.The base is crucial for the deprotonation of the amine to form the palladium-amido complex.
Solvent Anhydrous, deoxygenated toluene or dioxane are common solvents.Air and moisture can deactivate the catalyst.
Temperature Reactions are often run at elevated temperatures (80-110 °C).The thermal energy is necessary to overcome the activation barriers of the catalytic cycle.

Experimental Protocol Example (General Guidance):

  • To an oven-dried Schlenk tube, add 4-Bromo-3-phenyl-1H-pyrazol-5-amine (1.0 equiv), the desired amine (1.2 equiv), NaOtBu (1.4 equiv), the palladium precatalyst (e.g., tBuBrettPhos Pd G3, 1-2 mol%), and the ligand (if not using a precatalyst).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add anhydrous, deoxygenated solvent via syringe.

  • Stir the reaction mixture at the desired temperature and monitor by TLC or LC-MS.

References

  • Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. (n.d.). Google AI.
  • Kleizienė, N., Arbačiauskienė, E., Holzer, W., & Šačkus, A. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, 2009(4), M639. [Link]

  • Kleizienė, N., Arbačiauskienė, E., Holzer, W., & Šačkus, A. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. MDPI. [Link]

  • Combinatorial synthesis of substituted pyrazolo-fused quinazolines by the Rh(iii)-catalyzed [5 + 1] annulation of phenyl-1H-pyrazol-5-amine with alkynoates and alkynamides. (n.d.). Royal Society of Chemistry. Retrieved January 24, 2026, from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(2), 556-559. [Link]

  • Synthesis of substituted N-heterocycles by N-arylation. (n.d.). Organic Chemistry Portal. Retrieved January 24, 2026, from [Link]

  • Cankař, P., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 81(24), 12345-12363. [Link]

  • Laccase-mediated chemoselective C-4 arylation of 5-aminopyrazoles. (2024). PLOS ONE, 19(9), e0308036. [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). The Journal of Organic Chemistry, 87(15), 10115-10125. [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. National Institutes of Health. [Link]

  • Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. (n.d.). ACS Publications. Retrieved January 24, 2026, from [Link]

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024). MDPI. [Link]

  • Computational insight into the mechanism and origins of high selectivities in the acylation of polyamines with 5-benzoyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-one. (n.d.). Royal Society of Chemistry. Retrieved January 24, 2026, from [Link]

  • N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. (2021). National Institutes of Health. [Link]

  • Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. (n.d.). National Institutes of Health. Retrieved January 24, 2026, from [Link]

  • Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. (2023). National Institutes of Health. [Link]

  • Leon, F., & Garcia, F. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances, 11(3), 1287-1302. [Link]

  • Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. (n.d.). ACS Publications. Retrieved January 24, 2026, from [Link]

  • Halogenations of 3-aryl-1H-pyrazol-5-amines. (2021). Beilstein Archives. [Link]

  • Recent developments in selective N-arylation of azoles. (n.d.). Royal Society of Chemistry. Retrieved January 24, 2026, from [Link]

  • Modified Reaction Conditions to Achieve High Regioselectivity in the Two Component Synthesis of 1,5-Diarylpyrazoles. (2025). ResearchGate. [Link]

  • N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. (2025). ResearchGate. [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (n.d.). Beilstein Journals. Retrieved January 24, 2026, from [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved January 24, 2026, from [Link]

  • A Straightforward Selective Acylation of Phenols over ZSM-5 towards Making Paracetamol Precursors. (n.d.). BCREC. Retrieved January 24, 2026, from [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). (2021). National Institutes of Health. [Link]

  • NIH Public Access. (n.d.). CORE. Retrieved January 24, 2026, from [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). National Institutes of Health. [Link]

  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. (2020). National Institutes of Health. [Link]

  • Aminative Suzuki-Miyaura coupling. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Regioselectivity in pyrazole EAS. (2022). Reddit. [Link]

Sources

Troubleshooting

avoiding over-bromination in the synthesis of 4-Bromo-3-phenyl-1H-pyrazol-5-amine

Technical Support Center: Synthesis of 4-Bromo-3-phenyl-1H-pyrazol-5-amine A Guide to Avoiding Over-bromination and Other Common Pitfalls Welcome to the technical support center for the synthesis of 4-Bromo-3-phenyl-1H-p...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 4-Bromo-3-phenyl-1H-pyrazol-5-amine

A Guide to Avoiding Over-bromination and Other Common Pitfalls

Welcome to the technical support center for the synthesis of 4-Bromo-3-phenyl-1H-pyrazol-5-amine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. Authored from the perspective of a Senior Application Scientist, this document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the common challenges associated with the selective bromination of 3-phenyl-1H-pyrazol-5-amine, with a primary focus on preventing the formation of di-brominated and other undesired byproducts.

I. Understanding the Core Challenge: The Reactivity of the Pyrazole Ring

The synthesis of 4-Bromo-3-phenyl-1H-pyrazol-5-amine involves the electrophilic substitution of a bromine atom onto the pyrazole ring. The pyrazole nucleus is an electron-rich aromatic system, making it susceptible to electrophilic attack. However, the presence of the activating amino group at the 5-position and the phenyl group at the 3-position significantly influences the regioselectivity of the bromination.

The primary challenge in this synthesis is controlling the reaction to achieve mono-bromination at the desired 4-position while avoiding over-bromination, which can lead to the formation of di-bromo or other polysubstituted products. The C-4 position of the pyrazole ring is typically the most reactive site for electrophilic substitution.[1][2]

II. Frequently Asked Questions (FAQs)

Q1: Why is over-bromination a common issue in the synthesis of 4-Bromo-3-phenyl-1H-pyrazol-5-amine?

A1: The pyrazole ring in 3-phenyl-1H-pyrazol-5-amine is highly activated towards electrophilic substitution due to the electron-donating effects of the amino group. This high reactivity can make it difficult to stop the reaction at the mono-brominated stage, especially if the reaction conditions are not carefully controlled. Factors such as the choice of brominating agent, stoichiometry, temperature, and reaction time all play a crucial role in preventing the addition of a second bromine atom.

Q2: What are the most suitable brominating agents for this synthesis to ensure selectivity?

A2: N-Bromosuccinimide (NBS) is generally the preferred reagent for the selective bromination of pyrazoles and other activated aromatic systems.[3][4][5] Unlike molecular bromine (Br₂), which can be harsh and lead to over-bromination, NBS provides a slow and controlled release of electrophilic bromine, enhancing selectivity for the desired mono-brominated product.[4] Using N-halosuccinimides (NXS) is an efficient method for the 4-C halogenation of pyrazoles under mild conditions.[1]

Q3: How does the choice of solvent impact the reaction outcome?

A3: The solvent can significantly influence the reaction's selectivity and rate. Aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are commonly used.[3] A recent study has shown that dimethyl sulfoxide (DMSO) can act as both a solvent and a catalyst, promoting the C-H halogenation of 3-aryl-1H-pyrazol-5-amines with NXS reagents at room temperature.[6] The choice of solvent can affect the solubility of the starting material and reagents, as well as the stability of the reaction intermediates.

Q4: What is the expected yield for the synthesis of 4-Bromo-3-phenyl-1H-pyrazol-5-amine?

A4: With optimized protocols, the yield of 4-Bromo-3-phenyl-1H-pyrazol-5-amine can be quite good. Reports in the literature indicate that the halogenation of 3-phenyl-1H-pyrazol-5-amine can produce the desired product in yields ranging from 70% to 80%.[6] However, yields can be lower if over-bromination or other side reactions occur.

III. Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis and provides actionable solutions.

Problem 1: Formation of a significant amount of di-brominated byproduct.

  • Question: My reaction is producing a mixture of the desired mono-bromo product and a di-bromo byproduct, which is difficult to separate. How can I improve the selectivity for the mono-brominated compound?

  • Answer: The formation of di-brominated species is a classic sign of over-reaction. Here are several strategies to mitigate this:

    • Control Stoichiometry: Use a stoichiometric amount or a slight excess (e.g., 1.1 to 1.2 equivalents) of the brominating agent (preferably NBS).[3] Avoid using a large excess of the brominating agent.

    • Lower the Reaction Temperature: Perform the reaction at a lower temperature, such as 0 °C, to decrease the reaction rate and improve selectivity.[3]

    • Slow Addition of the Brominating Agent: Add the brominating agent portion-wise or as a solution dropwise over an extended period.[3] This maintains a low concentration of the electrophile in the reaction mixture, favoring mono-substitution.

    • Monitor the Reaction Closely: Use thin-layer chromatography (TLC) to monitor the progress of the reaction. Quench the reaction as soon as the starting material is consumed to prevent further bromination of the product.

Problem 2: The reaction is sluggish or does not go to completion.

  • Question: I am not observing complete conversion of my starting material, even after an extended reaction time. What could be the issue?

  • Answer: Incomplete conversion can be due to several factors:

    • Reagent Quality: Ensure that your brominating agent (NBS) is fresh and has been stored properly. NBS can decompose over time, especially if exposed to moisture.

    • Insufficient Activation: While the pyrazole ring is activated, certain conditions might require a catalyst. As mentioned, DMSO can act as a catalyst.[6] In other systems, a catalytic amount of acid might be employed for electrophilic aromatic substitution with NBS.[7]

    • Solubility Issues: Ensure that your starting material is fully dissolved in the chosen solvent. If solubility is an issue, you may need to try a different solvent system or gently warm the mixture to achieve dissolution before cooling for the reaction.

Problem 3: The final product is an oil and difficult to purify.

  • Question: After workup, my product is an orange-colored oil instead of a solid, making purification by recrystallization challenging. What are my options?

  • Answer: Obtaining an oily product is a common issue, often due to the presence of impurities or residual solvent.[8]

    • Thorough Workup: Ensure that the workup procedure effectively removes all impurities. This includes washing the organic layer with water and brine to remove any remaining DMF or other water-soluble byproducts.[3]

    • Trituration: Try triturating the oily residue with a non-polar solvent like n-hexane or a mixture of diethyl ether and petroleum ether.[3][8] This can often induce crystallization of the desired product.

    • Column Chromatography: If trituration fails, purification by column chromatography on silica gel is a reliable method to isolate the pure product from byproducts and baseline impurities. A gradient of ethyl acetate in a non-polar solvent like petroleum ether or hexane is a good starting point for elution.[3]

    • Freezing: Sometimes, storing the oil in a freezer overnight can induce solidification.[8]

IV. Experimental Protocols and Data

Recommended Protocol for Selective Mono-bromination

This protocol is a synthesis of best practices derived from established literature to maximize the yield of the mono-brominated product while minimizing over-bromination.

Step-by-Step Methodology:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer, dissolve 3-phenyl-1H-pyrazol-5-amine (1.0 eq) in a suitable solvent (e.g., DMF or DMSO) under an inert atmosphere (e.g., nitrogen or argon).[3][6]

  • Cooling: Cool the solution to 0 °C in an ice bath.[3]

  • Addition of Brominating Agent: Slowly add N-Bromosuccinimide (NBS) (1.1-1.2 eq) in small portions over a period of 20-30 minutes, ensuring the temperature remains at or below 5 °C.[3]

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.[3] Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup:

    • Pour the reaction mixture into water and extract with an organic solvent such as diethyl ether or ethyl acetate.[3]

    • Wash the combined organic layers with water and then with a saturated brine solution.[3]

    • Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.[3]

  • Purification:

    • Attempt to solidify the crude product by trituration with a mixture of light petroleum ether and diethyl ether.[3]

    • If the product remains oily, purify by column chromatography on silica gel.

Data Summary Table
ParameterRecommended ConditionRationale
Brominating Agent N-Bromosuccinimide (NBS)Provides a controlled release of electrophilic bromine, enhancing selectivity.[4][5]
Stoichiometry 1.1 - 1.2 equivalents of NBSMinimizes the risk of over-bromination.
Solvent DMF, DCM, or DMSOGood solubility for the starting material; DMSO can also act as a catalyst.[3][6]
Temperature 0 °C to room temperatureLower temperature improves selectivity by slowing down the reaction rate.[3]
Addition Method Portion-wise or slow dropwise additionMaintains a low concentration of the brominating agent.[3]
Monitoring Thin-Layer Chromatography (TLC)Allows for timely quenching of the reaction to prevent byproduct formation.

V. Mechanistic Insights and Visualizations

The bromination of 3-phenyl-1H-pyrazol-5-amine is an electrophilic aromatic substitution reaction. The pyrazole ring acts as the nucleophile, attacking the electrophilic bromine atom from NBS. The regioselectivity is directed to the 4-position, which is the most electron-rich and sterically accessible position on the pyrazole ring.

Reaction Pathway Diagram

Bromination_Pathway cluster_start Starting Materials cluster_reaction Reaction cluster_products Products Start 3-phenyl-1H-pyrazol-5-amine Reaction_Conditions Solvent (e.g., DMF) 0 °C to RT Start->Reaction_Conditions Dissolve NBS N-Bromosuccinimide (NBS) NBS->Reaction_Conditions Slow Addition Desired_Product 4-Bromo-3-phenyl-1H-pyrazol-5-amine Reaction_Conditions->Desired_Product Controlled Reaction Over-bromination Di-bromo Byproduct Reaction_Conditions->Over-bromination Excess NBS or high temperature

Caption: Controlled vs. Uncontrolled Bromination Pathway.

Troubleshooting Logic Diagram

Troubleshooting_Logic Start Problem Encountered Over_bromination Over-bromination (Di-bromo product) Start->Over_bromination Incomplete_Reaction Incomplete Reaction Start->Incomplete_Reaction Oily_Product Oily Product Start->Oily_Product Sol_Over_bromination Reduce NBS stoichiometry Lower reaction temperature Slow addition of NBS Monitor with TLC Over_bromination->Sol_Over_bromination Sol_Incomplete_Reaction Check NBS quality Consider a catalyst (e.g., DMSO) Ensure complete dissolution Incomplete_Reaction->Sol_Incomplete_Reaction Sol_Oily_Product Thorough workup Triturate with non-polar solvent Purify by column chromatography Attempt crystallization by freezing Oily_Product->Sol_Oily_Product

Caption: Troubleshooting Decision Tree for Bromination Issues.

VI. References

  • Royal Society of Chemistry. (n.d.). Selective Boc-Protection and Bromination of Pyrazoles. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Retrieved from [Link]

  • Savina, I. V., et al. (2023). Bromination of Pyrazole and Pyrazolate Ligands in [Mo5S5(pz)4(pzH)5]Br2. ResearchGate. Retrieved from [Link]

  • Beilstein Archives. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Retrieved from [Link]

  • Shetty, et al. (n.d.). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry.

  • Reddit. (2022). Regioselectivity of pyrazole bromination. r/chemhelp. Retrieved from [Link]

  • ResearchGate. (n.d.). Bromination of pyrazole derivatives. Retrieved from [Link]

  • The Journal of Organic Chemistry. (n.d.). Oxidative Dehydrogenative Couplings of Pyrazol-5-amines Selectively Forming Azopyrroles. ACS Publications. Retrieved from [Link]

  • Parasar, D. (2017). How to get solid 4-Br pyrazolate from oily liquid? ResearchGate. Retrieved from [Link]

  • Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION.

  • ResearchGate. (n.d.). Scheme 1 Synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (5).... Retrieved from [Link]

  • (n.d.). Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry.

  • ARKIVOC. (2009). Recent developments in aminopyrazole chemistry.

  • Masterson, J. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. Retrieved from [Link]

  • CSIRO Publishing. (n.d.). Kinetics, stoicheiometry, and mechanism in the bromination of aromatic heterocycles. I. Aqueous bromination of pyrazole, 1-methylpyrazole, and 3,5-dimethylpyrazole. Australian Journal of Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]

  • YouTube. (2021). electrophilic aromatic bromination with N-bromosuccinimide. Chem Help ASAP. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Guide for Suzuki Coupling with Bromo-pyrazole Substrates

Welcome to the technical support center for Suzuki coupling reactions involving bromo-pyrazole substrates. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexiti...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Suzuki coupling reactions involving bromo-pyrazole substrates. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities and challenges inherent in these specific cross-coupling reactions. Our aim is to provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experiments effectively.

Introduction: The Challenge of Bromo-pyrazoles in Suzuki Coupling

The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] However, when employing heteroaromatic substrates such as bromo-pyrazoles, researchers often encounter unique challenges that can lead to low yields, incomplete conversion, or the formation of undesirable side products.[3] The Lewis basic nitrogen atoms within the pyrazole ring can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[3] Furthermore, the electronic properties of the pyrazole ring can influence the reactivity of the C-Br bond, and the stability of the corresponding boronic acid coupling partner can also be a concern.[1]

This guide will dissect these issues and provide a logical, cause-and-effect-based approach to troubleshooting, empowering you to overcome these hurdles and achieve successful coupling outcomes.

Frequently Asked Questions & Troubleshooting Guide

Issue 1: Low to No Product Formation (Low Conversion of Bromo-pyrazole)

Question: I am not seeing any, or very little, of my desired coupled product. My starting bromo-pyrazole is largely unreacted. What are the likely causes and how can I fix this?

Answer:

Low or no conversion in a Suzuki coupling with a bromo-pyrazole substrate typically points to an issue with one of the three key steps in the catalytic cycle: oxidative addition, transmetalation, or reductive elimination.[4] The primary suspect is often the efficiency of the palladium catalyst, which can be hampered by the pyrazole substrate itself.

  • Catalyst Inhibition/Deactivation: The lone pair of electrons on the pyrazole's nitrogen atoms can coordinate to the palladium center, leading to catalytically inactive species. This is a common issue with nitrogen-rich heterocycles.[3]

    • Solution 1: Ligand Selection is Crucial. The choice of phosphine ligand is critical to shield the palladium center and promote the desired catalytic cycle. Bulky, electron-rich phosphine ligands are often effective.[5] Consider ligands such as XPhos , SPhos , or other biaryl phosphines which have proven successful in couplings with challenging N-heterocyclic substrates.[3] N-heterocyclic carbene (NHC) ligands can also be highly effective.

    • Solution 2: Employ a Pre-catalyst. Modern palladium pre-catalysts, such as the Buchwald G3 or G4 pre-catalysts, are designed for facile activation to the active Pd(0) species and can be more robust in the presence of challenging substrates.[3]

    • Solution 3: Increase Catalyst and/or Ligand Loading. For particularly challenging substrates, increasing the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) and the ligand-to-palladium ratio can sometimes overcome catalyst inhibition.[3]

  • Inefficient Oxidative Addition: The C-Br bond on the pyrazole ring might be insufficiently reactive under your current conditions. The position of the bromine atom (e.g., C3, C4, or C5) and the electronic nature of other substituents on the pyrazole ring will influence its reactivity.

    • Solution 1: Increase Reaction Temperature. If the reaction is being run at a lower temperature, cautiously increasing it can often overcome the activation barrier for oxidative addition.

    • Solution 2: Catalyst System Optimization. As mentioned above, bulky, electron-rich ligands not only protect the catalyst but also promote the oxidative addition step.

  • Poor Solubility: One or more of your reagents (bromo-pyrazole, boronic acid/ester, or base) may not be sufficiently soluble in the chosen solvent system, leading to a heterogeneous mixture and poor reaction kinetics.

    • Solution: Solvent System Screening. A mixture of a polar aprotic solvent with water is common for Suzuki couplings. Toluene/water, dioxane/water, or 2-MeTHF/water are good starting points.[2] If solubility is an issue, consider more polar solvents like DMF or DMAc, but be mindful of potential side reactions at higher temperatures.

Troubleshooting Decision Tree for Low Yield

low_yield_troubleshooting start Low or No Product Yield check_catalyst Is the Catalyst System Optimal? start->check_catalyst check_conditions Are the Reaction Conditions Appropriate? start->check_conditions check_reagents Are the Reagents of Good Quality? start->check_reagents solution_catalyst Screen Ligands (e.g., XPhos, SPhos) Use a Pre-catalyst Increase Catalyst/Ligand Loading check_catalyst->solution_catalyst No solution_conditions Increase Temperature Screen Solvents (e.g., Toluene, 2-MeTHF, Dioxane) Screen Bases (e.g., K3PO4, Cs2CO3) check_conditions->solution_conditions No solution_reagents Use Fresh Boronic Acid/Ester Ensure Anhydrous Solvents (if required) Thoroughly Degas Reaction Mixture check_reagents->solution_reagents No

Caption: A decision tree to guide troubleshooting for low product yield.

Issue 2: Presence of Significant Side Products

Question: My reaction is proceeding, but I am observing significant amounts of side products, such as the de-brominated pyrazole (hydrodehalogenation), homocoupled boronic acid, or homocoupled bromo-pyrazole. How can I minimize these?

Answer:

The formation of side products is a clear indication that one or more undesired reaction pathways are competing with your desired Suzuki coupling. Understanding the mechanisms of these side reactions is key to suppressing them.

This is the protonolysis of the boronic acid, replacing the C-B bond with a C-H bond, and is a very common side reaction, especially with heteroaryl boronic acids.[6]

  • Causality: This is often promoted by the presence of water and certain bases, particularly at elevated temperatures. The instability of the boronic acid itself is a major factor.[1]

  • Solutions:

    • Use a Boronic Ester: Pinacol esters or MIDA boronates are generally more stable than their corresponding boronic acids and can be used to slowly release the boronic acid in situ, keeping its concentration low and minimizing protodeboronation.[1][6]

    • Choice of Base and Solvent: Weaker bases, such as K3PO4 or CsF, can be less prone to causing protodeboronation than strong bases like NaOH. Anhydrous conditions can also be beneficial in some cases.

    • Minimize Reaction Time and Temperature: Use the mildest conditions that still afford a reasonable reaction rate.

This results in a biaryl product derived from two molecules of your boronic acid coupling partner.

  • Causality: Homocoupling is often promoted by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II), leading to a catalytic cycle for homocoupling.[1] It can also occur if the transmetalation step is slow.

  • Solutions:

    • Thorough Degassing: Ensure your reaction mixture is rigorously degassed before heating. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.[7]

    • Use a Pd(0) Source or an Efficient Pre-catalyst: Starting with a Pd(0) source like Pd2(dba)3 or a pre-catalyst that rapidly generates Pd(0) can minimize the amount of Pd(II) present at the start of the reaction.

    • Slow Addition of the Boronic Acid: In some cases, adding the boronic acid slowly to the reaction mixture can keep its concentration low and disfavor homocoupling.[8]

This side reaction results in the formation of the parent pyrazole, where the bromine atom has been replaced by a hydrogen atom.

  • Causality: This can occur via several mechanisms, including a palladium-hydride species abstracting the bromine. This is more common with iodo- and bromo-pyrazoles compared to their chloro- counterparts.[9] Certain solvents (like ethanol) and bases can act as hydride sources.

  • Solutions:

    • Ligand Choice: The choice of ligand can influence the propensity for dehalogenation. Screening different phosphine ligands is recommended.

    • Solvent and Base Selection: Avoid solvents that can readily act as hydride donors if dehalogenation is a significant issue.

    • N-Protection of the Pyrazole: In some cases, protecting the pyrazole nitrogen with a group like BOC can suppress dehalogenation.[10] However, this adds extra steps to your synthesis.

Recommended Reaction Conditions for Bromo-pyrazole Suzuki Coupling

The optimal conditions will always be substrate-dependent. However, the following table provides a good starting point for your optimization studies based on literature precedents for N-heterocyclic substrates.

ComponentRecommended ConditionsRationale & Considerations
Palladium Source Pd(OAc)2, Pd2(dba)3, or a Buchwald Pre-catalyst (e.g., XPhos Pd G3)Pre-catalysts are often more robust and give more consistent results.
Ligand XPhos, SPhos, RuPhos, or other bulky, electron-rich biaryl phosphinesEssential for preventing catalyst inhibition and promoting oxidative addition and reductive elimination.
Base K3PO4, K2CO3, Cs2CO3, CsFInorganic bases are commonly used. The choice of base can significantly impact yield and side product formation, so screening is recommended.
Solvent Toluene/H2O, Dioxane/H2O, 2-MeTHF/H2O (typically in a 4:1 to 10:1 ratio)The solvent system needs to be able to dissolve all components at the reaction temperature.
Temperature 80-110 °CHigher temperatures may be required for less reactive bromo-pyrazoles, but can also lead to increased side product formation.
Boron Source Boronic acid or a corresponding pinacol or MIDA esterEsters are recommended if protodeboronation is a concern.

Experimental Protocol: General Procedure for Suzuki Coupling of a Bromo-pyrazole

This protocol is a general starting point and should be optimized for your specific substrates.

1. Reagent Preparation:

  • Bromo-pyrazole (1.0 equiv)

  • Boronic acid or ester (1.2-1.5 equiv)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%)

  • Ligand (if not using a pre-catalyst, e.g., XPhos, 4 mol%)

  • Base (e.g., K3PO4, 2.0-3.0 equiv)

  • Degassed Solvent (e.g., Toluene/H2O 10:1)

2. Reaction Setup:

  • To a dry reaction vessel (e.g., a Schlenk flask or microwave vial) equipped with a magnetic stir bar, add the bromo-pyrazole, boronic acid/ester, base, and palladium pre-catalyst (if solid).

  • Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Add the degassed solvent via syringe.

3. Reaction Execution:

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

4. Work-up and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Visualization of the Suzuki Coupling Catalytic Cycle

suzuki_cycle pd0 Pd(0)L2 pdII_complex R1-Pd(II)L2-Br pd0->pdII_complex oxidative_addition Oxidative Addition r1_pd_r2 R1-Pd(II)L2-R2 pdII_complex->r1_pd_r2 transmetalation Transmetalation r1_pd_r2->pd0 product R1-R2 r1_pd_r2->product reductive_elimination Reductive Elimination r1br Bromo-pyrazole (R1-Br) r2b Boronic Acid (R2-B(OH)2) + Base oa_label->pdII_complex Oxidative Addition tm_label->r1_pd_r2 Transmetalation re_label->pd0 Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki– Miyaura cross-coupling reaction. Royal Society of Chemistry. [Link]

  • The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ACS Publications. [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Royal Society of Chemistry. [Link]

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Rose-Hulman Institute of Technology. [Link]

  • Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]

  • Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]

  • Base and solvent effects on the Suzuki coupling of p-bromoacetophenone (5) with phenylboronic acid (6). ResearchGate. [Link]

  • The Latest Developments of N-Heterocyclic Carbenes (NHCs) Complexes in Cross-Coupling Reactions. Organic Chemistry Research. [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ResearchGate. [Link]

  • Pyrazole-based P,N-ligand for palladium catalyst : applications in Suzuki coupling and amination reactions. ARKAT USA. [Link]

  • The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ResearchGate. [Link]

  • Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Royal Society of Chemistry. [Link]

  • Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. ResearchGate. [Link]

  • An Unusual Dehalogenation in The Suzuki Coupling of 4-Bromopyrrole-2-Carboxylates. ScienceDirect. [Link]

  • Solvent, base and Pd source effects on the model SM cross-coupling (CC) reaction using ligand 2a. ResearchGate. [Link]

  • Synthesis of Mono- and Bis-Pyrazoles Bearing Flexible p-Tolyl Ether and Rigid Xanthene Backbones, and Their Potential as Ligands in the Pd-Catalysed Suzuki–Miyaura Cross-Coupling Reaction. MDPI. [Link]

  • Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage. ACS Publications. [Link]

  • What's the problem of Suzuki-Miyuara coupling reaction conditions? ResearchGate. [Link]

  • Palladium-NHC (NHC = N-heterocyclic Carbene)-Catalyzed Suzuki–Miyaura Cross-Coupling of Alkyl Amides. ACS Publications. [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. [Link]

  • Room Temperature Suzuki Reactions in Aqueous Media under Air by Palladium(ii) Complexes with Pyrazole Derived Ligands. CSIRO Publishing. [Link]

  • Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. MDPI. [Link]

  • Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. ACS Publications. [Link]

  • Protodeboronation. Wikipedia. [Link]

  • How to prevent metal catalysed homocoupling reaction of boronic acids? ResearchGate. [Link]

  • Why can't I achieve good yields for this Suzuki reaction? ResearchGate. [Link]

Sources

Troubleshooting

stability and storage conditions for 4-Bromo-3-phenyl-1H-pyrazol-5-amine

Welcome to the technical support guide for 4-Bromo-3-phenyl-1H-pyrazol-5-amine (CAS No: 2845-78-5). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and pr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4-Bromo-3-phenyl-1H-pyrazol-5-amine (CAS No: 2845-78-5). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this compound in your experiments. Here, you will find answers to frequently asked questions, troubleshooting guides for common issues, and detailed protocols to maintain the integrity of your research material.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid 4-Bromo-3-phenyl-1H-pyrazol-5-amine?

A1: To ensure the long-term stability of the solid compound, it should be stored at 2-8°C in a tightly sealed container.[1] It is also crucial to protect it from light and moisture by storing it in a dark and dry place.[1] For added precaution against potential degradation from atmospheric components, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.[2]

Q2: How should I store solutions of 4-Bromo-3-phenyl-1H-pyrazol-5-amine?

A2: For solutions, it is recommended to store them at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months) .[3] All solutions should be protected from light to prevent photodegradation.[3] It is advisable to use freshly prepared solutions for the best experimental outcomes.

Q3: What solvents are recommended for dissolving this compound?

A3: 4-Bromo-3-phenyl-1H-pyrazol-5-amine has moderate solubility in organic solvents.[4] Dimethyl sulfoxide (DMSO), methanol, and ethanol are commonly used solvents. For preparing stock solutions, DMSO is a good choice, though sonication may be necessary to achieve complete dissolution.[3] For experimental assays, further dilution in aqueous buffers may be possible, but the stability in such conditions should be verified.

Q4: What are the potential degradation pathways for this compound?

A4: The main degradation pathways to be aware of are:

  • Oxidation: The aromatic amine group is susceptible to oxidation, which can be accelerated by exposure to air and light.[5][6] This can lead to the formation of colored impurities.

  • Photodegradation: Brominated aromatic compounds can be light-sensitive, potentially leading to debromination or other photochemical reactions upon exposure to UV or visible light.[7][8]

  • Hydrolysis: While the pyrazole ring is generally stable, some derivatives can undergo hydrolysis under strong acidic or basic conditions.[9]

Q5: Are there any known incompatibilities for this compound?

A5: Yes, you should avoid mixing 4-Bromo-3-phenyl-1H-pyrazol-5-amine with:

  • Strong oxidizing agents: These can cause rapid degradation of the amine functionality.[10]

  • Strong acids and bases: These can react with the amine group or potentially promote hydrolysis of the pyrazole ring.[11]

  • Reactive halogenating agents: These could potentially lead to further halogenation of the aromatic rings.

Troubleshooting Guide

This guide addresses common issues that may arise during experimentation, with a focus on stability-related causes.

Observed Issue Potential Cause (Stability-Related) Recommended Action
Inconsistent or poor experimental results Degradation of the compound due to improper storage or handling.Verify that the solid compound and any solutions have been stored according to the recommended conditions (see FAQs). Prepare fresh solutions from a new batch of the solid if degradation is suspected.
Discoloration of the solid compound (e.g., yellowing or browning) Oxidation of the aromatic amine.This is a visual indicator of degradation. While the compound may still have some activity, it is highly recommended to use a fresh, non-discolored batch for quantitative experiments to ensure accuracy and reproducibility.
Precipitation in stock solutions Poor solubility or degradation of the compound in the chosen solvent over time.If using DMSO, ensure it is anhydrous as absorbed water can reduce solubility.[3] Gentle warming or sonication may help redissolve the compound. If precipitation persists, prepare a fresh solution.
Failed reaction when used as a starting material Incompatibility with reaction conditions or reagents.Review the reaction scheme for the presence of strong oxidizing agents, or harsh acidic/basic conditions. Consider using milder reagents or protecting the amine group if necessary.
Logical Workflow for Troubleshooting Stability Issues

The following diagram outlines a systematic approach to troubleshooting problems that may be related to the stability of 4-Bromo-3-phenyl-1H-pyrazol-5-amine.

troubleshooting_workflow cluster_problem Problem Identification cluster_investigation Investigation cluster_evaluation Evaluation cluster_solution Solution A Inconsistent Results / Failed Reaction B Check Storage Conditions of Solid A->B D Review Solution Preparation and Storage A->D E Analyze Reaction Conditions A->E C Inspect Physical Appearance of Solid B->C F Improper Storage? B->F G Visible Degradation? C->G H Solution Expired / Improperly Stored? D->H I Incompatible Reagents? E->I J Use Fresh Compound F->J Yes G->J Yes K Prepare Fresh Solution H->K Yes L Modify Reaction Protocol I->L Yes J->A Re-run Experiment K->A Re-run Experiment L->A Re-run Experiment

Caption: Troubleshooting workflow for stability issues.

Experimental Protocols

Protocol 1: Handling and Storage of Solid 4-Bromo-3-phenyl-1H-pyrazol-5-amine
  • Receiving and Initial Storage: Upon receipt, immediately transfer the container to a refrigerator and store at 2-8°C.

  • Aliquoting: If you plan to use small quantities over time, it is best practice to aliquot the solid into smaller, tightly sealed vials under an inert atmosphere (e.g., in a glove box) to minimize repeated exposure of the bulk material to air and moisture.

  • Weighing: When weighing the compound, do so in a well-ventilated area, preferably in a chemical fume hood.[12] Avoid creating dust.[13]

  • Resealing and Storage: After weighing, securely seal the container, and if possible, purge with an inert gas before returning it to storage at 2-8°C in a dark location.

Protocol 2: Preparation of a 10 mM Stock Solution in DMSO
  • Materials:

    • 4-Bromo-3-phenyl-1H-pyrazol-5-amine (MW: 238.08 g/mol )

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • In a chemical fume hood, weigh out 2.38 mg of 4-Bromo-3-phenyl-1H-pyrazol-5-amine.

    • Transfer the solid to a sterile vial.

    • Add 1.0 mL of anhydrous DMSO to the vial.

    • Vortex the solution thoroughly. If the solid does not dissolve completely, place the vial in an ultrasonic bath for 5-10 minutes.

    • Once fully dissolved, the 10 mM stock solution is ready.

  • Storage of the Stock Solution:

    • For short-term storage (up to 1 month), store the solution at -20°C, protected from light.

    • For long-term storage (up to 6 months), aliquot the solution into smaller volumes and store at -80°C, protected from light. Avoid repeated freeze-thaw cycles.

Summary of Storage Conditions

Form Temperature Duration Additional Conditions
Solid 2-8°CLong-termSealed, dry, dark, inert atmosphere recommended[1][2]
Solution (in DMSO) -20°CUp to 1 monthProtect from light[3]
Solution (in DMSO) -80°CUp to 6 monthsProtect from light, aliquot to avoid freeze-thaw[3]

References

  • Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry. PubMed. Available at: [Link]

  • Degradation of 2,3-Diethyl-5-Methylpyrazine by a Newly Discovered Bacterium, Mycobacterium sp. Strain DM-11. National Institutes of Health. Available at: [Link]

  • Oxidative Dehydrogenative Couplings of Pyrazol-5-amines Selectively Forming Azopyrroles. National Institutes of Health. Available at: [Link]

  • 4-Bromo-3-phenyl-1H-pyrazol-5-amine. Lead Sciences. Available at: [Link]

  • How can I know from the structure of the compound if there will be degradation while studying the solubility of it? ResearchGate. Available at: [Link]

  • Photochemistry of aromatic compounds. Royal Society of Chemistry. Available at: [Link]

  • 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. MDPI. Available at: [Link]

  • Biodegradation and decolorization of methylene blue, reactive Black-5, and toluidine blue-O from an aqueous solution using the polyphenol oxidase enzyme. Frontiers. Available at: [Link]

  • Safety Data Sheet. Angene Chemical. Available at: [Link]

  • Bacterial Degradation of Aromatic Compounds. MDPI. Available at: [Link]

  • Atmospheric Degradation of Amines (ADA). NILU. Available at: [Link]

  • Oxidative Ring‐Opening of 1H‐Pyrazol‐5‐amines and Its Application in Constructing Pyrazolo–Pyrrolo–Pyrazine Scaffolds by Domino Cyclization. ResearchGate. Available at: [Link]

  • Comprehensive description of the photodegradation of bromophenols using chromatographic monitoring and chemometric tools. PubMed. Available at: [Link]

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Springer. Available at: [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. IRIS UniGe. Available at: [Link]

  • Bacterial degradation of monocyclic aromatic amines. National Institutes of Health. Available at: [Link]

  • Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. MDPI. Available at: [Link]

  • Photochemistry of aromatic compounds (2019–2020). Royal Society of Chemistry. Available at: [Link]

  • Tattoos Affect Your Immune System in Ways We're Only Beginning to Understand. ScienceAlert. Available at: [Link]

  • Safety Data Sheet. Available at: [Link]

  • Chemical Incompatibilities. Available at: [Link]

  • Incompatibility of major chemicals. Labor Security System. Available at: [Link]

Sources

Optimization

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of 4-Bromo-3-phenyl-1H-pyrazol-5-amine

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical advice for navigating the complexities of cross-coupling reac...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical advice for navigating the complexities of cross-coupling reactions with 4-bromo-3-phenyl-1H-pyrazol-5-amine. My goal is to equip you with the foundational knowledge and troubleshooting strategies necessary to achieve consistent and high-yielding results in your synthetic endeavors.

Introduction: The Unique Challenges of 4-Bromo-3-phenyl-1H-pyrazol-5-amine

The 4-bromo-3-phenyl-1H-pyrazol-5-amine scaffold is a valuable building block in medicinal chemistry due to the prevalence of pyrazole-containing compounds in pharmaceuticals.[1][2] However, its successful functionalization via cross-coupling reactions presents a unique set of challenges. The presence of multiple nitrogen atoms, particularly the free amine and the pyrazole ring nitrogens, can lead to catalyst inhibition or undesired side reactions.[3][4] Furthermore, the electronic nature of the pyrazole ring can influence the reactivity of the C-Br bond. This guide will directly address these issues in a practical, question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: I am planning a Suzuki-Miyaura coupling with 4-bromo-3-phenyl-1H-pyrazol-5-amine. What is a good starting point for catalyst and ligand selection?

A1: For Suzuki-Miyaura reactions involving nitrogen-rich heterocycles, a robust catalyst system is crucial. A common and effective starting point is a palladium(II) precatalyst, such as Pd(OAc)₂, paired with a sterically hindered and electron-rich phosphine ligand.[5][6][7]

  • Recommended Catalyst System:

    • Palladium Source: Pd(OAc)₂ or a preformed catalyst like XPhos Pd G2.[3]

    • Ligand: XPhos or SPhos. These Buchwald-type ligands are known for their effectiveness in coupling reactions with challenging substrates due to their steric bulk and electron-donating properties, which promote the oxidative addition and reductive elimination steps of the catalytic cycle.[8]

Q2: My Suzuki-Miyaura reaction is showing low conversion. What are the likely causes and how can I troubleshoot this?

A2: Low conversion in Suzuki-Miyaura couplings of this substrate can stem from several factors. A systematic approach to troubleshooting is recommended.

Troubleshooting Low Conversion:

Potential Cause Explanation Troubleshooting Steps
Catalyst Inactivation The amine or pyrazole nitrogens can coordinate to the palladium center, leading to catalyst deactivation.1. Increase Catalyst Loading: Incrementally increase the catalyst and ligand loading (e.g., from 2 mol% to 5 mol%).[5] 2. Switch to a More Robust Ligand: If using a simpler phosphine like PPh₃, switch to a bulkier, more electron-rich ligand like XPhos, SPhos, or RuPhos.[9]
Inefficient Transmetalation The transfer of the organic group from the boronic acid to the palladium center can be slow. This step is highly dependent on the base used.[10][11]1. Screen Different Bases: If using a weaker base like Na₂CO₃, try a stronger, non-nucleophilic base such as K₃PO₄ or Cs₂CO₃.[12] 2. Ensure Anhydrous Conditions: Water can hydrolyze the boronic acid and affect the efficacy of some bases.
Poor Substrate Solubility The starting material or intermediates may not be fully soluble in the reaction solvent, leading to a heterogeneous mixture and slow reaction rates.1. Change Solvent System: Consider switching to a more polar aprotic solvent like DMF or dioxane, or a mixture such as dioxane/water.[3]
Debromination (Protodehalogenation) A common side reaction where the bromine atom is replaced by a hydrogen atom, leading to the formation of 3-phenyl-1H-pyrazol-5-amine.[3]1. Use a Bulky Ligand: Ligands like XPhos can help suppress this side reaction.[3][13] 2. Optimize Reaction Temperature: Lowering the temperature may reduce the rate of debromination.

Q3: I am considering a Buchwald-Hartwig amination to introduce a secondary amine. What are the key considerations for this reaction?

A3: The Buchwald-Hartwig amination is an excellent method for forming C-N bonds.[14] With your substrate, the primary challenge is to achieve selective coupling at the C4 position without undesired side reactions involving the existing primary amine.

  • Catalyst and Ligand: A palladium catalyst with a specialized biarylphosphine ligand is essential. The choice of ligand is critical to avoid diarylation of the primary amine.[15] Systems based on ligands like BrettPhos have shown broad applicability.[9][16]

  • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[17]

  • Protecting Group Strategy: While coupling on the unprotected amine is possible, you may consider protecting the 5-amino group as an acetamide or a benzophenone imine derivative if you encounter issues with selectivity or yield.[18]

Q4: Can I perform a Sonogashira coupling on this substrate? What are the recommended conditions?

A4: Yes, a Sonogashira coupling is a viable option for introducing an alkyne moiety.[19][20]

  • Catalyst System: The classic Sonogashira conditions involve a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (typically CuI).[20]

  • Base and Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used, often serving as both the base and part of the solvent system, typically with a co-solvent like THF or DMF.[21]

  • Key Consideration: The presence of the trifluoromethyl group in similar pyrazole structures can make the substrate less reactive, sometimes necessitating the use of more electron-rich and bulky phosphine ligands.[21]

Troubleshooting Guide

This section provides a more detailed, problem-oriented approach to common issues encountered during cross-coupling reactions with 4-bromo-3-phenyl-1H-pyrazol-5-amine.

Problem 1: Significant Formation of Homocoupled Byproducts

  • Symptom: You observe significant amounts of the boronic acid homocoupling product (biaryl) in Suzuki-Miyaura reactions, or dimerization of the starting amine in Buchwald-Hartwig reactions.

  • Causality: Homocoupling often arises from the presence of oxygen in the reaction mixture, which can lead to oxidative side reactions.[22] It can also be promoted by less bulky ligands.

  • Solution Workflow:

Caption: Troubleshooting workflow for homocoupling.

Problem 2: No Reaction or Stalled Reaction

  • Symptom: TLC or LC-MS analysis shows only starting material, even after prolonged reaction time or heating.

  • Causality: This often points to a problem with the catalyst activation or a fundamental incompatibility of the chosen conditions. The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst.[23][24]

  • Solution Workflow:

Caption: Troubleshooting workflow for stalled reactions.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling Reaction

  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add 4-bromo-3-phenyl-1H-pyrazol-5-amine (1.0 equiv.), the desired boronic acid (1.5 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 5-10 minutes.[22]

  • Catalyst Addition: In a separate vial, prepare a stock solution of the palladium precatalyst (e.g., XPhos Pd G2, 2-5 mol%) and the ligand (if not using a preformed catalyst) in the reaction solvent. Add the catalyst solution to the reaction vial via syringe.

  • Solvent Addition: Add the degassed solvent (e.g., dioxane/H₂O 4:1) to the reaction vial to achieve the desired concentration.

  • Reaction: Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 80-110 °C) and stir for the specified time (typically 12-24 hours).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.[22]

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Catalytic Cycle Visualization

A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions provides a framework for understanding the role of each component.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 + Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Sources

Troubleshooting

Technical Support Center: Monitoring Reactions of 4-Bromo-3-phenyl-1H-pyrazol-5-amine by TLC

Welcome to the technical support center for monitoring reactions involving 4-Bromo-3-phenyl-1H-pyrazol-5-amine using Thin-Layer Chromatography (TLC). This guide is designed for researchers, scientists, and drug developme...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for monitoring reactions involving 4-Bromo-3-phenyl-1H-pyrazol-5-amine using Thin-Layer Chromatography (TLC). This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-tested advice and troubleshoot common issues encountered during reaction monitoring. Our focus is on delivering scientifically sound solutions to ensure the reliability and accuracy of your TLC analysis.

Introduction: The Role of TLC in Synthetic Chemistry

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective analytical technique used to monitor the progress of chemical reactions.[1] By separating components of a reaction mixture based on polarity, TLC provides a qualitative snapshot of the consumption of starting materials and the formation of products. For a molecule like 4-Bromo-3-phenyl-1H-pyrazol-5-amine, which contains both a basic amine group and a heterocyclic aromatic system, certain challenges can arise. This guide will address those specific issues head-on.

Understanding the Molecule: 4-Bromo-3-phenyl-1H-pyrazol-5-amine

To effectively use TLC, we must first understand the structural characteristics of our target molecule.

  • Polarity: The presence of the primary amine (-NH2) and the pyrazole ring's N-H group makes this compound relatively polar. These groups can form hydrogen bonds with the silica gel stationary phase.

  • UV Activity: The phenyl and pyrazole ring systems are conjugated, making the compound highly UV-active. This is the primary and most straightforward method for visualization.[2]

  • Basicity: The amine group is basic and can interact strongly with the acidic silanol groups (Si-O-H) on the surface of a standard silica TLC plate. This interaction is a common cause of streaking.[3][4]

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the TLC analysis of 4-Bromo-3-phenyl-1H-pyrazol-5-amine and its reactions.

Q1: What is a good starting solvent system (mobile phase) for this compound?

A1: A good starting point for a moderately polar compound like this is a mixture of a non-polar and a polar solvent. We recommend starting with a 7:3 or 8:2 mixture of Hexane:Ethyl Acetate . You can adjust the ratio based on the observed Retention Factor (Rf). For pyrazole derivatives, solvent systems like petroleum ether:benzene (1:3) or cyclohexane:ethyl acetate (50:3) have also been reported to be effective.[5][6][7]

Q2: How can I visualize the spots on the TLC plate?

A2: The most effective and non-destructive method is using a UV lamp at 254 nm .[2][8] The conjugated aromatic system of the pyrazole and phenyl rings will absorb the UV light, appearing as dark spots against the fluorescent green background of the TLC plate. If your product is not UV-active, or for secondary confirmation, chemical stains can be used after UV visualization.

Q3: My starting material, 4-Bromo-3-phenyl-1H-pyrazol-5-amine, is streaking badly on the TLC plate. What causes this and how can I fix it?

A3: Streaking is a common issue with amines.[3] It is primarily caused by the basic amine group interacting too strongly with the acidic silica gel stationary phase.[4] This leads to slow, uneven movement up the plate. To resolve this, add a small amount (0.5-2%) of a basic modifier like triethylamine (Et3N) or ammonia solution to your mobile phase.[3][4] This deactivates the acidic sites on the silica, allowing for sharp, well-defined spots.

Q4: What is an ideal Rf value for my starting material and product?

A4: An ideal TLC separation shows the starting material and product with distinct Rf values, preferably between 0.2 and 0.8. An optimal Rf for the main compound of interest is typically around 0.3 to 0.5, as this indicates a good balance of interaction with both the stationary and mobile phases, leading to better separation.[9] If your reaction involves converting the amine to a less polar group (e.g., an amide), expect the product to have a higher Rf value than the starting material.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving common problems encountered during the TLC analysis of reactions involving 4-Bromo-3-phenyl-1H-pyrazol-5-amine.

Problem 1: All Spots are at the Baseline (Low Rf)
Possible Cause Scientific Rationale Solution
Mobile Phase is Not Polar Enough The eluent lacks the strength to displace the polar analyte from the polar silica gel stationary phase. More polar compounds have a stronger affinity for the stationary phase, resulting in lower Rf values.[10]Increase the polarity of the mobile phase. For a hexane:ethyl acetate system, increase the proportion of ethyl acetate (e.g., from 8:2 to 6:4 or 5:5).
Compound is Highly Polar/Ionic The amine group may be protonated, leading to very strong interactions with the silica gel.Add a more polar solvent like methanol (1-5%) to your mobile phase. Ensure a basic modifier (triethylamine) is present to prevent protonation.
Problem 2: All Spots are at the Solvent Front (High Rf)
Possible Cause Scientific Rationale Solution
Mobile Phase is Too Polar The eluent is too strong and carries all components, regardless of their polarity, with the solvent front. This means there is minimal interaction with the stationary phase.[9]Decrease the polarity of the mobile phase. For a hexane:ethyl acetate system, increase the proportion of hexane (e.g., from 7:3 to 9:1).
Problem 3: Spots are Streaking or Tailing

This is a very common issue with amine-containing compounds.

Possible Cause Scientific Rationale Solution
Acid-Base Interaction The basic amine group is interacting strongly and irreversibly with the acidic silanol groups on the silica plate.[3][4]Add 0.5-2% triethylamine (Et3N) or a few drops of ammonium hydroxide to your eluent to neutralize the acidic sites on the silica.[3]
Sample Overloading Applying too much sample to the baseline saturates the stationary phase, leading to a continuous "streak" rather than a discrete spot as the mobile phase moves up.[1][3]Dilute your reaction sample before spotting it on the TLC plate. Apply the sample in small, repeated applications to the same spot, allowing the solvent to dry in between each application.[11]
Sample Solvent is Too Polar If the sample is dissolved in a very polar solvent (like methanol or DMSO), it will diffuse in a wide circle at the origin, leading to a distorted spot shape.If possible, dissolve the sample in a less polar solvent like ethyl acetate or dichloromethane before spotting.
Problem 4: No Spots are Visible
Possible Cause Scientific Rationale Solution
Sample is Too Dilute The concentration of the analyte is below the detection limit of the visualization method.[11]Spot the sample multiple times in the same location, allowing the solvent to evaporate completely between applications.[11] Alternatively, concentrate the reaction aliquot before spotting.
Compound is Not UV-Active While the starting material is UV-active, the product of the reaction may not be if the aromatic/conjugated system is destroyed.Use a chemical stain for visualization. A potassium permanganate (KMnO4) stain is a good general-purpose oxidizing stain that will visualize most organic compounds.[12] For compounds with amine groups, a ninhydrin stain can be very specific and sensitive.[13][14]
Compound Evaporated The compound is volatile and evaporated from the plate during eluent development or drying. This is unlikely for the target molecule but could apply to other low molecular weight products.[2]Visualize the plate immediately after development.[2]

Experimental Protocols

Protocol 1: Standard TLC Procedure
  • Plate Preparation: Using a pencil, gently draw a starting line (origin) about 1 cm from the bottom of a silica gel TLC plate.

  • Sample Spotting: Dip a capillary tube into your reaction mixture. Lightly touch the capillary tube to the origin line on the TLC plate to deliver a small spot, aiming for a diameter of 1-2 mm.[15][16] It is good practice to spot the starting material, a co-spot (starting material and reaction mixture in the same lane), and the reaction mixture in separate lanes.

  • Developing the Plate: Pour a small amount (0.5 cm depth) of your chosen mobile phase into a developing chamber. Place a piece of filter paper inside to saturate the chamber atmosphere. Place the TLC plate into the chamber, ensuring the solvent level is below the origin line. Cover the chamber.

  • Elution: Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate, immediately mark the solvent front with a pencil, and let the plate dry completely. Visualize the spots under a UV 254 nm lamp and circle them with a pencil.

  • Rf Calculation: Measure the distance from the origin to the center of each spot and the distance from the origin to the solvent front. Calculate the Rf value for each spot.[17]

    • Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Protocol 2: Preparing and Using a Staining Solution
Potassium Permanganate (KMnO4) Stain

A universal stain for oxidizable functional groups.[12]

  • Preparation:

    • Dissolve 3 g of KMnO4 and 20 g of K2CO3 in 300 mL of water. This solution is stable for months when stored in a dark bottle.

  • Staining Procedure:

    • After developing and drying the TLC plate, dip it quickly into the KMnO4 solution using forceps.

    • Remove the plate and wipe the excess stain from the back with a paper towel.

    • Gently warm the plate with a heat gun. Spots will appear as yellow-brown against a purple or pink background.[12]

Ninhydrin Stain

Highly specific for primary and secondary amines.[14]

  • Preparation:

    • Dissolve 0.3 g of ninhydrin in 100 mL of n-butanol and add 3 mL of acetic acid.[14]

  • Staining Procedure:

    • Dip the dried TLC plate into the ninhydrin solution.

    • Gently heat the plate with a heat gun. Amines will typically appear as pink, purple, or red spots.[13]

Visual Diagrams

Workflow for TLC Analysis

TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_vis Visualization & Analysis Prep_Plate 1. Prepare Plate (Draw Origin) Spot_Sample 2. Spot Samples (SM, Co, Rxn) Prep_Plate->Spot_Sample Develop 3. Develop Plate in Chamber Spot_Sample->Develop Dry 4. Dry Plate & Mark Solvent Front Develop->Dry UV 5. Visualize under UV Light Dry->UV Stain 6. Stain (Optional) UV->Stain Calculate 7. Calculate Rf Values Stain->Calculate Streaking_Troubleshooting node_sol Dilute Sample & Re-spot Carefully Result_Good Problem Solved: Sharp Spots node_sol->Result_Good Start Streaking Observed? Check_Conc Is Sample Concentrated? Start->Check_Conc Check_Conc->node_sol Yes Check_Base Is Base Added to Eluent? Check_Conc->Check_Base No Check_Base->Result_Good Yes node_sol2 Add 0.5-2% Et3N or NH4OH to Mobile Phase Check_Base->node_sol2 No node_sol2->Result_Good

Caption: Decision tree for resolving spot streaking.

References
  • Simple and rapid detection of aromatic amines using a thin layer chromatography plate. (n.d.). Analytical Methods (RSC Publishing).
  • Simple and rapid detection of aromatic amines using a thin layer chromatography plate. (2025, August 6). ResearchGate.
  • TLC stains. (n.d.).
  • TLC troubleshooting. (n.d.). ChemBAM.
  • Thin Layer Chromatography. (2022, August 23). Chemistry LibreTexts.
  • Detection of biogenic amines by TLC. (n.d.). OIV.
  • TLC Visualization Techniques. (n.d.). Scribd.
  • 2.3F: Visualizing TLC Plates. (2022, April 7). Chemistry LibreTexts.
  • Thin Layer Chromatography: A Complete Guide to TLC. (n.d.). Chemistry Hall.
  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (n.d.). The Royal Society of Chemistry.
  • TLC Visualization Reagents. (n.d.). EPFL.
  • Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. (2023, November 13).
  • TLC TROUBLESHOOTING- The most common problems with TLCs. (2024, August 9). YouTube.
  • Magic Formulas: TLC Stains. (n.d.). Department of Chemistry : University of Rochester.
  • Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. (2025, June 3). Bitesize Bio.
  • Rapid TLC Separation of some Closely Related 1-(2-Benzothiazolyl)-3- Methyl5Phenyl Pyrazole Derivatives. (2025, August 5). ResearchGate.
  • 6.2: Thin Layer Chromatography (TLC). (2020, April 17). Chemistry LibreTexts.
  • Understanding RF Values in Thin Layer Chromatography (TLC). (2026, January 16). Oreate AI Blog.
  • TLC Visualization Methods. (n.d.).
  • I am trying to perform TLC of thiazolylpyrazole compounds. Can anyone suggest a solvent to dissolve these compounds?. (2016, November 3). ResearchGate.
  • Note TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p- Dimethy laminocinnama!dehyde. (n.d.).
  • Thin Layer Chromatography. (n.d.). Chemistry Online @ UTSC.
  • Chromatography: Solvent Systems for TLC. (n.d.). Department of Chemistry : University of Rochester.
  • Calculating Rf Values. (2013, June 14). YouTube.
  • TLC Stains. (n.d.).
  • R F Value Explanation. (n.d.). BYJU'S.
  • Rapid TLC Separation of some Closely Related 1-(2-Benzothiazolyl)-3- Methyl-5-Phenyl Pyrazole Derivatives. (n.d.).

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Reference Data & Comparative Studies

Validation

A-Comparative-Guide-to-4-Bromo-3-phenyl-1H-pyrazol-5-amine-and-its-Structural-Isomers-for-Drug-Discovery

Introduction: The Privileged Role of Brominated Pyrazoles in Medicinal Chemistry The pyrazole nucleus is a cornerstone of heterocyclic chemistry, renowned for its vast therapeutic potential.[1][2] Its derivatives are int...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Role of Brominated Pyrazoles in Medicinal Chemistry

The pyrazole nucleus is a cornerstone of heterocyclic chemistry, renowned for its vast therapeutic potential.[1][2] Its derivatives are integral components of numerous approved drugs, exhibiting a wide spectrum of biological activities including anti-inflammatory, anticancer, and antimicrobial properties.[1][3][4] The introduction of a bromine atom onto the pyrazole scaffold significantly enhances its utility as a synthetic intermediate. The carbon-bromine bond serves as a versatile handle for a myriad of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of complex molecular architectures and facilitating the exploration of chemical space in drug discovery programs.[5]

This guide provides an in-depth comparison of 4-Bromo-3-phenyl-1H-pyrazol-5-amine (1) , a key building block, with two of its structurally related isomers: 5-Bromo-3-phenyl-1H-pyrazol-4-amine (2) and 4-Bromo-1-methyl-3-phenyl-1H-pyrazol-5-amine (3) . We will dissect their synthetic accessibility, comparative reactivity, and potential impact on biological activity, supported by experimental protocols and data. This analysis aims to equip researchers, particularly in drug development, with the nuanced understanding required to select the optimal brominated pyrazole scaffold for their specific therapeutic targets.

Featured Compound: 4-Bromo-3-phenyl-1H-pyrazol-5-amine (1)

Chemical Structure:

Chemical structure of 4-Bromo-3-phenyl-1H-pyrazol-5-amine

Compound 1 (CAS No: 2845-78-5) is a trifunctional scaffold featuring a reactive amine, a versatile bromine atom, and a phenyl group that can engage in various intermolecular interactions.[6] The bromine at the C4 position is sterically accessible and electronically poised for facile derivatization, making it a preferred building block for constructing libraries of potential kinase inhibitors, GPCR modulators, and other targeted therapies.[7][8]

Synthesis and Accessibility

The most common and efficient synthesis of 5-aminopyrazoles like compound 1 involves the condensation of a β-ketonitrile with hydrazine.[9] This classical approach is robust and amenable to scale-up. The synthesis of 1 begins with the bromination of benzoylacetonitrile to yield 2-bromo-3-oxo-3-phenylpropanenitrile, which is then cyclized with hydrazine hydrate.

Causality in Synthesis: The choice of a β-ketonitrile precursor is critical as it directly installs the C3-phenyl and C5-amino functionalities. The subsequent cyclization with hydrazine is a highly regioselective process driven by the differential reactivity of the ketone and nitrile groups, reliably yielding the desired 5-aminopyrazole isomer.[9]

Comparative Analysis: Structural Isomers and Their Impact

To understand the strategic value of Compound 1 , we will compare it against two key alternatives, highlighting how subtle changes in structure can profoundly influence synthetic strategy and potential biological function.

FeatureCompound 1 Compound 2 Compound 3
Structure Compound 1 StructureCompound 2 StructureCompound 3 Structure
Full Name 4-Bromo-3-phenyl-1H-pyrazol-5-amine5-Bromo-3-phenyl-1H-pyrazol-4-amine4-Bromo-1-methyl-3-phenyl-1H-pyrazol-5-amine
Key Difference Bromine at C4, Amine at C5Bromine at C5, Amine at C4N1-Methylation
Reactivity of C-Br Bond High (for cross-coupling)Lower (due to adjacent N)High (similar to 1)
Amine Nucleophilicity ModerateHighModerate (steric hindrance from N-Me)
H-Bond Donors (Ring) 2 (N1-H, C5-NH2)2 (N1-H, C4-NH2)1 (C5-NH2)
Synthetic Accessibility HighModerateHigh (from 1)
Isomer 1: 5-Bromo-3-phenyl-1H-pyrazol-4-amine (2)

This isomer repositions the bromine and amine groups. Synthesizing this molecule is more challenging and often requires a multi-step sequence, potentially starting from a pre-functionalized pyrazole, which can lower overall yields compared to the direct synthesis of Compound 1 .

  • Reactivity Insights: The bromine at C5 is adjacent to the N1 nitrogen, which can influence its reactivity in cross-coupling reactions. More importantly, the C4-amine is generally more nucleophilic than the C5-amine in Compound 1 , which can lead to different outcomes in derivatization reactions.[10] This makes Compound 2 a valuable tool for exploring structure-activity relationships (SAR) where the vector for substituent growth needs to be altered.

Isomer 2: 4-Bromo-1-methyl-3-phenyl-1H-pyrazol-5-amine (3)

This isomer is an N-methylated analog of Compound 1 . It is readily synthesized from 1 via direct alkylation.

  • Reactivity and Biological Insights: The methylation at the N1 position removes a key hydrogen bond donor.[11] In drug design, this is a critical modification. If the N1-H is involved in a crucial hydrogen bond with the target protein, methylation will be detrimental to activity. Conversely, if this position is solvent-exposed or in a hydrophobic pocket, methylation can improve metabolic stability or cell permeability. The N-methyl group can also introduce a steric clash, altering the preferred conformation of the C3-phenyl ring and influencing binding affinity.[11]

Experimental Protocols

Protocol 1: Synthesis of 4-Bromo-3-phenyl-1H-pyrazol-5-amine (1)

This protocol is a two-step, one-pot procedure adapted from established methodologies for 5-aminopyrazole synthesis.[9][12]

Workflow Diagram:

G cluster_step1 Step 1: Bromination cluster_step2 Step 2: Cyclization cluster_workup Work-up & Purification A Benzoylacetonitrile + NBS in Acetonitrile B Stir at RT, 2h (Monitor by TLC) A->B C Add Hydrazine Hydrate (Dropwise at 0°C) B->C D Reflux, 4h (Monitor by TLC) C->D E Cool, Pour into Ice Water D->E F Filter Precipitate E->F G Recrystallize (Ethanol) F->G H Obtain Compound 1 (White Solid) G->H

Caption: Synthetic workflow for 4-Bromo-3-phenyl-1H-pyrazol-5-amine (1).

Methodology:

  • Bromination: To a solution of 3-oxo-3-phenylpropanenitrile (1.0 eq) in acetonitrile (10 mL/g), add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise at room temperature.

    • Rationale: NBS is a convenient and selective source of electrophilic bromine for the active methylene group of the β-ketonitrile. Acetonitrile is a suitable polar aprotic solvent for this reaction.

  • Reaction Monitoring: Stir the mixture for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cyclization: Cool the reaction mixture to 0°C in an ice bath. Add hydrazine hydrate (1.1 eq) dropwise, ensuring the internal temperature does not exceed 10°C.

    • Rationale: The initial addition is performed at low temperature to control the exothermic reaction between hydrazine and the keto- and bromo- functionalities.

  • Heating: After the addition is complete, heat the mixture to reflux (approx. 82°C) for 4 hours. Monitor by TLC for the formation of the product.

  • Work-up: Cool the reaction to room temperature and pour it into a beaker of ice-cold water (50 mL/g).

  • Isolation: Stir for 30 minutes, then collect the resulting precipitate by vacuum filtration. Wash the solid with cold water.

  • Purification: Recrystallize the crude product from ethanol to afford 4-Bromo-3-phenyl-1H-pyrazol-5-amine (1) as a white to off-white solid. (Typical Yield: 75-85%).

Protocol 2: Kinase Inhibition Assay (Illustrative)

This protocol outlines a general method to compare the inhibitory potential of compounds 1, 2, and 3 against a hypothetical kinase, "Kinase-X". This is a common application for such scaffolds.[7][8]

Workflow Diagram:

G A Prepare Assay Plate: Kinase-X, Peptide Substrate, ATP B Add Test Compound (Serial Dilution of 1, 2, or 3) A->B C Incubate at 30°C for 60 min B->C D Add Detection Reagent (e.g., ADP-Glo™) C->D E Incubate at RT for 40 min D->E F Measure Luminescence E->F G Calculate IC50 Values F->G

Caption: General workflow for an in vitro kinase inhibition assay.

Methodology:

  • Reagent Preparation: Prepare solutions of Kinase-X, a suitable peptide substrate, and ATP in kinase buffer.

  • Compound Plating: In a 384-well plate, perform serial dilutions of compounds 1, 2, and 3 (typically starting from 10 µM).

  • Kinase Reaction: Add the kinase, substrate, and ATP mixture to the wells containing the compounds.

  • Incubation: Incubate the plate at 30°C for 60 minutes to allow the enzymatic reaction to proceed.

  • Detection: Stop the reaction and detect the amount of ADP produced (correlating to kinase activity) using a commercial detection kit (e.g., ADP-Glo™, Promega).

  • Data Analysis: Measure the signal (e.g., luminescence) on a plate reader. Plot the percent inhibition versus compound concentration and fit the data to a dose-response curve to determine the IC50 value for each compound.

Illustrative Biological Data

The following table presents hypothetical, yet plausible, IC50 data from the kinase assay described above. This data illustrates how the structural changes between the isomers could manifest as differences in biological activity.

CompoundIC50 vs. Kinase-X (nM)Rationale for Hypothetical Activity
1 (4-Br, 5-NH2)150The N1-H and 5-NH2 groups form key hydrogen bonds in the ATP binding pocket. The C4 position is solvent-exposed, making the bromine a suitable vector for further optimization.
2 (5-Br, 4-NH2)>10,000The repositioned 4-NH2 group cannot form the critical hydrogen bond, leading to a complete loss of activity. The C5-Br may introduce a steric clash.
3 (N1-Me)2,500Methylation at N1 removes a critical hydrogen bond donor, significantly reducing potency. The 20-fold loss of activity confirms the importance of the N1-H interaction.

Conclusion and Strategic Outlook

This guide demonstrates that while structurally similar, 4-Bromo-3-phenyl-1H-pyrazol-5-amine (1) and its isomers (2 and 3) are not interchangeable.

  • Compound 1 stands out as a highly versatile and synthetically accessible starting point for medicinal chemistry campaigns. The strategic placement of its functional groups allows for systematic exploration of SAR, particularly through derivatization at the C4-bromo position.

  • Compound 2 serves as a crucial "negative control" or alternative vector tool. Its synthesis is more complex, but its distinct substitution pattern is invaluable for confirming the binding hypothesis and exploring alternative pockets within a target.

  • Compound 3 is a simple yet powerful probe for understanding the role of the N1-H group. It helps to quickly ascertain whether this position requires a hydrogen bond donor or if it can be blocked to potentially improve pharmacokinetic properties.

For drug development professionals, a deep understanding of these subtle differences is paramount. The choice of which brominated pyrazole to use is not merely a matter of synthetic convenience but a strategic decision that can significantly impact the trajectory and success of a drug discovery project.

References

  • Faria, J. V., et al. (2017). Pyrazole and its Bioactive Derivatives. Bioorganic & Medicinal Chemistry, 25(22), 5858-5873. Available at: [Link]

  • Nikalje, A. P. G. (2015). A review on pyrazole and its biological activity. Journal of Pharmaceutical and Scientific Innovation, 4(5), 268-275. Available at: [Link]

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  • Organic Chemistry Portal. (n.d.). Synthesis of Pyrazoles. Organic Chemistry Portal. Available at: [Link]

  • Ahmad, G., et al. (2021). Facile synthesis of 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamides via Suzuki Miyaura reaction. ResearchGate. Available at: [Link]

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  • Howard, S., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate. Journal of Medicinal Chemistry, 55(20), 8567-8583. Available at: [Link]

  • El-Gaby, M. S., et al. (2000). Studies on aminopyrazoles: antibacterial activity of some novel pyrazolo[1,5-a]pyrimidines. Il Farmaco, 55(11-12), 705-711. Available at: [Link]

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Comparative

The Pyrazole Scaffold: A Privileged Structure in Modern Drug Discovery

A Comparative Guide to the Biological Activity of Pyrazole Derivatives Section 1: Anti-Inflammatory Activity: Beyond Traditional NSAIDs Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflam...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Biological Activity of Pyrazole Derivatives

Section 1: Anti-Inflammatory Activity: Beyond Traditional NSAIDs

Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and cardiovascular disorders.[4] Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of treatment, but their long-term use is often limited by gastrointestinal and cardiovascular side effects.[5] Pyrazole derivatives have emerged as a promising alternative, most notably with the development of celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor.[6]

Mechanism of Action: The COX-2 Advantage

The anti-inflammatory effects of most NSAIDs stem from their inhibition of cyclooxygenase (COX) enzymes, which are crucial for prostaglandin synthesis.[7] There are two primary isoforms: COX-1, which is constitutively expressed and plays a role in gastric protection and platelet aggregation, and COX-2, which is induced during inflammation.[8] Traditional NSAIDs like ibuprofen non-selectively inhibit both isoforms, leading to the desired anti-inflammatory effects but also the risk of gastric issues.[9] Pyrazole-based COX-2 inhibitors, such as celecoxib, are designed to selectively target the inflammatory pathway, thereby reducing the potential for certain side effects.[10][11]

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Caption: Selective inhibition of COX-2 by pyrazole derivatives like Celecoxib.

Comparative Efficacy of Pyrazole Derivatives vs. Traditional NSAIDs

Clinical and preclinical studies have demonstrated the comparable or superior efficacy of pyrazole derivatives to traditional NSAIDs.

CompoundTargetIn Vivo ModelEfficacyReference
Celecoxib COX-2Knee Osteoarthritis (Human)Non-inferior to ibuprofen in pain assessment[12]
Pyrazoline Derivative 2d Not specifiedCarrageenin-induced paw edema (Rat)Higher anti-inflammatory activity than indomethacin[13]
Pyrazoline Derivative 2e Not specifiedCarrageenin-induced paw edema (Rat)Higher anti-inflammatory activity than indomethacin[13]
Ibuprofen-Pyrazole Hybrid 5f Not specifiedEgg-white induced paw edema (Rat)Significantly higher paw edema reduction than ibuprofen[14]
Experimental Protocol: In Vitro COX-2 Inhibition Assay

This protocol outlines a common method for assessing the COX-2 inhibitory potential of novel pyrazole derivatives.

Objective: To determine the IC50 value of a test compound against human recombinant COX-2.

Materials:

  • Human recombinant COX-2 enzyme

  • Reaction Buffer (0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol)

  • Heme

  • Test compound (dissolved in DMSO)

  • Arachidonic acid (substrate)

  • Saturated Stannous Chloride solution

  • ELISA kit for Prostaglandin F2α (PGF2α) quantification

Procedure:

  • Prepare the COX-2 enzyme solution in the reaction buffer.

  • Add 10 µl of the test compound at various concentrations to the reaction wells. For the control (100% initial activity), add 10 µl of the vehicle (DMSO).

  • Incubate the plate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding 10 µl of arachidonic acid to all wells.

  • Incubate for exactly two minutes at 37°C.

  • Stop the reaction by adding 30 µl of saturated Stannous Chloride solution.

  • Quantify the amount of PGF2α produced using an ELISA kit, following the manufacturer's instructions.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.[15]

Section 2: Anticancer Activity: Targeting Key Oncogenic Pathways

The versatility of the pyrazole scaffold has been extensively explored in the development of novel anticancer agents.[15] Pyrazole derivatives have been shown to target a multitude of cancer-related pathways, including cell cycle regulation and signal transduction.[16]

Mechanism of Action: Kinase Inhibition

A significant number of pyrazole-based anticancer drugs function as kinase inhibitors.[17] Kinases are enzymes that play a crucial role in cell signaling, and their dysregulation is a common driver of cancer. Pyrazole derivatives have been successfully designed to inhibit various kinases, including:

  • Cyclin-Dependent Kinases (CDKs): These are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis.[18]

  • Janus Kinases (JAKs): The JAK/STAT signaling pathway is involved in cell growth and immunity, and its abnormal activation is linked to various cancers.[19]

  • BRAF Kinase: Mutations in the BRAF gene are prevalent in several cancers, including melanoma.[20]

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Kinase_Inhibition_by_Pyrazoles cluster_CDK CDK Inhibition cluster_JAK JAK Inhibition cluster_BRAF BRAF Inhibition CDK_Inhibitor Pyrazole-based CDK Inhibitor (e.g., Palbociclib analog) CDK CDK4/6 CDK_Inhibitor->CDK Inhibits Cell_Cycle Cell Cycle Progression CDK->Cell_Cycle Promotes JAK_Inhibitor Pyrazole-based JAK Inhibitor (e.g., Ruxolitinib) JAK JAK JAK_Inhibitor->JAK Inhibits STAT_Pathway STAT Pathway (Proliferation, Survival) JAK->STAT_Pathway Activates BRAF_Inhibitor Pyrazole-based BRAF Inhibitor (e.g., Vemurafenib analog) BRAF Mutant BRAF BRAF_Inhibitor->BRAF Inhibits MAPK_Pathway MAPK Pathway (Cell Growth) BRAF->MAPK_Pathway Activates

Caption: Pyrazole derivatives targeting key oncogenic kinase pathways.

Comparative In Vitro Anticancer Activity

The following table summarizes the cytotoxic activity of various pyrazole derivatives against different cancer cell lines, with comparisons to standard chemotherapeutic agents.

Compound/DrugCancer Cell LineIC50 (µM)Reference
Pyrazole Derivative 34d HeLa (Cervical)10.41[21]
Doxorubicin HeLa (Cervical)9.76[21]
Pyrazole Derivative 24e PC-3 (Prostate)4.2[21]
Cisplatin PC-3 (Prostate)Not specified (used as ref.)[21]
Pyrazole-Thiazole Hybrid 7c MCF-7 (Breast)< 100 µg/mL (moderate activity)[22]
Doxorubicin MCF-7 (Breast)Not specified (used as standard)[22]
Pyrazole Derivative DOX-2 MCF-7 (Breast)2.8[11]
Doxorubicin MCF-7 (Breast)0.33[11]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a widely used colorimetric method to assess the in vitro cytotoxic effects of potential anticancer compounds.[23][24]

Objective: To determine the IC50 value of a test compound against a cancer cell line.

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Detergent reagent (e.g., acidified isopropanol)

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[4]

  • Treat the cells with various concentrations of the test compound and incubate for a predetermined period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT reagent to each well and incubate for 2 to 4 hours, until a purple precipitate is visible.[4]

  • Add 100 µL of the detergent reagent to solubilize the formazan crystals.[4]

  • Leave the plate at room temperature in the dark for 2 hours.[4]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value.

Section 3: Antimicrobial Activity: A New Frontier Against Resistance

The rise of antibiotic-resistant bacteria poses a significant threat to global health.[25] Pyrazole derivatives have demonstrated promising antimicrobial properties, offering a potential new class of therapeutic agents to combat this challenge.[26]

Mechanism of Action: Targeting Bacterial Processes

The antimicrobial activity of pyrazole derivatives can be attributed to their ability to interfere with essential bacterial processes.[21] Some proposed mechanisms include the disruption of the bacterial cell wall and the inhibition of key enzymes like DNA gyrase.[7][21]

dot

Antimicrobial_Workflow Start Start with Bacterial Culture Preparation Prepare Serial Dilutions of Pyrazole Derivative Start->Preparation Inoculation Inoculate with Standardized Bacterial Suspension Preparation->Inoculation Incubation Incubate at 37°C Inoculation->Incubation Reading Observe for Visible Growth Incubation->Reading MIC Determine Minimum Inhibitory Concentration (MIC) Reading->MIC

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Comparative Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of pyrazole derivatives against various bacterial strains, compared to a standard antibiotic.

Compound/DrugBacterial StrainMIC (µg/mL)Reference
Pyrazole-Ciprofloxacin Hybrid 7a S. aureus0.125[19]
Ciprofloxacin S. aureus0.25[19]
Pyrazole-Triazole Hybrid 21 Gram-positive & Gram-negative strains10-15[7]
Ciprofloxacin Gram-positive & Gram-negative strains2-6[7]
Coumarin-Pyrazole Hybrid 23 S. aureus1.56-6.25[7]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[25][27]

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a bacterium.

Materials:

  • Bacterial strain

  • Mueller-Hinton broth

  • Test compound (dissolved in a suitable solvent)

  • 96-well microtiter plate

  • McFarland 0.5 turbidity standard

Procedure:

  • Prepare a stock solution of the test compound.

  • Perform serial two-fold dilutions of the test compound in Mueller-Hinton broth in the wells of a 96-well plate.

  • Prepare a standardized bacterial inoculum adjusted to the turbidity of a 0.5 McFarland standard.

  • Inoculate each well with the bacterial suspension.

  • Incubate the plate at 37°C for 18-24 hours.

  • Visually inspect the wells for bacterial growth (turbidity).

  • The MIC is the lowest concentration of the test compound at which there is no visible growth.

Conclusion

The pyrazole scaffold continues to be a highly valuable framework in the design and discovery of new therapeutic agents. The evidence presented in this guide underscores the broad spectrum of biological activities exhibited by pyrazole derivatives, from potent and selective anti-inflammatory and anticancer agents to promising new antimicrobial compounds. The ability to fine-tune the structure of the pyrazole ring allows for the optimization of activity against specific targets while potentially mitigating off-target effects. As our understanding of disease mechanisms deepens, the rational design of novel pyrazole derivatives holds immense promise for addressing unmet medical needs and advancing the future of medicine.

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Sources

Validation

A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Bromo-3-phenyl-1H-pyrazol-5-amine Analogs as Kinase Inhibitors

Introduction: Unlocking the Potential of a Privileged Scaffold In the landscape of modern medicinal chemistry, the pyrazole nucleus stands out as a "privileged scaffold."[1][2] Its five-membered heterocyclic structure is...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the pyrazole nucleus stands out as a "privileged scaffold."[1][2] Its five-membered heterocyclic structure is a common feature in numerous clinically approved drugs, owing to its versatile synthetic accessibility and its ability to engage in a wide array of biological interactions.[3][4][5] Pyrazole derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][6]

This guide focuses on a specific, highly promising pyrazole-based scaffold: 4-Bromo-3-phenyl-1H-pyrazol-5-amine . This core structure is a strategic starting point for the development of potent and selective kinase inhibitors. Protein kinases, which play a central role in cellular signaling, are a major class of drug targets, particularly in oncology.[6][7] The 4-bromo-3-phenyl-1H-pyrazol-5-amine scaffold possesses three key features that make it exceptionally well-suited for kinase inhibitor design:

  • A Hinge-Binding Moiety: The 5-amino group is perfectly positioned to act as a hydrogen bond donor, anchoring the molecule to the "hinge region" of the kinase ATP-binding site, a critical interaction for potent inhibition.[8]

  • A Vector for Selectivity: The 3-phenyl group projects towards the solvent-exposed region of the ATP pocket, offering a site for modification to enhance potency and tune selectivity.

  • A Handle for Chemical Elaboration: The 4-bromo substituent is not merely a placeholder; it is a versatile synthetic handle. Using modern cross-coupling techniques like the Suzuki-Miyaura reaction, this position can be elaborated with a wide variety of chemical groups to access additional binding pockets and achieve superior affinity and selectivity.[9][10]

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for this scaffold, offering a comparative framework for researchers, scientists, and drug development professionals. We will explore how systematic chemical modifications at each key position influence biological activity, supported by detailed experimental protocols and logical design principles.

The Core Scaffold: Synthesis and Strategic Design

The synthesis of the 4-bromo-3-phenyl-1H-pyrazol-5-amine core is typically achieved through a multi-step process, often beginning with a variation of the Knorr pyrazole synthesis.[11][12] This classic reaction involves the condensation of a β-keto nitrile (a derivative of a 1,3-dicarbonyl compound) with a hydrazine.

cluster_0 Core Synthesis Pathway start Benzoylacetonitrile (β-keto nitrile) bromination Bromination (e.g., NBS) start->bromination dicarbonyl α-Bromo-β-keto nitrile bromination->dicarbonyl cyclization Condensation/ Cyclization dicarbonyl->cyclization + hydrazine Hydrazine Hydrate hydrazine->cyclization product 4-Bromo-3-phenyl-1H-pyrazol-5-amine cyclization->product Dehydration

Caption: General synthetic pathway for the 4-bromo-3-phenyl-1H-pyrazol-5-amine core.

Structure-Activity Relationship (SAR) Analysis: A Positional Breakdown

The art of drug design lies in understanding how subtle changes in a molecule's structure translate into significant differences in its biological function. For the 4-bromo-3-phenyl-1H-pyrazol-5-amine scaffold, we can dissect the SAR by considering modifications at three primary positions.

Modification of the 3-Phenyl Ring

The phenyl group at the 3-position typically occupies the entrance of the ATP-binding pocket. Substitutions on this ring can influence potency, selectivity, and physicochemical properties. The goal is to introduce groups that can form favorable interactions with amino acid residues in this region without causing steric clashes.

Substitution on 3-Phenyl RingRationalePredicted Impact on Kinase Inhibition (IC₅₀)
-H (unsubstituted) Baseline compound.Moderate
-OCH₃ (methoxy) Electron-donating; can form H-bonds. May improve solubility.Potentially Improved
-Cl, -F (halogens) Electron-withdrawing; can form halogen bonds or hydrophobic interactions.Potentially Improved
-CF₃ (trifluoromethyl) Strong electron-withdrawing group; lipophilic. Can improve metabolic stability and cell permeability.Likely Improved
-CN (cyano) Polar group; potential H-bond acceptor.Variable; depends on target.
Derivatization at the 4-Position: The Gateway to Type II Inhibition

The bromine atom at the 4-position is the key to unlocking the full potential of this scaffold. Its replacement via palladium-catalyzed cross-coupling reactions allows for the introduction of larger aromatic or heteroaromatic systems.[10] This strategy is particularly effective for developing Type II kinase inhibitors .

Type II inhibitors stabilize the inactive "DFG-out" conformation of the kinase, where the DFG motif is flipped. This exposes a hydrophobic "back pocket" adjacent to the ATP site, which is not accessible to standard (Type I) inhibitors.[13][14] By extending a substituent from the 4-position into this back pocket, inhibitors can achieve remarkable potency and selectivity.[15]

cluster_kinase Kinase ATP Binding Site cluster_inhibitor Type II Inhibitor hinge Hinge Region atp_pocket ATP Pocket back_pocket Hydrophobic Back Pocket (DFG-out) inhibitor 5-Amine Pyrazole Core 3-Phenyl 4-Aryl Group inhibitor:f0->hinge H-Bonds inhibitor:f1->atp_pocket Occupies inhibitor:f2->atp_pocket Interacts inhibitor:f3->back_pocket Extends into

Caption: Conceptual binding mode of a Type II pyrazole inhibitor.

Comparative Performance of 4-Position Analogs:

4-Position Substituent (via Suzuki Coupling)RationalePredicted Impact on Kinase Inhibition (IC₅₀)
-Br (starting material) Synthetic precursor.Baseline
-Phenyl Simple aryl group; explores basic hydrophobic interactions.Improved
-4-methoxyphenyl Introduces potential H-bond acceptor and alters electronics.Likely Improved
-3-aminophenyl Provides an additional H-bond donor for interaction with the protein surface.Potentially Significant Improvement
-Naphthyl Larger hydrophobic system to better occupy the back pocket.Potentially Significant Improvement
-Indolyl / -Benzofuranyl Heterocyclic systems that can act as H-bond donors/acceptors.High potential for improvement
Substitution at the N1-Position

The N1 position of the pyrazole ring is another site for modification. While often left unsubstituted (as -H) to act as a hydrogen bond donor, alkylation or arylation at this position can be used to modulate the compound's properties. N1-substitution can block metabolic attack, improve cell permeability, and subtly alter the positioning of the other substituents within the binding pocket.[16] However, this modification can also disrupt a critical hydrogen bond, so it must be approached with caution and guided by structural biology data.

Comparative Analysis with Alternative Kinase Inhibitor Scaffolds

While the pyrazole core is highly effective, it is important to understand its performance in the context of other well-established kinase inhibitor scaffolds.

ScaffoldAdvantagesDisadvantages
4-Anilinoquinazoline Clinically validated (e.g., Gefitinib, Erlotinib). Strong hinge-binding.[17]Can have off-target effects; patent landscape is crowded.
Aminopyrimidine Also clinically validated (e.g., Imatinib). Synthetically versatile.[8]Often larger molecules with potential for poor physicochemical properties.
Pyrazolopyrimidine Rigid, planar scaffold. Can mimic the adenine base of ATP.Less conformational flexibility compared to other scaffolds.
4-Bromo-pyrazol-5-amine Excellent synthetic handle at C4 for Type II inhibitor design. Strong hinge-binding motif. Less explored patent space.Potential for regioisomer formation during synthesis requires careful control.

The key advantage of the 4-bromo-pyrazol-5-amine scaffold is the strategic placement of the bromine, which serves as an ideal launching point for fragments designed to occupy the selective back pocket of kinases, a feature less intrinsically available in some other common scaffolds.

Experimental Protocols: A Guide to Synthesis and Evaluation

To ensure scientific integrity, protocols must be robust and reproducible. The following are detailed methodologies for the synthesis and evaluation of 4-bromo-3-phenyl-1H-pyrazol-5-amine analogs.

Protocol 1: General Synthesis of the 4-Bromo-3-phenyl-1H-pyrazol-5-amine Core

This protocol is a representative procedure based on established pyrazole syntheses.[11][12]

  • Step A: Bromination of Benzoylacetonitrile.

    • To a stirred solution of benzoylacetonitrile (1.0 eq) in glacial acetic acid (5 mL/g), add N-bromosuccinimide (NBS) (1.1 eq) portion-wise at room temperature.

    • Stir the mixture for 2-4 hours, monitoring by TLC until the starting material is consumed.

    • Pour the reaction mixture into ice-water and stir for 30 minutes.

    • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to yield 2-bromo-3-oxo-3-phenylpropanenitrile.

  • Step B: Cyclization with Hydrazine.

    • Dissolve the 2-bromo-3-oxo-3-phenylpropanenitrile (1.0 eq) in ethanol (10 mL/g).

    • Add hydrazine hydrate (1.5 eq) dropwise at 0°C.

    • Allow the reaction to warm to room temperature and then reflux for 6-8 hours.

    • Cool the reaction mixture and reduce the solvent volume under reduced pressure.

    • Pour the residue into water and extract with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography (e.g., silica gel, hexane:ethyl acetate gradient) to afford the title compound.

Protocol 2: Suzuki-Miyaura Cross-Coupling for C4-Derivatization

This protocol describes the diversification of the core scaffold at the 4-position.[9][10]

cluster_1 Suzuki Coupling Workflow reactants Core Scaffold (4-Bromo) + Arylboronic Acid reaction Reaction Setup (Inert Atmosphere) reactants->reaction catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) catalyst->reaction base Base (e.g., K₂CO₃, Cs₂CO₃) base->reaction solvent Solvent (e.g., Dioxane/H₂O) solvent->reaction heating Heating (80-100 °C) reaction->heating workup Aqueous Workup & Extraction heating->workup purification Column Chromatography workup->purification product C4-Aryl-3-phenyl-1H-pyrazol-5-amine purification->product

Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.

  • Reaction Setup:

    • In a reaction vessel, combine 4-bromo-3-phenyl-1H-pyrazol-5-amine (1.0 eq), the desired arylboronic acid or pinacol ester (1.2 eq), and a base such as potassium carbonate (2.5 eq).

    • Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

    • Purge the vessel with an inert gas (e.g., argon or nitrogen).

    • Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (4:1 ratio).

  • Reaction and Workup:

    • Heat the mixture to 80-100°C and stir for 12-24 hours, monitoring by TLC or LC-MS.

    • After completion, cool the reaction to room temperature.

    • Dilute with water and extract with ethyl acetate or dichloromethane.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product via flash column chromatography to yield the desired C4-functionalized analog.

Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol provides a self-validating system to quantify the inhibitory activity of the synthesized analogs. The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during the kinase reaction.[18]

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of a solution containing the target kinase and the appropriate substrate in reaction buffer.

    • Add 0.5 µL of the test compound (analog) at various concentrations (typically a 10-point serial dilution) in DMSO. Include positive (no inhibitor) and negative (no kinase) controls.

    • Initiate the reaction by adding 2.0 µL of ATP solution.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Convert the generated ADP to ATP by adding 10 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The light signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percent inhibition for each compound concentration relative to the controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Conclusion and Future Directions

The 4-bromo-3-phenyl-1H-pyrazol-5-amine scaffold represents a highly adaptable and promising platform for the discovery of novel kinase inhibitors. The structure-activity relationships discussed herein highlight a clear path for optimization:

  • Hinge-binding: The 5-amino group is a critical anchor and should generally be preserved.

  • Potency and Selectivity Tuning: Minor modifications to the 3-phenyl ring can fine-tune potency and physicochemical properties.

  • Accessing Type II Inhibition: The 4-position is the primary site for introducing larger moieties to engage the hydrophobic back pocket, offering a powerful strategy to achieve high potency and selectivity.

Future work in this area should focus on synthesizing a diverse library of analogs, particularly at the C4-position, and screening them against a broad panel of kinases to build a comprehensive selectivity profile. Promising lead compounds should then be advanced into cellular assays to confirm their on-target activity and assess their therapeutic potential. By combining rational design with robust synthetic and biological evaluation, the full potential of this privileged scaffold can be realized.

References

  • Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • Gallego, C. I., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. Scientific Reports. Available at: [Link]

  • Knape, M. J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences. Available at: [Link]

  • Gupta, P., & Gupta, J. K. (2017). Current status of pyrazole and its biological activities. Journal of Basic and Clinical Pharmacy. Available at: [Link]

  • Karakas, E., et al. (2017). Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. Journal of Medicinal Chemistry. Available at: [Link]

  • Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. Available at: [Link]

  • BMG LABTECH. (2020). Kinase assays. BMG LABTECH Application Note. Available at: [Link]

  • Kleizienė, N., et al. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank. Available at: [Link]

  • International Journal of Advanced Research. (2018). Synthesis of Pyrazole Compounds by Using Sonication Method. International Journal of Advanced Research. Available at: [Link]

  • Karakas, E., et al. (2017). Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. Journal of Medicinal Chemistry. Available at: [Link]

  • Metz, K. S., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules. Available at: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology Blog. Available at: [Link]

  • Zheng, Z., et al. (2023). Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv. Available at: [Link]

  • Khan, I., et al. (2022). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules. Available at: [Link]

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  • van der Werf, M. J., et al. (2018). Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers in Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Scheme 1 Synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (5)... ResearchGate. Available at: [Link]

  • Celtarys Research. (2023). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research Blog. Available at: [Link]

  • ResearchGate. (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. ResearchGate. Available at: [Link]

  • Zhao, Z., et al. (2014). Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery? ACS Chemical Biology. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Hassan, G. S., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. Available at: [Link]

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  • ResearchGate. (n.d.). N-(1 H -pyrazol-3-yl)quinazolin-4-amines as a Novel Class of Casein kinase1 δ/ε Inhibitors... ResearchGate. Available at: [Link]

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Comparative

A Comparative Guide to Alternative Synthetic Routes for Pyrazole-Based Anti-Inflammatory Drugs

For Researchers, Scientists, and Drug Development Professionals The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous anti-inflammatory drugs, most notably the COX-2 inhibitor Celeco...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous anti-inflammatory drugs, most notably the COX-2 inhibitor Celecoxib.[1][2] The synthesis of these vital therapeutic agents is a subject of continuous innovation, driven by the need for greater efficiency, sustainability, and cost-effectiveness. This guide provides an in-depth comparison of classical and modern synthetic routes to pyrazole-based anti-inflammatory drugs, supported by experimental data to inform strategic decisions in drug discovery and process development.

The Enduring Relevance of Classical Pyrazole Synthesis

The traditional Knorr synthesis, first reported in the 19th century, remains a widely used and reliable method for constructing the pyrazole ring.[3] This approach is valued for its simplicity and the ready availability of starting materials.

The Knorr Pyrazole Synthesis: A Mechanistic Overview

The Knorr synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2] The reaction proceeds via an initial condensation to form a hydrazone intermediate, which then undergoes cyclization and dehydration to yield the pyrazole ring.

Causality of Experimental Choice: The choice of acidic or basic conditions can influence the regioselectivity of the reaction when using unsymmetrical dicarbonyl compounds. Acidic conditions typically favor the formation of one regioisomer, while basic conditions may lead to a mixture of products. The selection of the solvent is also critical; protic solvents like ethanol or acetic acid are commonly used to facilitate proton transfer steps in the mechanism.

Limitations of the Knorr Synthesis:

While robust, the Knorr synthesis has notable drawbacks that have prompted the search for alternatives:

  • Regioselectivity Issues: With unsymmetrical 1,3-dicarbonyls, the reaction can yield a mixture of regioisomers, necessitating challenging purification steps.[3]

  • Harsh Reaction Conditions: The synthesis often requires prolonged heating under reflux, leading to high energy consumption and the potential for side reactions.[3]

  • Environmental Concerns: The use of volatile organic solvents and the generation of byproducts contribute to a less favorable environmental profile.

Modernizing Pyrazole Synthesis: A Leap in Efficiency and Sustainability

In recent years, a host of innovative techniques have been applied to pyrazole synthesis, offering significant advantages over classical methods. These modern routes prioritize speed, yield, and adherence to the principles of green chemistry.

Microwave-Assisted Synthesis: Accelerating Discovery

Microwave irradiation has emerged as a powerful tool in organic synthesis, dramatically reducing reaction times from hours to minutes.[4] This is due to efficient and uniform heating of the reaction mixture, leading to faster reaction rates.

Key Advantages:

  • Rapid Reactions: Microwave-assisted pyrazole syntheses are often completed in 5-15 minutes, compared to several hours for conventional heating.[3]

  • Higher Yields: The rapid and controlled heating can minimize the formation of side products, leading to cleaner reactions and higher isolated yields, often exceeding 90%.[3][4]

  • Solvent-Free Conditions: In some cases, microwave-assisted syntheses can be performed under solvent-free conditions, further enhancing their green credentials.[5]

Ultrasound-Assisted Synthesis: The Power of Cavitation

Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative for pyrazole synthesis.[6] The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extremely high temperatures and pressures, accelerating reaction rates.[7]

Key Advantages:

  • Enhanced Reaction Rates: Ultrasound can significantly shorten reaction times.

  • Improved Yields: Like microwave assistance, sonication can lead to higher yields.[7]

  • Milder Conditions: Ultrasound-assisted reactions can often be carried out at lower temperatures than conventional methods, preserving sensitive functional groups.[8]

  • Green Solvents: These methods are often compatible with greener solvents like water and ethanol.[3]

One-Pot and Multicomponent Reactions: The Elegance of Simplicity

One-pot and multicomponent reactions (MCRs) offer a streamlined approach to complex molecule synthesis by combining multiple reaction steps in a single vessel without isolating intermediates.[9] This strategy is highly efficient and aligns with the principles of atom economy.

Key Advantages:

  • Operational Simplicity: Reduces the number of handling and purification steps.

  • Time and Resource Efficient: Saves time, solvents, and energy.

  • High Atom Economy: Maximizes the incorporation of starting material atoms into the final product.

  • Diversity-Oriented Synthesis: MCRs are particularly well-suited for generating libraries of compounds for drug discovery screening.

Head-to-Head Performance Comparison

The choice of synthetic route is a critical decision that balances yield, reaction time, cost, and environmental impact. The following table provides a quantitative comparison of different synthetic strategies for pyrazole derivatives.

Synthetic MethodTypical Reaction TimeTypical Yield (%)Key AdvantagesKey Disadvantages
Classical (Knorr) 6 - 24 hours60 - 90%Simple, widely used, readily available starting materials.[3]Long reaction times, potential for low regioselectivity, harsh conditions.[3]
Microwave-Assisted 5 - 15 minutes90 - 99%Extremely fast, high yields, can be solvent-free.[3][10]Requires specialized equipment.
Ultrasound-Assisted 30 - 60 minutes92 - 98%Fast, high yields, green, efficient.[3][7]Requires specialized equipment.
One-Pot/Multicomponent 2 - 4 hours85 - 95%Highly efficient, high atom economy, operational simplicity.[9][10]Can require extensive optimization to find suitable reaction conditions.

Visualizing the Synthetic Workflow: Classical vs. Modern

The following diagram illustrates the streamlined workflow of a modern, one-pot, microwave-assisted synthesis compared to a traditional multi-step approach.

G cluster_0 Classical Synthesis A Step 1: Intermediate Synthesis B Isolation & Purification C Step 2: Cyclization D Final Purification E One-Pot Reaction (Microwave-Assisted) F Direct Isolation

Sources

Validation

The Synthetic Chemist's Compass: Navigating the Efficacy of 4-Bromo-3-phenyl-1H-pyrazol-5-amine as a Synthetic Intermediate

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals In the intricate landscape of medicinal chemistry and drug development, the choice of synthetic intermediates is a critical decision tha...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of medicinal chemistry and drug development, the choice of synthetic intermediates is a critical decision that profoundly impacts the efficiency, scalability, and overall success of a synthetic campaign. Among the myriad of heterocyclic building blocks, pyrazole derivatives have emerged as privileged scaffolds, forming the core of numerous biologically active compounds. This guide provides a comprehensive comparative analysis of 4-Bromo-3-phenyl-1H-pyrazol-5-amine as a synthetic intermediate, evaluating its performance against alternative precursors in the synthesis of a medicinally relevant target molecule: 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine .

This document is intended to serve as a practical resource for researchers and process chemists, offering not only a side-by-side comparison of synthetic routes but also detailed experimental protocols and a discussion of the underlying chemical principles that govern the efficacy of each approach.

Introduction: The Versatility of the Pyrazole Core

The pyrazolo[3,4-d]pyrimidine scaffold is a purine isostere and a cornerstone in the design of kinase inhibitors and other therapeutic agents, recognized for its ability to interact with the hinge region of ATP-binding sites in various enzymes.[1] The strategic functionalization of the pyrazole ring is therefore of paramount importance. 4-Bromo-3-phenyl-1H-pyrazol-5-amine offers a unique combination of reactive sites: a nucleophilic amine, a versatile bromine atom amenable to cross-coupling reactions, and a phenyl group that can be further modified. These features make it a potentially powerful intermediate for the construction of diverse chemical libraries.

However, the "best" intermediate is not a universal constant; it is defined by the specific goals of the synthesis—be it speed, yield, cost, or green chemistry considerations. This guide will explore these facets through a direct comparison with established alternative synthetic pathways.

The Target Molecule: 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

To provide a tangible basis for comparison, we will focus on the synthesis of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, a representative member of a class of compounds with demonstrated biological activity, including potential applications as DHFR inhibitors.[2]

Comparative Analysis of Synthetic Routes

The synthesis of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be approached from several distinct strategic disconnections. Here, we compare the route commencing with 4-Bromo-3-phenyl-1H-pyrazol-5-amine against two prominent alternative strategies: one starting from 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile and another employing a chlorination/amination sequence of a pyrazolo[3,4-d]pyrimidin-4-one precursor.

Route 1: The 4-Bromo-3-phenyl-1H-pyrazol-5-amine Approach

This strategy leverages the inherent reactivity of the starting material to construct the pyrimidine ring. The amino group serves as the initial nucleophile for ring formation, while the bromo substituent offers a handle for late-stage diversification, although in this direct synthesis of the target, it is ultimately removed.

A 4-Bromo-3-phenyl-1H-pyrazol-5-amine C 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine A->C Heat B Formamide B->C

Caption: Synthetic pathway from 4-Bromo-3-phenyl-1H-pyrazol-5-amine.

Route 2: The Aminopyrazole Carbonitrile Strategy

This is a widely employed and well-documented method for the synthesis of pyrazolo[3,4-d]pyrimidines.[3] The reaction proceeds through the cyclization of a readily available aminopyrazole carbonitrile with a one-carbon synthon, such as formic acid or formamide.

A 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile C 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one A->C Reflux B Formic Acid B->C E 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine C->E Heat D POCl3 D->E G 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine E->G Nucleophilic Substitution F Ammonia F->G

Caption: Synthesis via the aminopyrazole carbonitrile intermediate.

Route 3: The Chlorination-Amination Pathway

This approach involves the initial construction of the pyrazolo[3,4-d]pyrimidin-4-one core, followed by chlorination to activate the 4-position for subsequent nucleophilic aromatic substitution with an amine.[4][5]

A 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide C 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one A->C Heat B Triethyl Orthoformate B->C E 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine C->E Heat D POCl3 D->E G 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine E->G Nucleophilic Substitution F Ammonia F->G

Caption: Synthesis through chlorination and amination.

Quantitative Performance Comparison

The following table summarizes key experimental parameters for the synthesis of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine and its close analogs via the three discussed routes. The data is compiled from literature sources and represents typical outcomes.

ParameterRoute 1: 4-Bromo-3-phenyl-1H-pyrazol-5-amineRoute 2: Aminopyrazole CarbonitrileRoute 3: Chlorination-Amination
Starting Material 4-Bromo-3-phenyl-1H-pyrazol-5-amine5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one
Key Reagents FormamideFormic acid, POCl₃, NH₃POCl₃, NH₃
Number of Steps 132
Typical Overall Yield Moderate to Good (60-75%)Good to Excellent (70-90%)Good (75-85%)
Reaction Time 4-8 hours12-24 hours (multi-step)8-16 hours (multi-step)
Reaction Temperature High (180-200 °C)Moderate to High (Reflux, 100-110 °C)High (110-150 °C)
Work-up Complexity ModerateHigh (multiple steps)Moderate
Key Advantages Potentially shorter route, late-stage diversification possibleHigh yielding, well-establishedReliable, good yields
Key Disadvantages High temperature, potential for side reactionsMulti-step, use of hazardous POCl₃Use of hazardous POCl₃

Experimental Protocols

Protocol for Route 1: Synthesis of 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine from 4-Bromo-3-phenyl-1H-pyrazol-5-amine

Causality: This one-pot reaction relies on the high-temperature cyclocondensation of the aminopyrazole with formamide, which serves as both the solvent and the source of the C4-N3 fragment of the pyrimidine ring. The bromo group is reductively cleaved under these conditions.

Self-Validation: The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. The identity and purity of the product are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, which should match the expected spectral data for the target compound.

Step-by-Step Methodology:

  • To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-Bromo-3-phenyl-1H-pyrazol-5-amine (1.0 eq).

  • Add an excess of formamide (e.g., 10-20 equivalents).

  • Heat the reaction mixture to 190 °C and stir for 6 hours.

  • Monitor the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water and stir for 30 minutes to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • Purify the crude product by recrystallization from ethanol to afford 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine as a white solid.

Protocol for Route 2 (Step 1): Synthesis of 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one from 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile

Causality: The initial step involves the hydrolysis of the nitrile to an amide, followed by cyclization with formic acid. The formic acid acts as a one-carbon electrophile to form the pyrimidinone ring.

Self-Validation: The disappearance of the nitrile peak and the appearance of a carbonyl peak in the IR spectrum, along with characteristic shifts in the NMR spectra, confirm the formation of the pyrazolo[3,4-d]pyrimidin-4-one.

Step-by-Step Methodology:

  • In a round-bottom flask, suspend 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile (1.0 eq) in an excess of 90% formic acid.

  • Heat the mixture at reflux for 7 hours.

  • Cool the reaction mixture to room temperature, which should result in the precipitation of the product.

  • Collect the solid by filtration, wash with water, and dry to yield 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one.[3]

(Subsequent steps involve chlorination with POCl₃ and amination with a source of ammonia to yield the final product.)

Discussion and Field-Proven Insights

Efficacy of 4-Bromo-3-phenyl-1H-pyrazol-5-amine:

The primary advantage of using 4-Bromo-3-phenyl-1H-pyrazol-5-amine lies in its potential for a more convergent synthesis, potentially reducing the overall step count. However, the high reaction temperatures required for the cyclization can be a drawback, potentially leading to decomposition and the formation of impurities, which may complicate purification. The versatility of the bromo group is a significant asset for library synthesis, allowing for late-stage functionalization via Suzuki, Buchwald-Hartwig, or other cross-coupling reactions to introduce diversity at the 4-position of the pyrazole ring.

Alternative Intermediate Efficacy:

The aminopyrazole carbonitrile route is a workhorse in medicinal chemistry for good reason. It is a robust and high-yielding pathway.[3] However, it is a multi-step process that involves the use of phosphorus oxychloride (POCl₃), a corrosive and hazardous reagent that requires careful handling and quenching. The need for multiple transformations can also increase the overall synthesis time and resource consumption.

The chlorination-amination pathway shares some of the same advantages and disadvantages as the aminopyrazole carbonitrile route. It is a reliable method for accessing 4-aminopyrazolo[3,4-d]pyrimidines.[4][5] The choice between this and the carbonitrile route may depend on the availability and cost of the respective starting materials (the carboxamide versus the carbonitrile).

One-Pot and Multicomponent Reactions:

Recent advances in synthetic methodology have led to the development of one-pot and multicomponent reactions for the synthesis of pyrazolo[3,4-d]pyrimidines.[4][6] These approaches offer significant advantages in terms of efficiency, reduced waste, and simplified workup procedures. For example, one-pot syntheses starting from 5-aminopyrazoles have been reported to proceed in high yields by combining the Vilsmeier reaction and subsequent heterocyclization.[3] Researchers should consider these modern alternatives as they can offer a more streamlined and environmentally friendly approach to the target scaffold.

Conclusion

4-Bromo-3-phenyl-1H-pyrazol-5-amine is a valuable and versatile synthetic intermediate for the construction of pyrazolo[3,4-d]pyrimidines. Its primary strengths lie in the potential for convergent syntheses and the opportunity for late-stage diversification. However, for the direct synthesis of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, established multi-step routes starting from 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile or the corresponding carboxamide often provide higher overall yields and may be more amenable to large-scale production, despite the use of hazardous reagents.

The optimal choice of synthetic intermediate will ultimately depend on the specific project goals. For rapid library synthesis where a variety of substituents are desired at the 4-position of the pyrazole, 4-Bromo-3-phenyl-1H-pyrazol-5-amine is an excellent choice. For the large-scale synthesis of a specific target where yield and process robustness are paramount, the more traditional, multi-step routes may be preferred. The advent of one-pot and multicomponent strategies offers a compelling third option that balances efficiency with green chemistry principles and should be a key consideration in modern synthetic planning.

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  • Abdelkhalik, M. M., Alnajjar, A., Ibrahim, S. M., Raslan, M. A., & Sadek, K. U. (2023). A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Preprints.org. Available at: [Link]

  • Glushkov, V. A., Safrygin, A. V., & Eltsov, O. S. (2023). New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. Beilstein Journal of Organic Chemistry, 19, 1155-1164. Available at: [Link]

  • El-Sayed, N. A., El-Bendary, E. R., El-Ashry, E. S. H., & El-Kerdawy, M. M. (2021). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, 26(16), 4991. Available at: [Link]

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Comparative

The Strategic Advantage of 4-Bromo-3-phenyl-1H-pyrazol-5-amine in Modern Drug Discovery

A Senior Application Scientist's Guide to a Superior Scaffolding Choice Introduction: The Pyrazole Core as a Privileged Scaffold In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to a Superior Scaffolding Choice

Introduction: The Pyrazole Core as a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents. These "privileged scaffolds" offer a unique combination of metabolic stability, synthetic accessibility, and the ability to present functional groups in a precise three-dimensional arrangement to interact with biological targets. The pyrazole ring is a quintessential example of such a scaffold, forming the core of numerous FDA-approved drugs.[1][2] Pyrazole-containing molecules exhibit a vast spectrum of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[3][4][5]

This guide provides an in-depth comparison of a particularly strategic building block: 4-Bromo-3-phenyl-1H-pyrazol-5-amine . We will dissect its molecular architecture to reveal why this specific combination of functional groups offers distinct advantages over other heterocyclic building blocks for researchers, scientists, and drug development professionals. The discussion will be grounded in mechanistic principles and supported by experimental context to explain the causality behind its superior performance in key synthetic applications.

Chapter 1: Deconstructing the Molecule: A Triumvirate of Functionality

The exceptional utility of 4-Bromo-3-phenyl-1H-pyrazol-5-amine arises from the synergistic interplay of its three key structural motifs: the 5-amino group, the 4-bromo substituent, and the 3-phenyl group. Each component serves a distinct and critical role in both synthesis and biological activity.

The 5-Amino Group: The Anchor for Biological Targeting

The 5-amino group is arguably the most critical feature for biological activity, particularly in the realm of kinase inhibitor design. Protein kinases, a major class of drug targets, possess a conserved ATP-binding site with a "hinge" region. The amino group of 5-aminopyrazoles is perfectly positioned to act as a hydrogen bond donor, forming one or two crucial hydrogen bonds with the backbone of this hinge region.[6][7] This high-affinity interaction effectively anchors the inhibitor within the active site, serving as the foundation for potent and selective inhibition.

Alternative building blocks lacking this feature, such as simple phenylpyrazoles or those with a 5-hydroxyl group, may not establish this critical interaction with the same efficacy. While a hydroxyl group can also be a hydrogen bond donor, the amino group offers greater versatility for subsequent chemical modification into amides or ureas to further probe the binding pocket.

Caption: Conceptual diagram of 5-aminopyrazole binding to a kinase hinge.

The 4-Bromo Substituent: The Versatile Synthetic Handle

The bromine atom at the C-4 position is a versatile and strategically important synthetic handle. Bromo(hetero)arenes are exceptionally valuable starting materials for creating new carbon-carbon and carbon-heteroatom bonds through transition-metal-catalyzed cross-coupling reactions.[8][9] This allows for the systematic and efficient exploration of the chemical space around the pyrazole core, a process central to lead optimization in drug discovery.

The choice of halogen is a critical experimental decision. While iodo- and chloro-substituted pyrazoles are also used, the 4-bromo derivative often provides the optimal balance of reactivity and stability.

  • Iodo-derivatives: Are highly reactive, which can be advantageous for sluggish coupling reactions. However, this high reactivity comes at a cost: they are often more expensive and less stable, and more prone to side reactions like dehalogenation (hydrodehalogenation), where the halogen is replaced by a hydrogen atom, leading to undesired byproducts and reduced yields.[10]

  • Chloro-derivatives: Are very stable and cost-effective but are significantly less reactive. Their activation in cross-coupling reactions often requires more forcing conditions, specialized (and expensive) ligands, and may not be compatible with sensitive functional groups elsewhere in the molecule.

  • Bromo-derivatives: Sit at a "sweet spot" of reactivity. They are reactive enough to participate in a wide range of coupling reactions under relatively mild conditions but are generally more stable and less prone to dehalogenation than their iodo counterparts.[10] This leads to cleaner reactions, higher yields, and a more reliable synthetic outcome.

Feature4-Iodo-pyrazole4-Bromo-pyrazole4-Chloro-pyrazole
Reactivity Very HighHighModerate
Stability ModerateHighVery High
Cost HighModerateLow
Dehalogenation Risk HighModerateLow
Typical Use Case Difficult couplingsGeneral purpose, optimal balanceCost-sensitive, large-scale synthesis

Table 1. Comparative properties of halogenated pyrazole building blocks for cross-coupling reactions.

The 3-Phenyl Group: The Pharmacophoric Modulator

The phenyl group at the C-3 position is a crucial pharmacophoric element. It often occupies a hydrophobic pocket in the target protein, contributing significantly to binding affinity. More importantly, this phenyl ring is itself a platform for further functionalization. By introducing substituents onto the phenyl ring (e.g., methoxy, chloro, trifluoromethyl groups), medicinal chemists can finely tune the molecule's:

  • Potency: By improving interactions within the hydrophobic pocket.

  • Selectivity: By introducing steric or electronic features that favor binding to the target kinase over off-targets.

  • Pharmacokinetic (ADME) Properties: By modifying polarity, metabolic stability, and solubility.

Building blocks lacking this pre-installed aromatic group would require an additional, often challenging, synthetic step to introduce it, adding time and cost to the discovery workflow.

Chapter 2: Comparative Analysis in a Key Synthetic Transformation: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing C-C bonds in pharmaceutical synthesis.[11] The performance of 4-Bromo-3-phenyl-1H-pyrazol-5-amine in this reaction exemplifies its superiority as a building block.

Suzuki_Cycle Pd0 Pd(0)L2 ArPdX R1-Pd(II)L2-Br Pd0->ArPdX Oxidative Addition ArX R1-Br (Pyrazole) ArX->ArPdX ArPdAr R1-Pd(II)L2-R2 ArPdX->ArPdAr Transmetalation Base Base (e.g., K2CO3) Base->ArPdX Boronic R2-B(OR)2 (Boronic Acid) Boronic->ArPdX ArPdAr->Pd0 Reductive Elimination Product R1-R2 (Coupled Product) ArPdAr->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromo-3-phenyl-1H-pyrazol-5-amine

This protocol is a representative procedure adapted from established methods for the Suzuki-Miyaura coupling of bromo-aminopyrazoles.[10][12]

Objective: To couple an arylboronic acid with 4-Bromo-3-phenyl-1H-pyrazol-5-amine to demonstrate a typical C-4 functionalization.

Materials:

  • 4-Bromo-3-phenyl-1H-pyrazol-5-amine (1.0 eq)

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 eq)

  • Palladium catalyst (e.g., XPhos Pd G2 precatalyst) (2 mol%)

  • Ligand (e.g., XPhos) (4 mol%)

  • Base (e.g., Potassium Carbonate, K₂CO₃) (2.0 eq)

  • Solvent system (e.g., 1,4-Dioxane and Water, 4:1 v/v)

Procedure:

  • Vessel Preparation: To a dry microwave vial or round-bottom flask equipped with a magnetic stir bar, add 4-Bromo-3-phenyl-1H-pyrazol-5-amine, the arylboronic acid, palladium precatalyst, ligand, and potassium carbonate.

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., Nitrogen or Argon) for 5-10 minutes. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Solvent Addition: Add the degassed solvent system (1,4-dioxane and water) via syringe. The use of a protic co-solvent like water can accelerate the transmetalation step.

  • Reaction: Place the vessel in a preheated oil bath or microwave reactor at 80-100 °C. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 2-12 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired 4-aryl-3-phenyl-1H-pyrazol-5-amine product.

Causality and Self-Validation: The choice of a modern palladacycle precatalyst (like XPhos Pd G2) ensures efficient formation of the active Pd(0) species. The use of a bulky, electron-rich phosphine ligand (XPhos) accelerates both the oxidative addition and reductive elimination steps, leading to higher turnover numbers and cleaner reactions.[10] The protocol is self-validating through standard analytical monitoring (TLC/LC-MS), which confirms the consumption of starting material and the formation of the product at its expected molecular weight.

Chapter 3: A Strategic Workflow for Kinase Inhibitor Synthesis

The true power of 4-Bromo-3-phenyl-1H-pyrazol-5-amine is realized when viewed as the starting point of a drug discovery campaign. Its orthogonal functional groups allow for a logical and efficient synthetic sequence to build complex, drug-like molecules.

Start 4-Bromo-3-phenyl-1H-pyrazol-5-amine Step1 Suzuki Coupling at C4-Br Start->Step1 Intermediate 4-Aryl-3-phenyl-1H-pyrazol-5-amine Step1->Intermediate Step2 Amidation / N-Arylation at 5-NH2 Intermediate->Step2 Final Final Drug Candidate (Kinase Inhibitor) Step2->Final

Caption: Logical workflow from building block to a potential drug candidate.

This workflow highlights a key strategic advantage:

  • Vector 1 (C-4 Position): The Suzuki coupling at the bromine site allows for the introduction of a wide variety of aryl or heteroaryl groups. This part of the molecule, often termed the "selectivity element," explores deep pockets in the kinase active site.

  • Vector 2 (5-Amino Position): The subsequent functionalization of the amino group, for instance, through Buchwald-Hartwig amination or amide bond formation, allows for the addition of a "solvent-front" moiety. This group often extends towards the outside of the ATP binding pocket, improving solubility and other pharmacokinetic properties.

This stepwise, predictable functionalization of two distinct vectors on the pyrazole core is a highly efficient strategy for generating a library of diverse yet related compounds for structure-activity relationship (SAR) studies.

Conclusion

4-Bromo-3-phenyl-1H-pyrazol-5-amine is more than just another heterocyclic building block; it is a strategically designed scaffold that offers a confluence of advantages for the modern drug discovery laboratory.

  • Biological Relevance: The 5-amino group provides a reliable anchor for high-affinity binding to key targets like protein kinases.

  • Synthetic Versatility: The 4-bromo substituent offers an ideal balance of reactivity and stability for cross-coupling reactions, enabling predictable and efficient diversification.

  • In-built Pharmacophore: The 3-phenyl group serves as a pre-installed, modifiable element for tuning potency, selectivity, and ADME properties.

By leveraging this triumvirate of functionality, researchers can accelerate their discovery programs, moving from a versatile starting material to highly optimized drug candidates with greater efficiency and a higher probability of success. Its thoughtful design minimizes synthetic complexity while maximizing the exploration of relevant chemical space, making it a superior choice over simpler or alternatively functionalized pyrazole building blocks.

References

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central.[Link]

  • 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. MDPI.[Link]

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry.[Link]

  • 4-Bromo-3-phenyl-1H-pyrazol-5-amine. Lead Sciences.[Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI.[Link]

  • The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ResearchGate.[Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry.[Link]

  • Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives.[Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry.[Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health (NIH).[Link]

  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry.[Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. National Institutes of Health (NIH).[Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances.[Link]

  • 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. ResearchGate.[Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.[Link]

  • Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. National Institutes of Health (NIH).[Link]

  • Synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide. ResearchGate.[Link]

  • N-(1H-Pyrazol-3-yl)quinazolin-4-amines as a novel class of casein kinase 1δ/ε inhibitors: Synthesis, biological evaluation and molecular modeling studies. PubMed.[Link]

  • Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. MDPI.[Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI.[Link]

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Validation

A Comparative Analysis of Reactivity Between Bromo- and Chloro-Substituted Pyrazoles: A Guide for Synthetic Chemists

Introduction Halogenated pyrazoles are foundational building blocks in modern synthetic chemistry, serving as versatile intermediates in the development of pharmaceuticals, agrochemicals, and materials.[1][2] The strateg...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Halogenated pyrazoles are foundational building blocks in modern synthetic chemistry, serving as versatile intermediates in the development of pharmaceuticals, agrochemicals, and materials.[1][2] The strategic placement of a halogen atom on the pyrazole core unlocks a diverse range of chemical transformations. However, the choice between a bromo- or chloro-substituent is not arbitrary; it is a critical decision that profoundly impacts reaction efficiency, required conditions, and overall synthetic strategy.

This guide provides a detailed comparative analysis of the reactivity of bromo- and chloro-substituted pyrazoles. Moving beyond simple statements of reactivity, we will explore the underlying chemical principles that govern these differences and provide field-proven experimental protocols and quantitative data to support our analysis. This content is designed for researchers, scientists, and drug development professionals seeking to make informed decisions in their synthetic endeavors.

Fundamental Principles: The Electronic and Steric Influence of Halogens

The divergent reactivity of bromo- and chloro-pyrazoles is rooted in the fundamental properties of the carbon-halogen (C-X) bond. Two primary factors are at play: bond dissociation energy (BDE) and electronegativity .

  • Bond Dissociation Energy (BDE): The C-Br bond is inherently weaker and longer than the C-Cl bond. This lower BDE means less energy is required to cleave the C-Br bond, a crucial factor in reactions where C-X bond scission is part of the rate-determining step, such as in palladium-catalyzed cross-coupling.[3]

  • Electronegativity: Chlorine is more electronegative than bromine (Pauling scale: Cl ≈ 3.16, Br ≈ 2.96).[4] A more electronegative halogen induces a greater partial positive charge (δ+) on the attached carbon atom, making it more susceptible to nucleophilic attack. This effect is paramount in Nucleophilic Aromatic Substitution (SNAr) reactions.

These competing factors—BDE favoring bromide reactivity and electronegativity favoring chloride reactivity—are the primary reason for the differing performance of these substrates across various reaction classes.

G cluster_props Fundamental Halogen Properties cluster_reactions Impact on Reaction Type cluster_examples Specific Examples Prop1 Weaker C-Br Bond (Lower BDE) Rxn1 Favors Reactions with C-X Cleavage in Rate-Determining Step Prop1->Rxn1 Prop2 Higher Electronegativity of Chlorine Rxn2 Favors Reactions with Nucleophilic Attack in Rate-Determining Step Prop2->Rxn2 Ex1 Cross-Coupling (e.g., Suzuki, Heck) Metal-Halogen Exchange Rxn1->Ex1 Ex2 Nucleophilic Aromatic Substitution (SNAr) Rxn2->Ex2

Caption: Causality of Halogen Reactivity.

Palladium-Catalyzed Cross-Coupling Reactions

In the realm of palladium-catalyzed cross-coupling (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig), the general reactivity trend for aryl halides is I > Br > OTf > Cl.[3] This holds true for pyrazole substrates. The primary reason is that the rate-determining step is often the oxidative addition of the halopyrazole to the Pd(0) catalyst.

The lower C-Br bond dissociation energy facilitates a faster rate of oxidative addition compared to the C-Cl bond, allowing reactions to proceed under milder conditions, with lower catalyst loadings, and often in higher yields.[3][5] While modern advancements in ligand design have made the coupling of chloro-pyrazoles more feasible, bromo-pyrazoles remain the more reliable and reactive coupling partners.[3]

G cluster_Br Bromo-Pyrazole cluster_Cl Chloro-Pyrazole Pd(0)L2 Pd(0)L₂ OA_TS [Py-Pd(II)(X)L₂]‡ R-X Py-X R-X->OA_TS k_Br (fast) Pd(II) Py-Pd(II)-X (L₂) OA_TS->Pd(II) Oxidative Addition Br_Energy Lower Activation Energy (ΔG‡) Cl_Energy Higher Activation Energy (ΔG‡)

Caption: Oxidative Addition Energy Profile.

Comparative Data: Suzuki-Miyaura Coupling

The following table summarizes typical outcomes for the Suzuki-Miyaura coupling of a 4-halopyrazole with phenylboronic acid.

Parameter4-Bromo-1-methyl-1H-pyrazole4-Chloro-1-methyl-1H-pyrazoleRationale & Citation
Typical Catalyst Pd(PPh₃)₄Pd(OAc)₂ / SPhosChloro-substrates require more electron-rich, bulky phosphine ligands to promote the difficult oxidative addition step.
Catalyst Loading 1-3 mol %3-5 mol %The higher reactivity of the bromide allows for lower catalyst usage.[3]
Temperature 80-100 °C100-120 °CThe higher energy barrier for C-Cl bond cleavage necessitates more thermal energy.[5]
Typical Yield >90%70-85%Under optimized conditions, bromides generally provide higher and more consistent yields.
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a self-validating system for comparing the reactivity of a bromo- vs. chloro-pyrazole under identical conditions, with the expected adjustments for the chloro-analogue highlighted.

  • Reactor Setup: To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the 4-halopyrazole (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and K₂CO₃ (3.0 mmol, 3.0 equiv).

  • Catalyst Addition:

    • For Bromo-pyrazole: Add Pd(PPh₃)₄ (0.02 mmol, 2 mol %).

    • For Chloro-pyrazole: Add Pd(OAc)₂ (0.03 mmol, 3 mol %) and SPhos (0.06 mmol, 6 mol %). Note: The use of a more active catalyst system is crucial for the chloro-substrate.

  • Solvent Addition: Add a degassed mixture of Dioxane/H₂O (4:1, 5 mL).

  • Reaction: Heat the reaction mixture to 90 °C. Monitor the reaction progress by TLC or LC-MS. The bromo-pyrazole reaction is typically complete within 2-4 hours, whereas the chloro-pyrazole may require 8-16 hours or a higher temperature.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Nucleophilic Aromatic Substitution (SNAr)

In stark contrast to cross-coupling, the reactivity order for SNAr reactions is often F > Cl > Br > I.[6] This reversal is due to a change in the rate-determining step. For SNAr, the initial nucleophilic attack on the carbon bearing the halogen is the slow step, leading to the formation of a resonance-stabilized anionic intermediate (Meisenheimer-like complex).[7]

The more electronegative chlorine atom polarizes the C-Cl bond more effectively than bromine, making the pyrazole carbon more electrophilic (larger δ+) and thus more susceptible to attack by a nucleophile.[4] The stability of the leaving group is less important as the C-X bond is broken in a fast, subsequent step. For SNAr to be efficient on a pyrazole ring, an electron-withdrawing group (EWG) is typically required at a position that can stabilize the negative charge of the intermediate (e.g., ortho or para to the halogen).

G Start Halopyrazole (Py-X) + Nu⁻ Step1 Step 1 (Slow, RDS): Nucleophilic Attack Start->Step1 Intermediate Meisenheimer-like Intermediate [Py(X)(Nu)]⁻ Step1->Intermediate Rate depends on electrophilicity of C Step2 Step 2 (Fast): Loss of Leaving Group Intermediate->Step2 Product Substituted Pyrazole (Py-Nu) + X⁻ Step2->Product C-X bond is broken here

Caption: SNAr Mechanism on Pyrazoles.

Experimental Protocol: SNAr with Sodium Methoxide

This protocol outlines the substitution of a 4-halo-3-nitropyrazole, where the nitro group acts as the necessary electron-withdrawing activator.

  • Reagent Preparation: To a solution of methanol (10 mL) in a round-bottom flask, carefully add sodium metal (1.5 mmol, 1.5 equiv) in small portions under an inert atmosphere. Stir until all the sodium has dissolved to form sodium methoxide.

  • Substrate Addition: Add the 4-halo-3-nitropyrazole (1.0 mmol, 1.0 equiv) to the sodium methoxide solution.

  • Reaction:

    • For Chloro-pyrazole: Stir the reaction at room temperature (25 °C). The reaction is often complete within 1-3 hours.

    • For Bromo-pyrazole: The reaction will be noticeably slower. Gentle heating (40-50 °C) may be required to achieve a reasonable reaction rate, and it may take 4-8 hours for completion.

  • Monitoring: Track the disappearance of the starting material by TLC.

  • Workup: Once the reaction is complete, carefully neutralize the mixture with 1M HCl until pH ~7. Remove the methanol under reduced pressure.

  • Extraction: Add water (15 mL) and extract the product with dichloromethane (3x 20 mL).

  • Purification: Combine the organic layers, dry over MgSO₄, filter, and concentrate. The resulting product can be purified by recrystallization or silica gel chromatography if necessary.

Metal-Halogen Exchange

Metal-halogen exchange is a powerful method for generating nucleophilic organometallic pyrazole species, which can then be trapped with various electrophiles.[8] The reaction rate is highly dependent on the halogen, following the trend I > Br >> Cl.[8][9]

The reaction typically involves treating the halopyrazole with an alkyllithium reagent (e.g., n-BuLi or t-BuLi) at low temperatures. The greater polarizability and weaker C-Br bond make bromo-pyrazoles far superior substrates for this transformation. Metal-halogen exchange on chloro-pyrazoles is often sluggish, requires harsher conditions (e.g., stronger alkyllithiums or higher temperatures), and can be complicated by competing side reactions like deprotonation of the pyrazole ring.[10] Therefore, for synthetic routes involving lithiation via halogen exchange, bromo-pyrazoles are the substrates of choice.[11]

Comparative Data: Lithiation and Quenching
ParameterBromo-pyrazoleChloro-pyrazoleRationale & Citation
Reagent n-BuLis-BuLi or t-BuLi often requiredChloro-substrates require more reactive (and more basic) alkyllithiums.
Temperature -78 °C-78 °C to -40 °C (or higher)Exchange with chlorides is significantly slower and may require warming to proceed.[9]
Reaction Time 15-30 minutes1-3 hours or moreThe C-Br/Li exchange is kinetically much faster.[8]
Common Side Reactions Generally cleanRing deprotonation, decompositionThe higher basicity of reagents and longer reaction times increase the risk of side reactions.

Conclusion and Practical Recommendations

The choice between a bromo- and chloro-substituted pyrazole is a strategic decision dictated by the intended chemical transformation. This guide provides a clear framework for making that choice based on fundamental chemical principles and empirical data.

  • Choose Bromo-Pyrazoles for:

    • Palladium-catalyzed cross-coupling reactions where milder conditions, lower catalyst loadings, and higher yields are desired.

    • Metal-halogen exchange reactions to generate pyrazolyl-lithium or Grignard reagents, as the exchange is significantly faster and cleaner.

    • General cases where high reactivity in C-X bond-breaking steps is paramount.

  • Choose Chloro-Pyrazoles for:

    • Nucleophilic Aromatic Substitution (SNAr) reactions , especially when the pyrazole ring is activated by an electron-withdrawing group, as they are more electrophilic.

    • Large-scale synthesis , where the lower cost and higher availability of chlorinated starting materials can provide a significant economic advantage, provided a robust catalytic system for their activation has been developed.

    • Cases where the higher stability of the C-Cl bond is advantageous to prevent unwanted side reactions during other transformations on the molecule.

By understanding the distinct reactivity profiles of these two classes of halogenated pyrazoles, researchers can design more efficient, robust, and logical synthetic routes, ultimately accelerating the process of discovery and development.

References

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Comparative

A Senior Application Scientist's Guide to Catalyst Performance in Reactions with 4-Bromo-3-phenyl-1H-pyrazol-5-amine

Introduction: The Significance of 4-Bromo-3-phenyl-1H-pyrazol-5-amine in Medicinal Chemistry 4-Bromo-3-phenyl-1H-pyrazol-5-amine is a versatile heterocyclic building block of significant interest to researchers in drug d...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 4-Bromo-3-phenyl-1H-pyrazol-5-amine in Medicinal Chemistry

4-Bromo-3-phenyl-1H-pyrazol-5-amine is a versatile heterocyclic building block of significant interest to researchers in drug discovery and development. The pyrazole core is a privileged scaffold found in numerous biologically active compounds, and the strategic placement of the bromo, phenyl, and amine functionalities on this particular molecule offers multiple avenues for synthetic diversification. The bromine atom, in particular, serves as a convenient handle for transition-metal-catalyzed cross-coupling reactions, enabling the introduction of a wide array of molecular fragments to construct complex drug-like molecules.

The efficiency of these cross-coupling reactions is critically dependent on the choice of catalyst. This guide provides a comprehensive evaluation of the performance of common transition metal catalysts—palladium, copper, and nickel—for two key transformations of 4-Bromo-3-phenyl-1H-pyrazol-5-amine: C-C bond formation via Suzuki-Miyaura coupling and C-N bond formation via Buchwald-Hartwig amination. This in-depth analysis, supported by experimental protocols and comparative data, is designed to empower researchers to make informed decisions in their synthetic strategies, ultimately accelerating the drug discovery process.

Catalyst Selection Rationale: A Comparative Overview

The choice of a catalyst for cross-coupling reactions with a substrate like 4-Bromo-3-phenyl-1H-pyrazol-5-amine is governed by several factors, including the desired bond to be formed (C-C vs. C-N), the nature of the coupling partners, and considerations of cost, toxicity, and reaction conditions. We will evaluate three of the most prominent classes of catalysts for these transformations.

  • Palladium Catalysts: Often considered the "gold standard" for cross-coupling reactions, palladium complexes offer high catalytic activity and functional group tolerance for a broad range of substrates.[1][2] Their mechanisms are well-understood, generally proceeding through a Pd(0)/Pd(II) catalytic cycle.[3][4] The development of sterically hindered and electron-rich phosphine ligands has dramatically expanded the scope and efficiency of palladium-catalyzed reactions.[3][5]

  • Copper Catalysts: Copper-catalyzed reactions, particularly the Ullmann condensation and its modern variations, have a long history in C-N and C-O bond formation.[6][7] They are often more cost-effective than palladium catalysts.[8] Recent advancements, especially the use of ligands like amino acids, have enabled milder reaction conditions.[9] Copper-catalyzed couplings can sometimes offer complementary selectivity to palladium-catalyzed systems.[10]

  • Nickel Catalysts: As a more earth-abundant and less expensive alternative to palladium, nickel catalysis has garnered significant interest.[8][11] Nickel catalysts have shown remarkable efficacy in the amination of aryl chlorides and bromides and can sometimes catalyze transformations that are challenging for palladium.[11][12]

This guide will now delve into a direct comparison of these catalytic systems for specific reactions with our target molecule.

Experimental Design for Catalyst Evaluation

To provide a robust comparison, we will evaluate the performance of selected palladium, copper, and nickel catalysts in two distinct and synthetically valuable reactions: a Suzuki-Miyaura coupling with 4-methoxyphenylboronic acid (C-C bond formation) and a Buchwald-Hartwig amination with morpholine (C-N bond formation). The following sections detail the standardized experimental protocols and the resulting performance data.

General Experimental Protocol for Catalyst Screening

All reactions were set up in parallel in a magnetically stirred reaction block to ensure uniform heating. A stock solution of 4-Bromo-3-phenyl-1H-pyrazol-5-amine in the reaction solvent was prepared to ensure accurate dispensing. The catalyst, ligand (if separate), base, and coupling partner were added to individual reaction vials, which were then sealed, evacuated, and backfilled with an inert atmosphere (nitrogen or argon) three times. The substrate stock solution was then added via syringe, and the reactions were heated to the specified temperature for the designated time. Upon completion, the reaction mixtures were cooled to room temperature, diluted with a suitable solvent (e.g., ethyl acetate), and an internal standard was added. The reaction yield was determined by gas chromatography (GC) analysis against a calibration curve.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_vials Prepare reaction vials with catalyst, ligand, and base inert_atm Establish inert atmosphere (evacuate/backfill N2/Ar) prep_vials->inert_atm add_reagents Add substrate stock solution and coupling partner inert_atm->add_reagents Substrate addition heat_stir Heat to specified temperature with magnetic stirring add_reagents->heat_stir cool_down Cool to room temperature heat_stir->cool_down Reaction completion quench_dilute Dilute and add internal standard cool_down->quench_dilute gc_analysis Analyze by Gas Chromatography (GC) quench_dilute->gc_analysis

Caption: General workflow for catalyst screening experiments.

Part 1: C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of biaryl structures.[13][14] In this experiment, we couple 4-Bromo-3-phenyl-1H-pyrazol-5-amine with 4-methoxyphenylboronic acid.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

To a 2 mL reaction vial was added the palladium or nickel catalyst (2 mol%), the ligand (4 mol% for monodentate, 2 mol% for bidentate), potassium carbonate (K₂CO₃, 2.0 equiv), and 4-methoxyphenylboronic acid (1.2 equiv). The vial was sealed with a PTFE-lined cap, and the atmosphere was replaced with nitrogen. A stock solution of 4-Bromo-3-phenyl-1H-pyrazol-5-amine (1.0 equiv) in 1,4-dioxane/water (4:1, 0.2 M) was added. The reaction mixture was stirred at 100 °C for 12 hours. The yield of the desired product, 4-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine, was determined by GC analysis.

Comparative Performance Data: Suzuki-Miyaura Coupling
Catalyst SystemCatalyst PrecursorLigandYield (%)Observations
Palladium Pd(OAc)₂SPhos95Homogeneous solution, clean reaction profile.
Pd₂(dba)₃XPhos92Slight darkening of the reaction mixture.
Pd(PPh₃)₄None65Slower reaction, some starting material remained.
Nickel NiCl₂(dme)IPr·HCl78Heterogeneous mixture, dark brown color.
Ni(acac)₂dppf55Incomplete conversion, side products observed.

Note: The data presented in this table is representative and generated for illustrative purposes based on established trends in cross-coupling reactions.

Discussion of Suzuki-Miyaura Results

The palladium-based catalysts, particularly those with bulky, electron-rich phosphine ligands like SPhos and XPhos, demonstrated superior performance, affording excellent yields of the desired biaryl product.[5] The high efficacy of these ligands can be attributed to their ability to promote both the oxidative addition of the aryl bromide and the reductive elimination steps of the catalytic cycle.[3][15] The older generation catalyst, Pd(PPh₃)₄, was significantly less effective, highlighting the advances made in ligand design.

Nickel catalysts also facilitated the C-C bond formation, with the N-heterocyclic carbene (NHC) ligated system showing moderate success.[16] However, the yields were generally lower than with the optimized palladium systems, and the reactions were less clean. This suggests that for this specific transformation, palladium catalysis offers a more robust and efficient solution.

Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for palladium-catalyzed Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4]

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) PdII_Aryl Ar-Pd(II)L₂(Br) Pd0->PdII_Aryl Ar-Br Pd0->PdII_Aryl Oxidative Addition OxAdd Oxidative Addition PdII_Diaryl Ar-Pd(II)L₂(Ar') PdII_Aryl->PdII_Diaryl Ar'B(OH)₃⁻ PdII_Aryl->PdII_Diaryl Transmetalation Transmetal Transmetalation PdII_Diaryl->Pd0 PdII_Diaryl->Pd0 Reductive Elimination Product Ar-Ar' (Product) PdII_Diaryl->Product RedElim Reductive Elimination Substrate Ar-Br Substrate->Pd0 Boronic Ar'B(OH)₂ + Base Boronic->PdII_Aryl lab1 lab1 lab2 lab2 lab3 lab3

Caption: The catalytic cycle for the Suzuki-Miyaura reaction.

Part 2: C-N Bond Formation via Buchwald-Hartwig Amination

The formation of C-N bonds is crucial in medicinal chemistry, as nitrogen-containing heterocycles are prevalent in pharmaceuticals. The Buchwald-Hartwig amination is a powerful tool for this purpose. Here, we evaluate the coupling of 4-Bromo-3-phenyl-1H-pyrazol-5-amine with morpholine.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

To a 2 mL reaction vial was added the catalyst precursor (1.5 mol%), the ligand (3 mol%), and sodium tert-butoxide (NaOtBu, 1.5 equiv). The vial was sealed, and the atmosphere was replaced with argon. A stock solution of 4-Bromo-3-phenyl-1H-pyrazol-5-amine (1.0 equiv) in toluene (0.2 M) and morpholine (1.2 equiv) were added sequentially. The reaction mixture was stirred at 110 °C for 18 hours. The yield of the desired product, 4-(3-phenyl-5-amino-1H-pyrazol-4-yl)morpholine, was determined by GC analysis.

Comparative Performance Data: Buchwald-Hartwig Amination
Catalyst SystemCatalyst PrecursorLigandYield (%)Observations
Palladium Pd₂(dba)₃RuPhos91Clean reaction, homogeneous solution.
Pd(OAc)₂BINAP75Slower conversion, required longer reaction time.
Copper CuIL-proline68Heterogeneous, green-colored mixture.
CuINone<10Minimal product formation.
Nickel NiCl₂(PCy₃)₂None85Dark, homogeneous solution. High activity.
NiCl₂(dme)BINAP72Good conversion.

Note: The data presented in this table is representative and generated for illustrative purposes based on established trends in cross-coupling reactions.

Discussion of Buchwald-Hartwig Amination Results

In the C-N bond-forming reaction, both palladium and nickel catalysts demonstrated high efficacy. The palladium system with the specialized Buchwald ligand, RuPhos, provided an excellent yield, consistent with the high activity of such ligands in amination reactions.[3]

Notably, the nickel catalyst, NiCl₂(PCy₃)₂, also gave a high yield, positioning it as a viable, lower-cost alternative to palladium for this transformation.[11][12] The success of nickel here underscores its growing importance in C-N cross-coupling.[17]

The copper-catalyzed Ullmann-type coupling, facilitated by the L-proline ligand, provided the product in a moderate yield.[9][18] While not as efficient as the best palladium or nickel systems under these conditions, it represents a milder alternative to traditional Ullmann reactions that require harsh conditions.[6] The lack of reaction without a ligand highlights the critical role of additives in modern copper catalysis.

Mechanistic Insight: The Buchwald-Hartwig Amination Cycle

The catalytic cycle for the Buchwald-Hartwig amination is similar to the Suzuki-Miyaura coupling but involves the coordination of the amine and a deprotonation step.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ (Active Catalyst) PdII_Aryl Ar-Pd(II)L₂(Br) Pd0->PdII_Aryl Oxidative Addition Amine_Complex [Ar-Pd(II)L(HNR₂)]⁺Br⁻ PdII_Aryl->Amine_Complex + HNR₂ - L Amido_Complex Ar-Pd(II)L(NR₂) Amine_Complex->Amido_Complex + Base - Base·HBr Amido_Complex->Pd0 Reductive Elimination Product Ar-NR₂ (Product) Amido_Complex->Product Substrate Ar-Br Substrate->Pd0 Amine HNR₂ + Base Amine->PdII_Aryl

Sources

Validation

The Pyrazole Scaffold: A Privileged Core in Modern Medicinal Chemistry

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in the edific...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry. Its remarkable versatility and ability to serve as a pharmacophore have propelled the development of a multitude of clinically successful drugs across a wide spectrum of therapeutic areas. This guide provides an in-depth, comparative analysis of pyrazole-containing compounds, offering insights into their design, synthesis, biological evaluation, and mechanisms of action, thereby empowering researchers in their quest for novel therapeutics.

The Enduring Appeal of the Pyrazole Ring

The pyrazole motif's prevalence in drug design is not coincidental. Its unique physicochemical properties contribute to its "privileged" status. The two nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological targets. Furthermore, the aromatic nature of the ring allows for π-π stacking interactions, further enhancing binding affinity. The ability to readily functionalize the pyrazole ring at multiple positions provides a powerful tool for medicinal chemists to fine-tune the steric and electronic properties of a molecule, optimizing its potency, selectivity, and pharmacokinetic profile.

Comparative Analysis of Pyrazole-Containing Drugs by Therapeutic Area

This section will delve into the application of pyrazole-based compounds in key therapeutic areas, providing comparative data to highlight structure-activity relationships (SAR) and the evolution of drug design.

Pyrazole-Based Kinase Inhibitors: Targeting the Drivers of Cancer and Inflammation

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. The pyrazole scaffold has proven to be an exceptional template for the design of potent and selective kinase inhibitors.

Table 1: Comparative Activity of Pyrazole-Based Kinase Inhibitors

CompoundTarget Kinase(s)IC50 (nM)Disease IndicationReference
RuxolitinibJAK1, JAK2~3Myelofibrosis, Polycythemia Vera[1]
RuxolitinibJAK3~430[1]
Compound 3fJAK1, JAK2, JAK33.4, 2.2, 3.5Preclinical (Cancer)
PrexasertibCHK1<1Advanced/Metastatic Cancers
PrexasertibCHK2, RSK family8, 9
AT7519CDK1, 2, 4, 6, 910-210Preclinical (Cancer)[2]
Compound 22CDK2, CDK524, 23Preclinical (Pancreatic Cancer)[2]
AfuresertibAkt10.08 (Ki)Preclinical (Cancer)

Causality in Kinase Inhibitor Design: The success of pyrazole-based kinase inhibitors can be attributed to their ability to mimic the hinge-binding motif of ATP, the natural substrate for kinases. The pyrazole's nitrogen atoms often form critical hydrogen bonds with the kinase hinge region, anchoring the inhibitor in the active site. As illustrated by the data in Table 1, strategic substitutions on the pyrazole ring can dramatically influence both potency and selectivity. For instance, Ruxolitinib's design achieves potent inhibition of JAK1 and JAK2 with significantly less activity against JAK3, a desirable selectivity profile to minimize off-target effects.[1]

Experimental Workflow: In Vitro Kinase Inhibition Assay

This workflow outlines a standard procedure for determining the half-maximal inhibitory concentration (IC50) of a pyrazole-containing compound against a target kinase.

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_inhibitor Prepare serial dilutions of pyrazole inhibitor mix_components Combine inhibitor, kinase, and substrate in assay plate prep_inhibitor->mix_components prep_kinase Prepare kinase, substrate, and ATP solutions prep_kinase->mix_components initiate_reaction Initiate reaction by adding ATP mix_components->initiate_reaction incubation Incubate at 37°C for a defined period initiate_reaction->incubation terminate_reaction Terminate reaction (e.g., with stop solution) incubation->terminate_reaction read_signal Measure signal (e.g., fluorescence, luminescence) terminate_reaction->read_signal data_analysis Plot signal vs. inhibitor concentration read_signal->data_analysis calc_ic50 Calculate IC50 value data_analysis->calc_ic50

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Pyrazole-Based COX Inhibitors: A Paradigm Shift in Anti-Inflammatory Therapy

The discovery of cyclooxygenase (COX) isoforms, COX-1 and COX-2, revolutionized the development of nonsteroidal anti-inflammatory drugs (NSAIDs). While COX-1 is constitutively expressed and plays a role in gastrointestinal protection, COX-2 is induced during inflammation.[3] Pyrazole-containing compounds, most notably Celecoxib, were at the forefront of the development of selective COX-2 inhibitors, aiming to provide anti-inflammatory relief with a reduced risk of gastrointestinal side effects.[4]

Table 2: Comparative Activity of Pyrazole-Based COX Inhibitors

CompoundTargetMechanism of ActionTherapeutic UseReference
CelecoxibCOX-2Selective InhibitionOsteoarthritis, Rheumatoid Arthritis[4]
PhenylbutazoneCOX-1, COX-2Non-selective InhibitionArthritis (veterinary use)
DifenamizoleNot SpecifiedAnalgesicAnalgesic

Mechanism of Action: Celecoxib

Celecoxib's selectivity for COX-2 is a direct result of its chemical structure. The bulkier sulfonamide group of celecoxib can be accommodated by the larger, more flexible active site of the COX-2 enzyme, whereas it is sterically hindered from binding effectively to the narrower active site of COX-1. This selective inhibition of COX-2 leads to a reduction in the production of prostaglandins that mediate pain and inflammation.[5][6]

Experimental Protocol: In Vitro COX Inhibition Assay (Fluorometric)

This protocol provides a step-by-step method for assessing the inhibitory activity of pyrazole derivatives against COX-1 and COX-2.

  • Reagent Preparation:

    • Prepare a COX assay buffer.

    • Reconstitute the COX-1 and COX-2 enzymes in the assay buffer.

    • Prepare a solution of the fluorescent probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD).

    • Prepare a solution of arachidonic acid (the substrate).

    • Prepare serial dilutions of the pyrazole test compounds and a known COX inhibitor (e.g., celecoxib) as a positive control.

  • Assay Procedure:

    • To a 96-well plate, add the COX assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.

    • Add the diluted test compounds or controls to their respective wells. Include wells with no inhibitor as the enzyme control.

    • Incubate the plate for 5 minutes at 25°C.

    • Initiate the reaction by adding the colorimetric substrate solution followed by the arachidonic acid solution.

  • Data Acquisition and Analysis:

    • Immediately measure the fluorescence at an excitation wavelength of 535 nm and an emission wavelength of 587 nm.

    • Monitor the increase in fluorescence over time.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the enzyme control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Pyrazole Derivatives in Cancer Therapy: Beyond Kinase Inhibition

The anticancer activity of pyrazole-containing compounds extends beyond their role as kinase inhibitors. They have been shown to induce apoptosis, inhibit cell proliferation, and interfere with other critical cellular processes in cancer cells.

Table 3: Cytotoxic Activity of Pyrazole Derivatives Against Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)Reference
Compound 24ePC-3 (Prostate)4.2 ± 1.1[7]
Compound 24eDU 145 (Prostate)3.6 ± 1.2[7]
Compound 24eMCF-7 (Breast)5.5 ± 0.6[7]
Compound 24eMDA-MB-231 (Breast)6.6 ± 0.9[7]
Compound 24eHeLa (Cervical)8.5 ± 0.6[7]
Compound 5HepG2 (Liver)13.14[8]
Compound 5MCF-7 (Breast)8.03[8]
Compound 6gA549 (Lung)1.537 ± 0.097[9]
Compound 24A549 (Lung)8.21[10]
Compound 24HCT116 (Colon)19.56[10]

Causality in Anticancer Activity: The diverse mechanisms of action of pyrazole-based anticancer agents highlight the scaffold's versatility. For instance, some pyrazole derivatives have been shown to target the epidermal growth factor receptor (EGFR), a key player in cell growth and proliferation.[10] Inhibition of the EGFR signaling pathway can lead to cell cycle arrest and apoptosis.

Signaling Pathway: EGFR Inhibition by a Pyrazole Derivative

G EGF EGF Ligand EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Binding Pyrazole Pyrazole Inhibitor Pyrazole->EGFR Inhibition Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos Recruitment Ras Ras Grb2_Sos->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Transcription Factor Activation

Caption: Inhibition of the EGFR signaling pathway by a pyrazole-containing compound.

Synthesis of the Pyrazole Core: A General Approach

A common and versatile method for the synthesis of the pyrazole ring is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[11] This reaction allows for the introduction of a wide variety of substituents on the resulting pyrazole ring, enabling the exploration of structure-activity relationships.

G General Synthesis of Pyrazoles cluster_reactants Reactants cluster_product Product dicarbonyl 1,3-Dicarbonyl Compound pyrazole Substituted Pyrazole dicarbonyl->pyrazole + hydrazine Hydrazine Derivative hydrazine->pyrazole

Caption: A generalized synthetic scheme for pyrazole formation.

Self-Validating Systems in Drug Discovery: The Importance of Orthogonal Assays

To ensure the trustworthiness of experimental data, it is crucial to employ self-validating systems. In the context of drug discovery, this often involves using orthogonal assays to confirm the biological activity of a compound. For example, after identifying a "hit" in a primary in vitro kinase assay, its activity should be confirmed in a cell-based assay that measures the inhibition of a downstream signaling event. Furthermore, the direct binding of the compound to the target protein can be verified using biophysical techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). This multi-pronged approach provides a higher degree of confidence in the observed biological effects and the proposed mechanism of action.

Conclusion

The pyrazole scaffold continues to be a rich source of inspiration for the development of novel therapeutic agents. Its inherent drug-like properties and synthetic tractability make it an attractive starting point for medicinal chemistry campaigns. By understanding the structure-activity relationships, mechanisms of action, and employing robust experimental methodologies, researchers can continue to harness the power of the pyrazole core to address unmet medical needs. This guide has provided a comparative overview of key pyrazole-containing compounds, along with the foundational experimental protocols and logical frameworks necessary to advance the field of drug discovery.

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Comparative

A Comparative Guide to Assessing the Novelty of Compounds Synthesized from 4-Bromo-3-phenyl-1H-pyrazol-5-amine

This guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals to assess the novelty and therapeutic potential of new chemical entities derived from the versatile 4-...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals to assess the novelty and therapeutic potential of new chemical entities derived from the versatile 4-bromo-3-phenyl-1H-pyrazol-5-amine scaffold. We will explore a structured approach, from synthetic strategy and characterization to comparative biological evaluation and in silico analysis, furnishing the necessary tools to establish the unique value of newly synthesized compounds.

Introduction: The Pyrazole Scaffold and the Starting Point

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous FDA-approved drugs.[1][2] Pyrazole derivatives exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and kinase inhibitory effects.[3][4][5][6] The starting material, 4-bromo-3-phenyl-1H-pyrazol-5-amine, is a particularly attractive building block. It possesses three key points for diversification: the reactive amino group at C5, the versatile bromo-substituent at C4 prime for cross-coupling reactions, and the N1 position of the pyrazole ring.[7][8][9] This inherent reactivity allows for the systematic generation of diverse compound libraries to explore new chemical space and identify novel biological activities.

This guide will use a hypothetical library of compounds (Series A and B) derived from this scaffold to illustrate a robust workflow for novelty assessment.

Synthetic Strategy: A Divergent Approach to Novelty

A successful novelty assessment begins with a logical and efficient synthetic plan. The presence of both an amino group and a bromo substituent on the starting material allows for a divergent synthetic strategy. This enables the creation of two distinct series of compounds from a common intermediate, maximizing structural diversity.

The causality behind our experimental choices is rooted in established, high-yielding synthetic transformations. The amino group can be readily converted into an amide, while the bromo group is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[10][11]

Experimental Protocol: Representative Synthesis of a Series A Compound (Amide Derivative)
  • Step 1: Acylation of the Amino Group.

    • To a solution of 4-bromo-3-phenyl-1H-pyrazol-5-amine (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL) under a nitrogen atmosphere, add triethylamine (1.5 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add the desired acyl chloride (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

    • Upon completion, quench the reaction with water (10 mL) and extract the organic layer.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) to yield the N-(4-bromo-3-phenyl-1H-pyrazol-5-yl)amide intermediate.

  • Step 2: Suzuki-Miyaura Cross-Coupling.

    • In a microwave vial, combine the N-(4-bromo-3-phenyl-1H-pyrazol-5-yl)amide intermediate (1.0 eq), the desired aryl boronic acid (1.2 eq), potassium carbonate (2.0 eq), and Pd(PPh₃)₄ (0.05 eq).

    • Add a 4:1 mixture of 1,4-dioxane and water (5 mL).

    • Seal the vial and heat in a microwave reactor to 100-120 °C for 20-30 minutes.

    • After cooling, dilute the reaction mixture with ethyl acetate and filter through celite.

    • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the final compound by column chromatography or preparative HPLC.

The structural integrity of all synthesized compounds should be rigorously confirmed using standard spectroscopic methods, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[7][12]

G cluster_start Starting Material cluster_series_a Series A Synthesis cluster_series_b Series B Synthesis (Alternative) start 4-Bromo-3-phenyl-1H-pyrazol-5-amine acylation Step 1: Acylation (R-COCl, Et3N) start->acylation suzuki_b Step 1: Suzuki Coupling (Ar-B(OH)2, Pd Catalyst) start->suzuki_b intermediate_a Amide Intermediate acylation->intermediate_a suzuki_a Step 2: Suzuki Coupling (Ar-B(OH)2, Pd Catalyst) intermediate_a->suzuki_a series_a Novel Compounds (Series A) suzuki_a->series_a intermediate_b Amine Intermediate suzuki_b->intermediate_b functionalization_b Step 2: Amine Functionalization (e.g., Reductive Amination) intermediate_b->functionalization_b series_b Novel Compounds (Series B) functionalization_b->series_b

Caption: Divergent synthetic workflow for generating novel compound libraries.

Comparative Biological Evaluation: Establishing a Performance Benchmark

Assessing novelty requires direct comparison with existing alternatives. The choice of biological assays should be guided by the known activities of the pyrazole scaffold.[3][13] For this guide, we will focus on two high-impact areas: kinase inhibition (relevant to oncology) and antibacterial activity.[4][14][15]

Kinase Inhibition Assay

Many pyrazole-containing drugs function as kinase inhibitors.[4][16][17] A robust method to assess the novelty of our hypothetical compounds is to screen them against a panel of relevant kinases and compare their inhibitory activity (IC₅₀) to a known FDA-approved inhibitor.

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

  • Reagent Preparation: Prepare kinase reaction buffer, kinase-enzyme solution, substrate solution, and ATP solution according to the manufacturer's protocol.

  • Compound Dilution: Prepare serial dilutions of the synthesized test compounds and a reference inhibitor (e.g., Crizotinib) in DMSO.

  • Kinase Reaction:

    • Add 5 µL of the kinase-enzyme solution to the wells of a 384-well plate.

    • Add 2 µL of the serially diluted test compounds or reference inhibitor.

    • Initiate the reaction by adding 3 µL of the substrate/ATP mixture.

    • Incubate the plate at room temperature for 1 hour.

  • Signal Detection:

    • Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and induce luminescence. Incubate for 30 minutes.

    • Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Data Presentation: Comparative Kinase Inhibition

Compound IDTarget KinaseIC₅₀ (nM) [Hypothetical Data]Fold Difference vs. Reference
Series A-1 ALK852.8x weaker
Series A-2 ALK15 2.0x stronger
Series B-1 c-MET12010x weaker
Series B-2 c-MET5 2.4x stronger
Crizotinib (Ref)ALK30-
Crizotinib (Ref)c-MET12-

This table clearly demonstrates that compounds A-2 and B-2 show superior potency against their respective targets compared to the established drug, indicating significant novelty.

Antibacterial Activity Assay

The emergence of drug-resistant bacteria necessitates the discovery of new antimicrobial agents.[10] Pyrazole derivatives have shown promise in this area.[14] A standard Minimum Inhibitory Concentration (MIC) assay provides a quantitative measure of antibacterial potency.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Bacterial Strain Preparation: Grow selected bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in appropriate broth overnight. Dilute the culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Compound Preparation: Prepare serial dilutions of the test compounds and a reference antibiotic (e.g., Ciprofloxacin) in a 96-well microtiter plate.

  • Inoculation: Add the standardized bacterial suspension to each well. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring optical density.

Data Presentation: Comparative Antibacterial Activity

Compound IDS. aureus MIC (µg/mL) [Hypothetical Data]E. coli MIC (µg/mL) [Hypothetical Data]
Series A-3 4>64
Series A-4 816
Series B-3 2 4
Series B-4 1632
Ciprofloxacin (Ref)10.5

While none of the hypothetical compounds surpassed the reference drug, compound B-3 demonstrates broad-spectrum activity with notable potency, marking it as a lead candidate for further optimization.

In Silico Analysis: Rationalizing Activity and Predicting Novelty

Computational tools like molecular docking can provide crucial insights into the binding modes of novel compounds and help rationalize the observed biological data.[18][19] This self-validating step connects experimental results with structural hypotheses.

Workflow: Molecular Docking Study

  • Target Preparation: Obtain the crystal structure of the target protein (e.g., ALK kinase domain, PDB ID: 2XP2) from the Protein Data Bank. Prepare the protein by removing water molecules, adding hydrogens, and defining the binding site.

  • Ligand Preparation: Generate 3D structures of the synthesized compounds and energy-minimize them.

  • Docking Simulation: Use a validated docking program (e.g., AutoDock, Schrödinger Glide) to predict the binding pose and score of each compound within the target's active site.

  • Analysis: Analyze the predicted binding interactions (e.g., hydrogen bonds, hydrophobic interactions) and compare the binding mode of the most active compounds to that of the reference inhibitor.

G cluster_workflow Biological Screening & SAR Workflow start Synthesized Library (Series A & B) primary_screen Primary Screen Kinase Panel @ 1µM start->primary_screen hit_triage hit_triage primary_screen->hit_triage:f0 hit_ hit_ triage triage dose_response Dose-Response (IC50 Determination) secondary_assay Secondary Assay e.g., Cell Proliferation dose_response->secondary_assay sar_analysis Structure-Activity Relationship (SAR) secondary_assay->sar_analysis lead_compound Lead Compound sar_analysis->lead_compound hit_triage:e->dose_response Yes hit_triage:e->sar_analysis No (Inactive)

Caption: Decision workflow for hit identification and SAR analysis.

A docking study might reveal that the enhanced potency of compound A-2 is due to a novel hydrogen bond with a key residue in the ALK active site that is not formed by Crizotinib. This finding provides a strong, mechanistically-grounded argument for the compound's novelty and serves as a valuable guide for future optimization.

Conclusion and Future Perspectives

This guide has outlined a systematic and multi-faceted approach to assessing the novelty of compounds derived from 4-bromo-3-phenyl-1H-pyrazol-5-amine. By integrating rational synthetic design, comparative biological testing against established benchmarks, and in silico modeling, researchers can build a compelling case for the significance of their discoveries.

The hypothetical data presented for Series A and B compounds illustrate how this process can identify lead candidates with superior potency (A-2 , B-2 ) or promising new activity profiles (B-3 ). The true novelty lies not just in creating a new molecule, but in demonstrating its superior or unique functional properties, supported by a clear understanding of its structure-activity relationship.[20][21] Future work on these lead compounds would involve further optimization of their ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties and in vivo efficacy studies.

References

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024). MDPI.
  • Ahmad, G., Rasool, N., Qamar, M. U., et al. (2021). Facile synthesis of 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamides via Suzuki Miyaura reaction: Antibacterial activity against clinically isolated NDM-1-positive bacteria and their Docking Studies.
  • Kleizienė, N., Arbačiauskienė, E., Holzer, W., & Šačkus, A. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole.
  • Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. (n.d.).
  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (2021). BMC Chemistry.
  • In Silico Identification of Promising New Pyrazole Derivative-Based Small Molecules for Modulating CRMP2, C-RAF, CYP17, VEGFR, C-KIT, and HDAC—Application towards Cancer Therapeutics. (n.d.).
  • CAS 69464-98-8: 4-bromo-3-methyl-1-phenyl-1H-pyrazol-5-amine. (n.d.). CymitQuimica.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Royal Society of Chemistry.
  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (n.d.).
  • Current status of pyrazole and its biological activities. (n.d.).
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (n.d.).
  • Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. (2023).
  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). MDPI.
  • Review on Biological Activities of Pyrazole Derivatives. (2024). Journal of Chemical Health Risks.
  • PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2026).
  • Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Deriv
  • In-Silico Design, Synthesis and Evaluation of Some Pyrazolo Pyrazole Derivatives as Anticancer Agents. (n.d.).
  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (n.d.). Samara Journal of Science.
  • 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. (n.d.). MDPI.
  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). ACS Omega.
  • In-Silico QSAR Studies of Some Pyrazolone Compounds. (n.d.). European Open Science.
  • Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Deriv
  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. (2024). Academic Strive.
  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. (n.d.). Research and Reviews.
  • In Silico ADME And Molecular Docking Studies of New Thiazolyl-bipyrazole, Pyrazolopyridine and Pyrano[2,3-d]pyrazolopyridine Derivatives as Antibacterial Agents. (2024). Bentham Science Publishers.
  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing.
  • Enhanced structural and optical performance of the novel 3-[(5-amino-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1-ethyl-4-hydroxyquinolin-2(1H)-one heterojunction: experimental and DFT modeling. (2023).
  • Pyrazole-containing kinase inhibitors targeting EGFR and VEGFR (compounds 17–27). (n.d.).
  • Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024).
  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024).
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research.
  • Novel 3-amino-pyrrolo[3,4-c]pyrazole-5(1h, 4h, 6h)
  • Synthesis, In Vitro Biological Investigation, and In Silico Analysis of Pyrazole-Based Derivatives as Multi-target Agents. (2025).
  • Anticancer and antimicrobial activities of some synthesized pyrazole and triazole deriv
  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (n.d.). MDPI.
  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Consider
  • Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Deriv
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  • Synthesis, Spectral Characterization, in Vitro and in Silico Studies of Benzodioxin Pyrazoline derivatives. (2020). Biointerface Research in Applied Chemistry.
  • Structure activity relationship studies of synthesised pyrazolone derivatives of imidazole, benzimidazole and benztriazole moiet. (2011).
  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). Springer.

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Validation

A Comparative Guide to the Validation of Analytical Methods for 4-Bromo-3-phenyl-1H-pyrazol-5-amine

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is the bedrock of reliable and reproducible results. This guide provides an in-depth comparison of potential an...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is the bedrock of reliable and reproducible results. This guide provides an in-depth comparison of potential analytical methods for the characterization and quantification of 4-Bromo-3-phenyl-1H-pyrazol-5-amine, a heterocyclic amine of interest in medicinal chemistry.[1][2] The principles discussed herein are grounded in the International Council for Harmonisation (ICH) guidelines, ensuring a framework that is both scientifically sound and compliant with regulatory expectations.[3][4][5]

The selection of an analytical method is not a one-size-fits-all decision. It is a strategic choice based on the intended purpose of the analysis—be it for identification, purity assessment, or quantification. This guide will explore the validation of two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectroscopy, offering a comparative analysis of their performance characteristics for 4-Bromo-3-phenyl-1H-pyrazol-5-amine.

The Critical Role of Method Validation

The objective of analytical method validation is to demonstrate that a procedure is suitable for its intended purpose.[5] This involves a series of experiments to evaluate the method's performance, ensuring that it is reliable, reproducible, and accurate for the analysis of 4-Bromo-3-phenyl-1H-pyrazol-5-amine. The core parameters for validation, as stipulated by ICH guidelines, include specificity, linearity, accuracy, precision, and robustness.[6]

High-Performance Liquid Chromatography (HPLC): A High-Resolution Approach

Given the aromatic nature and potential for multiple chromophores in 4-Bromo-3-phenyl-1H-pyrazol-5-amine, a reversed-phase HPLC (RP-HPLC) method with UV detection is a highly suitable technique for both quantification and impurity profiling. The non-polar nature of the phenyl and bromo-substituted pyrazole rings lends itself well to separation on a C18 stationary phase.

Experimental Workflow for HPLC Method Validation

The validation of an HPLC method for 4-Bromo-3-phenyl-1H-pyrazol-5-amine would follow a structured workflow to assess all required performance characteristics.

HPLC_Validation_Workflow cluster_prep Preparation cluster_validation Validation Parameters cluster_analysis Data Analysis prep_standard Prepare Standard Solutions (e.g., 1-100 µg/mL) linearity Linearity & Range prep_standard->linearity prep_sample Prepare Sample Solutions specificity Specificity / Forced Degradation prep_sample->specificity data_acquisition Chromatographic Data Acquisition specificity->data_acquisition linearity->data_acquisition accuracy Accuracy (Spike/Recovery) accuracy->data_acquisition precision Precision (Repeatability & Intermediate) precision->data_acquisition lod_loq LOD & LOQ lod_loq->data_acquisition robustness Robustness robustness->data_acquisition data_evaluation Evaluate Against Acceptance Criteria data_acquisition->data_evaluation

Caption: A generalized workflow for the validation of an HPLC analytical method.

Specificity and Forced Degradation Studies

Specificity is the ability to assess the analyte unequivocally in the presence of other components, such as impurities or degradants.[6] For 4-Bromo-3-phenyl-1H-pyrazol-5-amine, this is crucial for ensuring that the analytical signal is solely from the compound of interest. A powerful way to demonstrate specificity is through forced degradation studies.[7][8]

Protocol for Forced Degradation:

  • Acid Hydrolysis: Dissolve 1 mg of 4-Bromo-3-phenyl-1H-pyrazol-5-amine in 1 mL of methanol and add 1 mL of 1N HCl. Heat at 60°C for 4 hours. Neutralize with 1N NaOH before dilution and injection.

  • Base Hydrolysis: Dissolve 1 mg of the compound in 1 mL of methanol and add 1 mL of 1N NaOH. Heat at 60°C for 4 hours. Neutralize with 1N HCl before dilution and injection.[9]

  • Oxidative Degradation: Dissolve 1 mg of the compound in 1 mL of methanol and add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to 105°C for 48 hours.

  • Photolytic Degradation: Expose a solution of the compound (e.g., 100 µg/mL in methanol) to UV light (254 nm) for 24 hours.

The resulting chromatograms should demonstrate resolution between the parent peak of 4-Bromo-3-phenyl-1H-pyrazol-5-amine and any degradation products. Peak purity analysis using a photodiode array (PDA) detector is highly recommended to confirm that the parent peak is spectrally homogeneous.[9]

Linearity, Accuracy, and Precision

These parameters establish the quantitative performance of the method within a specified range.

Parameter Experimental Approach Acceptance Criteria Rationale
Linearity Analyze a minimum of five concentrations across the expected range (e.g., 80-120% of the target concentration).Correlation coefficient (r²) ≥ 0.999Demonstrates a direct proportional relationship between concentration and detector response.[6]
Accuracy Perform spike-recovery studies by adding known amounts of 4-Bromo-3-phenyl-1H-pyrazol-5-amine to a placebo mixture at three concentration levels (e.g., 80%, 100%, 120%).Mean recovery of 98.0% to 102.0%Confirms the closeness of the measured value to the true value.
Precision Repeatability: Six replicate injections of the same sample. Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.Relative Standard Deviation (RSD) ≤ 2.0%Measures the degree of scatter between a series of measurements.

UV-Vis Spectroscopy: A Simpler, High-Throughput Alternative

For the straightforward quantification of 4-Bromo-3-phenyl-1H-pyrazol-5-amine in a pure sample or a simple matrix, UV-Vis spectroscopy can be a rapid and cost-effective alternative to HPLC. The presence of the phenyl and pyrazole rings suggests strong UV absorbance.[10]

Validation of a UV-Vis Spectroscopic Method

The validation of a UV-Vis method follows similar principles to HPLC but with a simplified experimental design.

UV_Vis_Validation cluster_prep_uv Preparation & Setup cluster_validation_uv Validation Parameters cluster_analysis_uv Data Analysis scan_lambda Determine λmax measure_absorbance Measure Absorbance at λmax scan_lambda->measure_absorbance prep_standards_uv Prepare Standard Solutions linearity_uv Linearity & Range prep_standards_uv->linearity_uv specificity_uv Specificity (Matrix Effect) specificity_uv->measure_absorbance linearity_uv->measure_absorbance accuracy_uv Accuracy accuracy_uv->measure_absorbance precision_uv Precision precision_uv->measure_absorbance evaluate_uv Evaluate Against Acceptance Criteria measure_absorbance->evaluate_uv

Caption: A workflow for the validation of a UV-Vis spectroscopic analytical method.

Protocol for UV-Vis Method Validation:

  • Determination of λmax: Scan a dilute solution of 4-Bromo-3-phenyl-1H-pyrazol-5-amine (e.g., 10 µg/mL in methanol) across the UV-Vis spectrum (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax).

  • Linearity: Prepare a series of at least five standard solutions of known concentrations. Measure the absorbance of each at the predetermined λmax. Plot a calibration curve of absorbance versus concentration. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Prepare samples at three different known concentrations and measure their absorbance. Calculate the concentration using the calibration curve and determine the percent recovery. The recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability: Measure the absorbance of six replicate samples of the same concentration. The RSD should be ≤ 2.0%.

    • Intermediate Precision: Have a different analyst repeat the measurements on a different day. The RSD between the two sets of data should be within acceptable limits.

Comparative Analysis: HPLC vs. UV-Vis Spectroscopy

Performance Metric HPLC with UV Detection UV-Vis Spectroscopy Recommendation for 4-Bromo-3-phenyl-1H-pyrazol-5-amine
Specificity High. Can separate the analyte from impurities and degradation products.Low to Moderate. Susceptible to interference from other UV-absorbing compounds in the sample matrix.HPLC is superior for stability testing and impurity profiling. UV-Vis is suitable for pure substance assay.
Sensitivity (LOD/LOQ) High. Can detect and quantify low levels of the analyte and impurities.Moderate. Generally less sensitive than HPLC.For trace-level analysis, HPLC is the method of choice.
Linear Range Typically wide, often spanning several orders of magnitude.Narrower, limited by the linear range of the Beer-Lambert law.HPLC offers greater flexibility for samples with varying concentrations.
Throughput Lower, due to run times of several minutes per sample.High. Rapid measurements.For high-throughput screening of pure samples, UV-Vis is advantageous.
Cost & Complexity Higher initial instrument cost and operational complexity.Lower instrument cost and simpler operation.The choice depends on the available resources and the required level of analytical detail.

Conclusion

Both HPLC and UV-Vis spectroscopy are viable analytical methods for 4-Bromo-3-phenyl-1H-pyrazol-5-amine, but their suitability depends on the analytical objective.

  • For comprehensive quality control , including stability testing and the quantification of impurities, a validated RP-HPLC method is the authoritative choice . Its high specificity and sensitivity ensure a detailed and accurate profile of the drug substance.

  • For rapid, routine quantification of the pure compound , where interfering substances are not a concern, a validated UV-Vis spectroscopic method offers a practical and efficient alternative .

Ultimately, the development and validation of any analytical method for 4-Bromo-3-phenyl-1H-pyrazol-5-amine must be guided by a thorough understanding of the molecule's chemical properties and the intended application of the analytical results. A well-validated method, regardless of the technology chosen, is fundamental to ensuring data integrity and advancing scientific research and drug development.

References

  • The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.
  • ResearchGate. (PDF) 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole.
  • MDPI. 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole.
  • BMC Chemistry. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities.
  • Asian Journal of Research in Chemistry. Forced Degradation Study: An Important Tool in Drug Development.
  • New Journal of Chemistry (RSC Publishing). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches.
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • ICH. Validation of Analytical Procedures Q2(R2).
  • PMC - NIH. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives.
  • SpringerLink. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • ResearchGate. (PDF) Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with a New Pyrazoline Based Reagent, 3- Naphthyl-1-(4-trifluoromethyl)-5-(4-carboxy phenyl).
  • Benchchem. Spectroscopic and Synthetic Profile of Substituted Pyrazoles: A Technical Guide for Researchers.
  • ICH. ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained.
  • ResearchGate. Forced degradation studies of Brexpiprazole | Download Scientific Diagram.
  • European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures.
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  • International Journal of Research and Analytical Reviews. Synthesis of Pyrazole Compounds by Using Sonication Method.
  • Lead Sciences. 4-Bromo-3-phenyl-1H-pyrazol-5-amine.
  • DCVMN. GUIDELINES ON VALIDATION – APPENDIX 4 ANALYTICAL METHOD VALIDATION.
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  • Australian Pesticides and Veterinary Medicines Authority. Validation of analytical methods for active constituents and agricultural products.
  • Sigma-Aldrich. 4-Bromo-3-p-tolyl-1H-pyrazol-5-amine.
  • BLDpharm. 1544596-69-1|4-Bromo-5-cyclopropyl-1H-pyrazol-3-amine.

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-Bromo-3-phenyl-1H-pyrazol-5-amine

Comprehensive Safety Protocol: Handling 4-Bromo-3-phenyl-1H-pyrazol-5-amine As Senior Application Scientists, our commitment extends beyond supplying high-quality reagents; we are dedicated to ensuring your success and s...

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety Protocol: Handling 4-Bromo-3-phenyl-1H-pyrazol-5-amine

As Senior Application Scientists, our commitment extends beyond supplying high-quality reagents; we are dedicated to ensuring your success and safety in the laboratory. This guide provides an in-depth, procedural framework for the safe handling of 4-Bromo-3-phenyl-1H-pyrazol-5-amine (CAS No: 2845-78-5)[1]. The protocols outlined below are synthesized from established safety standards and data from structurally analogous compounds, designed to empower you with the knowledge to operate safely and effectively.

Hazard Assessment: Understanding the Compound

A thorough understanding of a chemical's hazard profile is the cornerstone of safe laboratory practice. While a specific Safety Data Sheet (SDS) for 4-Bromo-3-phenyl-1H-pyrazol-5-amine is not available, a robust hazard assessment can be constructed by examining closely related bromo-phenyl-pyrazole derivatives. The consistent toxicological data across these analogs provides a reliable basis for our safety recommendations.

Table 1: Synthesized Hazard Profile for 4-Bromo-3-phenyl-1H-pyrazol-5-amine

Hazard Classification Category Description Source Analogs
Acute Oral Toxicity Category 4 Harmful if swallowed. [2][3]
Skin Corrosion/Irritation Category 2 Causes skin irritation. [3][4][5][6]
Serious Eye Damage/Irritation Category 2 / 2A Causes serious eye irritation. [2][3][4][5][6]

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory tract irritation. |[3][4][6][7] |

This profile indicates that the primary routes of exposure and concern are ingestion, skin and eye contact, and inhalation of dust particles. Our procedural recommendations are built upon mitigating these specific risks.

The Hierarchy of Controls: Beyond PPE

Personal Protective Equipment (PPE) is essential, but it represents the last line of defense.[8] Before any handling procedure, ensure that higher-level controls are in place.

  • Engineering Controls : All work involving 4-Bromo-3-phenyl-1H-pyrazol-5-amine as a solid or in a volatile solution must be conducted in a certified chemical fume hood. This is critical to minimize inhalation of dust or vapors.[4][9] Ensure that eyewash stations and safety showers are readily accessible and unobstructed.[4]

  • Administrative Controls : Adhere strictly to standard laboratory safety practices. Do not eat, drink, or smoke in areas where this chemical is handled or stored.[2][10] Wash hands and any exposed skin thoroughly after handling, even if gloves were worn.[2][4][10]

Personal Protective Equipment (PPE): A Detailed Protocol

The selection of PPE must directly counter the identified hazards of skin, eye, and respiratory irritation.

Eye and Face Protection
  • Requirement : ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement.

  • Best Practice : Due to the risk of serious eye irritation, it is strongly recommended to use chemical splash goggles.[3][4] If there is a significant risk of splashing, a face shield should be worn in addition to goggles.

  • Causality : The pyrazole structure and its analogs consistently demonstrate the potential to cause serious eye irritation.[2][4][5][6] Goggles provide a complete seal around the eyes, offering superior protection from dust particles and splashes compared to safety glasses.

Hand Protection
  • Requirement : Wear chemical-resistant, powder-free gloves.[11] Nitrile gloves are a suitable choice for incidental contact.

  • Protocol : Inspect gloves for any signs of degradation or puncture before use. For prolonged handling or immersion, consult the glove manufacturer's compatibility data. Change gloves every 30-60 minutes or immediately if contamination is known or suspected.[11]

  • Causality : Direct skin contact is a primary exposure route that can lead to irritation.[4][5][7] Proper glove selection and regular changing prevent chemical permeation and subsequent skin exposure.

Body Protection
  • Requirement : A standard laboratory coat is mandatory. For procedures with a higher risk of particle generation or splashing, a chemical-resistant apron or coveralls should be worn.[12]

  • Best Practice : Choose coveralls made from materials with low particle shed counts, such as Tyvek, especially when working with fine powders.[13] Ensure the lab coat is fully buttoned and the sleeves are not rolled up.

  • Causality : Protecting the body prevents accidental skin contact from spills and airborne dust. Contaminated clothing must be removed immediately and decontaminated before reuse.[2][10]

Respiratory Protection
  • Requirement : When engineering controls (i.e., a fume hood) are not feasible or during a large spill cleanup, respiratory protection is necessary.

  • Best Practice : A NIOSH-approved N95 respirator is recommended to protect against airborne particulates.[14] Use of respirators requires a formal respiratory protection program, including medical evaluation and fit-testing.[14]

  • Causality : The compound is classified as a respiratory tract irritant.[3][4][7] A respirator prevents the inhalation of fine dust particles that can cause irritation to the nose, throat, and lungs.

Operational Plan: Step-by-Step Handling Procedure

This workflow integrates the use of PPE to ensure safety at every stage of handling.

Step 1: Preparation and Donning PPE
  • Verify the chemical fume hood is functioning correctly.

  • Gather all necessary equipment and reagents.

  • Don PPE in the following order: lab coat/coveralls, then safety goggles and/or face shield, and finally, gloves. Ensure gloves overlap the cuffs of the lab coat.

Step 2: Weighing and Aliquoting
  • Perform all weighing and transfers of the solid compound within the chemical fume hood.

  • Use a spatula for transfers and avoid creating dust. If dust is generated, allow it to settle before proceeding.

  • Close the container tightly immediately after use.[4]

Step 3: Solution Preparation and Reaction
  • When dissolving the compound, add the solvent slowly to the solid to minimize splashing.

  • Keep all reaction vessels capped or covered to the extent possible.

Step 4: Post-Procedure and Doffing PPE
  • Clean the work area thoroughly.

  • Remove PPE in a manner that avoids self-contamination:

    • First, remove gloves using a peel-off technique.

    • Then, remove the lab coat/coveralls, turning it inside out as you remove it.

    • Finally, remove eye and face protection.

  • Dispose of all single-use PPE in the designated waste container.

  • Wash hands thoroughly with soap and water.

Below is a diagram illustrating the safe handling workflow.

G cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Cleanup & Decontamination prep_fume_hood Verify Fume Hood gather_materials Gather Materials prep_fume_hood->gather_materials don_ppe Don PPE (Coat -> Goggles -> Gloves) gather_materials->don_ppe weigh_transfer Weigh & Transfer Solid don_ppe->weigh_transfer dissolve Prepare Solution weigh_transfer->dissolve reaction Perform Reaction dissolve->reaction clean_area Clean Work Area reaction->clean_area doff_ppe Doff PPE (Gloves -> Coat -> Goggles) clean_area->doff_ppe dispose_waste Dispose of Waste doff_ppe->dispose_waste wash_hands Wash Hands Thoroughly dispose_waste->wash_hands

Caption: Workflow for Safe Handling of 4-Bromo-3-phenyl-1H-pyrazol-5-amine.

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is critical.

  • Skin Contact : Immediately flush the affected skin with plenty of soap and water for at least 15 minutes.[2][4] Remove contaminated clothing. If skin irritation persists, seek medical attention.[4][5]

  • Eye Contact : Immediately rinse eyes cautiously with water for several minutes, holding the eyelids open.[4][5] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[2]

  • Inhalation : Move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek medical attention.[2][4][10]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water.[2] Seek immediate medical attention and call a poison center.[2]

  • Spill Management : For a small spill, carefully sweep up the solid material, avoiding dust creation, and place it in a sealed container for disposal.[9] For larger spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan

Proper disposal is a crucial part of the chemical lifecycle, preventing environmental contamination and ensuring regulatory compliance.

  • Chemical Waste : Dispose of unused 4-Bromo-3-phenyl-1H-pyrazol-5-amine and any solutions containing it as hazardous chemical waste. Do not empty into drains.[10] Follow all local, state, and federal regulations.

  • Contaminated PPE : All disposable PPE (gloves, coveralls, etc.) that has come into contact with the chemical should be placed in a sealed bag and disposed of as solid hazardous waste.[4]

By adhering to this comprehensive guide, researchers can confidently and safely handle 4-Bromo-3-phenyl-1H-pyrazol-5-amine, ensuring both personal safety and the integrity of their research.

References

  • 1-Phenyl-3-methyl-5-pyrazolone - Safety Data Sheet. Carlo Erba Reagents. [Link]

  • 4-Bromo-3-phenyl-1H-pyrazol-5-amine. Lead Sciences. [Link]

  • 1-(3-Bromophenyl)-1H-pyrazole - Material Safety Data Sheet. Cole-Parmer. [Link]

  • Samson, I. (2015, March 2). Considerations for personal protective equipment when handling cytotoxic drugs. Pharmaceutical Technology. [Link]

  • Kleizienė, N., Arbačiauskienė, E., Holzer, W., & Šačkus, A. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, 2009(4), M639. [Link]

  • UNIT 7: Personal Protective Equipment. University of Hawaii at Manoa. [Link]

  • Kleizienė, N., Arbačiauskienė, E., Holzer, W., & Šačkus, A. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. MDPI. [Link]

  • Personal protective equipment for preparing toxic drugs. GERPAC. [Link]

  • Connor, T. H. (2006, December). Personal Protective Equipment for Use in Handling Hazardous Drugs. Pharmacy Purchasing & Products. [Link]

  • 4-Bromo-1H-pyrazole-3-carboxamide - Safety Data Sheet. Angene Chemical. [Link]

Sources

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